AF488 Dbco
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C48H49N5O11S2 |
|---|---|
Peso molecular |
936.1 g/mol |
Nombre IUPAC |
3-amino-6-azaniumylidene-9-[4-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]carbamoyl]-2-carboxyphenyl]-5-sulfoxanthene-4-sulfonate;N,N-diethylethanamine |
InChI |
InChI=1S/C42H34N4O11S2.C6H15N/c43-32-19-17-29-36(30-18-20-33(44)40(59(54,55)56)38(30)57-37(29)39(32)58(51,52)53)28-16-15-26(22-31(28)42(49)50)41(48)45-21-7-1-2-12-35(47)46-23-27-10-4-3-8-24(27)13-14-25-9-5-6-11-34(25)46;1-4-7(5-2)6-3/h3-6,8-11,15-20,22,43H,1-2,7,12,21,23,44H2,(H,45,48)(H,49,50)(H,51,52,53)(H,54,55,56);4-6H2,1-3H3 |
Clave InChI |
YNCUGGHRNGNODY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC.C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCCCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=[NH2+])C(=C6OC7=C5C=CC(=C7S(=O)(=O)[O-])N)S(=O)(=O)O)C(=O)O |
Origen del producto |
United States |
Foundational & Exploratory
AF488 DBCO: A Technical Guide for Bioorthogonal Labeling
An in-depth technical guide for researchers, scientists, and drug development professionals on the application of AF488 DBCO in copper-free click chemistry.
This compound is a fluorescent labeling reagent that combines the bright and photostable AF488 fluorophore with a dibenzocyclooctyne (DBCO) moiety.[1][2] This combination allows for the specific and covalent attachment of the fluorescent dye to azide-containing biomolecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] This bioorthogonal reaction is highly efficient, occurs under mild, physiological conditions, and is ideal for labeling in living cells and other complex biological systems where copper catalysts would be cytotoxic.[3][5]
Core Principles and Advantages
The SPAAC reaction is driven by the high ring strain of the DBCO group, which readily reacts with an azide (B81097) to form a stable triazole linkage without the need for a copper catalyst.[6] This bioorthogonal approach, meaning the reaction occurs without interfering with native biochemical processes, offers several key advantages for researchers:
-
Biocompatibility: The absence of a cytotoxic copper catalyst makes it suitable for live-cell imaging and in vivo applications.[3][5]
-
High Specificity: The azide and DBCO groups are highly selective for each other, minimizing off-target labeling and background fluorescence.
-
Mild Reaction Conditions: The reaction proceeds efficiently in aqueous buffers at physiological temperature and pH.[3]
-
Photostability and Brightness: The AF488 fluorophore is a bright, green-fluorescent dye with high photostability and a fluorescence quantum yield of approximately 0.91-0.92, making it well-suited for demanding imaging applications like flow cytometry and confocal microscopy.[2]
Physicochemical and Spectroscopic Properties
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
| Chemical Properties | |
| Molecular Formula | C₃₉H₂₈N₄O₁₁S₂[3] |
| Molecular Weight | ~792.8 g/mol [3] |
| Appearance | Orange solid[3] |
| Solubility | Water, DMSO, DMF[3] |
| Purity | ≥ 95% (HPLC)[3] |
| Spectroscopic Properties | |
| Excitation Maximum (λex) | ~495 nm[2][3] |
| Emission Maximum (λem) | ~519 nm[2] |
| Molar Extinction Coefficient (ε) | ~73,000 cm⁻¹M⁻¹[3] |
| Fluorescence Quantum Yield (Φ) | ~0.91[2] |
| Storage and Handling | |
| Storage Conditions | -20°C, protected from light[2] |
| Shelf Life | 12-24 months from receipt when stored properly[2][3] |
| Handling | Allow to warm to room temperature before opening. Prepare stock solutions in a suitable solvent like DMSO. |
Reaction Mechanism and Experimental Workflows
The core of this compound's utility lies in the SPAAC reaction. The following diagrams, generated using the DOT language, illustrate the reaction mechanism and typical experimental workflows for cell and protein labeling.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Experimental workflow for labeling azide-modified cells with this compound.
Caption: Experimental workflow for labeling an azide-modified protein with this compound.
Experimental Protocols
Detailed methodologies for key applications of this compound are provided below.
Protocol 1: Labeling of Cell Surface Glycans for Flow Cytometry
This protocol describes the labeling of cells that have been metabolically engineered to express azide groups on their surface glycans.
Materials:
-
Azide-labeled cells (e.g., cultured in the presence of an azide-containing sugar like Ac₄ManNAz)
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
FACS buffer (PBS containing 2% FBS and 1 mM EDTA)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Harvest azide-labeled cells and wash them twice with pre-warmed PBS to remove any unreacted azide-containing sugar.
-
Resuspend the cells in FACS buffer at a concentration of 1 x 10⁶ cells/100 µL.
-
-
This compound Labeling Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the this compound stock solution in FACS buffer to a final working concentration of 20-50 µM.
-
-
Labeling Reaction:
-
Add the this compound labeling solution to the cell suspension.
-
Incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal time and temperature may need to be determined empirically for your specific cell type.
-
-
Washing:
-
After incubation, wash the cells three times with 2 mL of FACS buffer to remove any unreacted this compound. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes between washes.
-
-
Analysis:
-
Resuspend the final cell pellet in an appropriate volume of FACS buffer.
-
Analyze the labeled cells by flow cytometry using the appropriate laser (e.g., 488 nm) and emission filter for AF488.
-
Protocol 2: Labeling of Azide-Modified Proteins
This protocol provides a general method for labeling a purified protein containing an azide group.
Materials:
-
Azide-modified protein
-
This compound
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4, amine-free)
-
Size exclusion chromatography column (or other protein purification system)
Procedure:
-
Protein Preparation:
-
Ensure the azide-modified protein is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
-
This compound Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.
-
The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove the unreacted this compound and byproducts using a desalting column (size exclusion chromatography) or dialysis against a suitable buffer.
-
-
Characterization:
-
Confirm the conjugation and determine the degree of labeling using SDS-PAGE with fluorescence imaging and/or UV-Vis spectrophotometry.
-
Applications in Research and Drug Development
The versatility of this compound makes it a valuable tool in various research and development areas:
-
Fluorescence Imaging: Visualization of cellular components, such as glycans, proteins, and lipids, in live or fixed cells with high signal-to-background ratios.
-
Flow Cytometry: Quantification and sorting of labeled cells based on the fluorescence intensity of AF488.
-
Bioorthogonal Conjugation: Efficient labeling of a wide range of azide-modified biomolecules, including proteins, nucleic acids, and glycans, with minimal perturbation to their native function.
-
High-Content Imaging and Screening: Use in automated microscopy platforms for studying cellular processes and drug effects.
References
An In-depth Technical Guide to the Mechanism and Application of AF488-DBCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the AF488-DBCO conjugate, detailing its mechanism of action, key applications, and practical considerations for its use in biological research and drug development. The content is structured to provide an in-depth understanding of the underlying chemistry and to offer actionable protocols for laboratory implementation.
Core Principles of AF488-DBCO
AF488-DBCO is a two-component molecular probe consisting of the bright, photostable green fluorophore, AF488, covalently linked to a dibenzocyclooctyne (DBCO) moiety.[1][2][3] This conjugate is a key reagent in the field of bioorthogonal chemistry, specifically for a reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][]
The primary utility of AF488-DBCO lies in its ability to selectively label molecules that have been functionalized with an azide (B81097) group. This process is termed "copper-free click chemistry" because it proceeds efficiently without the need for a cytotoxic copper catalyst, making it ideal for applications in living cells and whole organisms.[1][5][6]
The AF488 Fluorophore
AF488, also known as Alexa Fluor® 488, is a sulfonated rhodamine derivative.[2] It is widely used in fluorescence microscopy and other fluorescence-based assays due to its high quantum yield, photostability, and good water solubility.[1][7] Its fluorescence is pH-independent over a broad range, ensuring reliable performance in various biological buffers.[7][8]
The DBCO Moiety and the SPAAC Reaction
Dibenzocyclooctyne (DBCO), also referred to as ADIBO, is a cyclooctyne (B158145) derivative. The eight-membered ring of DBCO is highly strained, which is the driving force for its reaction with azides.[][9] This strain is released upon the [3+2] cycloaddition with an azide, leading to the formation of a stable triazole ring.[][10] This reaction is highly selective and bioorthogonal, meaning it does not interfere with native biological processes.[] The reaction rate of DBCO with azides is significantly higher than that of other cyclooctynes.[2]
Mechanism of Action: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The core mechanism of action of AF488-DBCO is the SPAAC reaction. This reaction is a type of 1,3-dipolar cycloaddition between the strained alkyne of the DBCO moiety and an azide-functionalized molecule. The significant ring strain of the DBCO molecule lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[10]
References
- 1. DBCO-AF488 [baseclick.eu]
- 2. lumiprobe.com [lumiprobe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. DBCO-AF488, 1 mg, CAS No. 2423960-92-1 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 10. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to AF488 DBCO: Structure, Properties, and Applications in Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and applications of AF488 DBCO, a key reagent in the field of bioorthogonal chemistry. Detailed experimental protocols and visualizations are included to facilitate its use in research and development.
Core Concepts: Understanding this compound
This compound is a two-component molecular probe consisting of the bright and photostable green fluorophore, Alexa Fluor 488 (AF488), and a dibenzocyclooctyne (DBCO) moiety.[1] The AF488 component provides a strong and stable fluorescent signal, making it ideal for various imaging applications. The DBCO group is a cyclooctyne (B158145) that is highly reactive towards azides, enabling its use in copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. This reaction is bioorthogonal, meaning it can occur within living systems without interfering with native biochemical processes.
The core utility of this compound lies in its ability to selectively label azide-modified biomolecules. Researchers can introduce azide (B81097) groups onto specific proteins, glycans, or other molecules of interest through metabolic labeling or chemical modification. Subsequent treatment with this compound results in a stable, covalent bond, effectively tagging the target molecule with a bright green fluorescent marker.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₄₈H₄₉N₅O₁₁S₂ | [2] |
| Molecular Weight | 936.08 g/mol | [2] |
| Excitation Maximum (λex) | ~495 nm | [2] |
| Emission Maximum (λem) | ~519 nm | [2] |
| Molar Extinction Coefficient | ~71,000 cm⁻¹M⁻¹ | |
| Quantum Yield | ~0.92 | |
| Solubility | Soluble in water, DMSO, DMF | |
| Storage Conditions | Store at -20°C, protected from light | [2] |
Key Applications and Experimental Protocols
This compound is a versatile tool with broad applications in molecular and cell biology. Two of the most common applications are the fluorescent labeling of glycans through metabolic engineering and the conjugation of antibodies for targeted imaging.
Metabolic Labeling and Imaging of Glycans
This technique allows for the visualization of newly synthesized glycans in living cells. Cells are first incubated with an azide-modified monosaccharide precursor, which is incorporated into nascent glycans by the cell's own metabolic machinery. The azide groups on these glycans can then be specifically labeled with this compound.
Experimental Protocol: Metabolic Labeling of Sialic Acid Residues
-
Cell Seeding: Plate cells on a suitable culture vessel (e.g., glass-bottom dishes for microscopy) and allow them to adhere and enter logarithmic growth phase.
-
Metabolic Labeling: Replace the culture medium with fresh medium containing 25-50 µM of a peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) derivative. Incubate the cells for 24-48 hours under standard culture conditions (37°C, 5% CO₂).
-
Washing: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) to remove unincorporated azido (B1232118) sugar.
-
This compound Staining: Prepare a 10-50 µM solution of this compound in serum-free cell culture medium or PBS. Add the staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Final Washes: Wash the cells three times with PBS to remove unbound this compound.
-
Imaging: The cells are now ready for imaging using a fluorescence microscope with standard FITC/GFP filter sets.
Antibody Conjugation for Targeted Imaging
This compound can be used to label antibodies for various applications, including immunofluorescence, flow cytometry, and western blotting. This protocol describes the labeling of an antibody that has been modified to contain an azide group.
Experimental Protocol: this compound Conjugation to an Azide-Modified Antibody
-
Antibody Preparation: Prepare the azide-modified antibody in a suitable buffer, such as PBS (pH 7.4). The antibody concentration should typically be in the range of 1-5 mg/mL.
-
This compound Solution: Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 1-10 mM.
-
Conjugation Reaction: Add a 2-5 molar excess of the this compound stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid denaturation of the antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.
-
Purification: Remove unconjugated this compound using a desalting column or dialysis.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and 495 nm (for AF488). The conjugated antibody is now ready for use in downstream applications.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Conclusion
This compound is a powerful and versatile tool for the fluorescent labeling of biomolecules in a specific and bioorthogonal manner. Its bright and stable fluorescence, combined with the efficiency of the copper-free click chemistry, makes it an invaluable reagent for a wide range of applications in cell biology, drug development, and diagnostics. The detailed protocols and workflows provided in this guide are intended to serve as a valuable resource for researchers and scientists seeking to employ this technology in their work.
References
AF488-DBCO: A Comprehensive Technical Guide for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of AF488-DBCO, a key reagent in bioorthogonal chemistry, focusing on its spectral properties and applications in biological research. AF488-DBCO combines the bright, photostable green fluorophore AF488 with a dibenzocyclooctyne (DBCO) group, enabling the fluorescent labeling of azide-modified biomolecules through copper-free click chemistry.
Core Properties of AF488-DBCO
AF488-DBCO is a water-soluble fluorescent probe that is ideally suited for the detection of low-abundance biological targets.[1] Its fluorescence is pH-independent over a wide range, ensuring reliable performance in diverse experimental conditions.[1] The DBCO moiety facilitates a highly efficient and specific reaction with azides, known as strain-promoted azide-alkyne cycloaddition (SPAAC), without the need for a cytotoxic copper catalyst.[2] This makes it an excellent choice for live-cell imaging and other applications in sensitive biological systems.[2][3]
Spectral Characteristics
The spectral properties of AF488-DBCO are summarized in the table below. These values are critical for designing experiments, particularly for multicolor imaging, by ensuring minimal spectral overlap with other fluorophores.
| Property | Value | Source |
| Excitation Maximum (λex) | 494-495 nm | [1][2][4][5][6] |
| Emission Maximum (λem) | 517-520 nm | [2][4][5][6][7][8] |
| Extinction Coefficient (ε) | 71,800 - 73,000 cm⁻¹M⁻¹ | [2][4][5][9][10] |
| Quantum Yield (Φ) | 0.91 - 0.92 | [3][9][10][11] |
Bioorthogonal Reaction: Copper-Free Click Chemistry
The core utility of AF488-DBCO lies in its ability to participate in copper-free click chemistry. This bioorthogonal reaction allows for the specific covalent labeling of azide-containing molecules in a complex biological environment. The DBCO group is highly strained, which drives a rapid and selective reaction with an azide (B81097) to form a stable triazole linkage.
Experimental Workflow: A Generalized Protocol
While specific experimental conditions will vary depending on the application, the following diagram outlines a general workflow for labeling and imaging with AF488-DBCO.
Detailed Methodologies
1. Metabolic Labeling of Glycans with Azido (B1232118) Sugars and Detection with AF488-DBCO
This protocol is a common application for visualizing glycosylation in cells.
-
Materials:
-
Cells of interest
-
Cell culture medium
-
Azido sugar (e.g., Ac4ManNAz)
-
AF488-DBCO
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Imaging medium
-
-
Protocol:
-
Culture cells to the desired confluency.
-
Supplement the culture medium with an appropriate concentration of the azido sugar (e.g., 25-50 µM Ac4ManNAz) and incubate for 1-3 days to allow for metabolic incorporation.
-
Wash the cells three times with PBS.
-
(Optional) For intracellular targets, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
(Optional) If fixed, wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Prepare a working solution of AF488-DBCO in PBS or another suitable buffer (e.g., 5-20 µM).
-
Incubate the cells with the AF488-DBCO solution for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS to remove any unbound probe.
-
Add imaging medium to the cells.
-
Visualize the fluorescently labeled cells using a fluorescence microscope with appropriate filters for AF488 (e.g., excitation at 488 nm and emission captured around 520 nm).
-
2. Labeling of Azide-Modified Proteins in Solution
This protocol can be used to fluorescently label purified proteins that have been chemically modified to contain azide groups.
-
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS)
-
AF488-DBCO
-
DMSO for dissolving AF488-DBCO
-
Size-exclusion chromatography column or dialysis cassette for purification
-
-
Protocol:
-
Dissolve the AF488-DBCO in a small amount of DMSO to create a stock solution (e.g., 1-10 mM).
-
Add a 5-10 fold molar excess of the AF488-DBCO stock solution to the azide-modified protein solution. The final concentration of DMSO should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
Remove the unreacted AF488-DBCO by size-exclusion chromatography or dialysis.
-
The labeled protein is now ready for downstream applications such as SDS-PAGE, Western blotting, or fluorescence-based assays.
-
Applications in Research and Development
The unique properties of AF488-DBCO make it a versatile tool for a wide range of applications, including:
-
Glycan Imaging: Visualizing the localization and dynamics of glycans in cells and tissues.
-
Protein Labeling and Tracking: Studying protein synthesis, localization, and turnover.
-
Nucleic Acid Labeling: Investigating DNA and RNA synthesis and localization.
-
High-Throughput Screening: Developing assays for drug discovery and target validation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. DBCO-AF488 [baseclick.eu]
- 3. lumiprobe.com [lumiprobe.com]
- 4. DBCO-AZDye488, DBCO-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. APDye 488 DBCO | AxisPharm [axispharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. lunanano.ca [lunanano.ca]
- 10. lunanano.ca [lunanano.ca]
- 11. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
An In-depth Technical Guide to the Photostability and Brightness of AF488-DBCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the photophysical properties of AF488-DBCO, a key reagent in bioorthogonal chemistry. Focusing on its brightness and photostability, this document offers quantitative data, detailed experimental protocols, and visualizations of its application in cellular imaging to aid researchers in designing and executing robust and reproducible experiments.
Core Properties of AF488-DBCO
AF488-DBCO is a bioorthogonal probe that combines the bright and photostable AF488 fluorophore with a DBCO (Dibenzocyclooctyne) moiety. This combination allows for the specific labeling of azide-modified biomolecules through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction. This reaction is highly efficient and can be performed in living cells without the cytotoxicity associated with copper catalysts.[1]
Brightness
The brightness of a fluorophore is a critical parameter for sensitive detection and is determined by its molar extinction coefficient and fluorescence quantum yield.[2] AF488 is a sulfonated rhodamine dye known for its high brightness and hydrophilicity.[3]
Table 1: Quantitative Brightness Parameters of AF488-DBCO
| Parameter | Value | Reference |
| Maximum Excitation Wavelength (λex) | 495 nm | [3] |
| Maximum Emission Wavelength (λem) | 519 nm | [3] |
| Molar Extinction Coefficient (ε) | 73,000 cm⁻¹M⁻¹ | [4] |
| Fluorescence Quantum Yield (Φ) | 0.91 | [3] |
The high quantum yield of AF488-DBCO indicates a high efficiency of converting absorbed photons into emitted fluorescence, contributing to its excellent brightness.[3]
Photostability
Table 2: Qualitative Photostability Comparison
| Fluorophore | Photostability Characteristics | Reference |
| AF488 | Highly photostable, less susceptible to photobleaching than FITC. Retains fluorescence at the initial value under conditions where fluorescein (B123965) photobleaches to 20% of its initial value in 30 seconds. | [6][7] |
| Fluorescein (FITC) | Prone to rapid photobleaching. | [6] |
Experimental Protocols
Protocol 1: Determination of Fluorescence Quantum Yield (Comparative Method)
This protocol describes the determination of the fluorescence quantum yield of AF488-DBCO relative to a known standard, such as fluorescein.[8]
Materials:
-
AF488-DBCO
-
Fluorescein (quantum yield standard, Φ = 0.92 in 0.1 M NaOH)
-
Spectroscopic grade solvent (e.g., DMSO for stock, PBS for measurements)
-
UV-Vis spectrophotometer
-
Spectrofluorometer with a quartz cuvette
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of AF488-DBCO and the fluorescein standard in a suitable solvent (e.g., DMSO).
-
Prepare a Series of Dilutions: For both the sample and the standard, prepare a series of dilutions in the measurement solvent (e.g., PBS) with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength (490 nm for fluorescein).
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the spectrofluorometer to 490 nm.
-
For each dilution, record the fluorescence emission spectrum.
-
Ensure that the excitation and emission slit widths are kept constant for all measurements.
-
-
Integrate Fluorescence Spectra: For each spectrum, integrate the total fluorescence intensity.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_X) is calculated using the following equation:
Φ_X = Φ_ST * (m_X / m_ST) * (n_X² / n_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
m_X and m_ST are the slopes of the linear fits for the sample and standard, respectively.
-
n_X and n_ST are the refractive indices of the sample and standard solutions (if different solvents are used).
-
Protocol 2: Assessment of Photostability in Live Cells
This protocol provides a method to compare the photostability of AF488-DBCO-labeled structures in live cells.
Materials:
-
Live cells expressing an azide-modified protein of interest
-
AF488-DBCO
-
Cell culture medium
-
Fluorescence microscope with a camera and time-lapse imaging capabilities
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Labeling:
-
Culture cells expressing the azide-modified target.
-
Incubate the cells with AF488-DBCO in culture medium for a sufficient time to allow for the click reaction to occur.
-
Wash the cells to remove unbound probe.
-
-
Microscopy Setup:
-
Place the labeled cells on the microscope stage.
-
Select a region of interest (ROI) containing the labeled structures.
-
Use a consistent laser power and exposure time for all experiments.
-
-
Time-Lapse Imaging:
-
Acquire a series of images of the ROI at regular intervals (e.g., every 5 seconds) for a defined period (e.g., 5 minutes) under continuous illumination.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of fluorescence decay is an indicator of the photostability. The time at which the fluorescence intensity is reduced by 50% is the photobleaching half-life.
-
Visualizations: Signaling Pathways and Experimental Workflows
Bioorthogonal Labeling Workflow
The following diagram illustrates the general workflow for labeling azide-modified biomolecules with AF488-DBCO in a cellular context.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. DBCO-AF488 [baseclick.eu]
- 5. researchgate.net [researchgate.net]
- 6. Photobleaching comparison of fluorescein phalloidin and Alexa Fluor® 488 phalloidin. | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. publications.iupac.org [publications.iupac.org]
An In-depth Technical Guide to AF488 DBCO for Labeling Azide-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of AF488 Dibenzocyclooctyne (DBCO), a key reagent in copper-free click chemistry for the fluorescent labeling of azide-modified biomolecules. We will delve into its chemical properties, spectral characteristics, and detailed protocols for its application in life sciences research.
Introduction to AF488 DBCO and Copper-Free Click Chemistry
This compound is a bright, photostable green fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group.[1][2] This moiety is central to its utility in bioorthogonal chemistry, specifically in a reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3] The inherent ring strain of the DBCO group allows it to react selectively and efficiently with azide-functionalized molecules without the need for a cytotoxic copper(I) catalyst, which is a significant advantage in biological systems, particularly in live-cell imaging.[2][3] The reaction is fast, highly specific, and forms a stable triazole linkage.[3]
The AF488 fluorophore is spectrally similar to other popular dyes like fluorescein (B123965) and Alexa Fluor® 488, making it compatible with common fluorescence microscopy and flow cytometry setups.[2] Its fluorescence is pH-insensitive over a wide range, ensuring stable signal in various biological environments.
Physical and Spectral Properties of this compound
The reliable performance of this compound in labeling experiments is underpinned by its well-defined physicochemical and spectral properties. The following table summarizes key quantitative data for this reagent.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~495 nm | [2] |
| Emission Maximum (λem) | ~519 nm | [4] |
| Molar Extinction Coefficient (ε) | ~71,000 cm⁻¹M⁻¹ | [5] |
| Fluorescence Quantum Yield (Φ) | 0.91 | |
| Molecular Weight | ~792.8 g/mol | |
| Purity | ≥95% (HPLC) | |
| Solubility | DMSO, DMF, Water | [2] |
| Storage Conditions | -20°C, protected from light | [4] |
The Chemical Reaction: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The core of this compound's utility is its reaction with an azide (B81097). The high ring strain of the cyclooctyne (B158145) in the DBCO group drives the [3+2] cycloaddition with the azide, leading to the formation of a stable triazole ring. This reaction is highly bioorthogonal, meaning it does not interfere with native biological functional groups.
Caption: Chemical reaction of this compound with an azide-containing molecule.
Reaction Kinetics
The reaction between DBCO and azides is known to be very fast. The second-order rate constant for the reaction of a DBCO derivative with benzyl (B1604629) azide at room temperature has been reported to be in the range of 0.1 to 1 M⁻¹s⁻¹. This high reaction rate allows for efficient labeling at low concentrations and within reasonable timeframes, which is particularly advantageous for live-cell experiments.
Experimental Protocols
Detailed Protocol for Cell Surface Labeling of Azide-Containing Glycans
This protocol describes the metabolic labeling of cellular glycans with an azide-containing sugar analog, followed by fluorescent labeling with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Serum-free cell culture medium or PBS for labeling
-
Fixative solution (e.g., 4% paraformaldehyde in PBS) (for fixed-cell imaging)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (for intracellular staining)
Procedure:
-
Metabolic Labeling:
-
Culture cells in their appropriate medium until they reach the desired confluency.
-
Prepare a stock solution of Ac₄ManNAz in DMSO (e.g., 10 mM).
-
Add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.
-
Incubate the cells for 1-3 days under normal growth conditions (37°C, 5% CO₂).
-
-
Labeling with this compound:
-
Prepare a stock solution of this compound in DMSO (e.g., 1-10 mM).
-
Gently wash the cells twice with pre-warmed PBS to remove unincorporated Ac₄ManNAz.
-
Dilute the this compound stock solution in serum-free medium or PBS to a final concentration of 10-50 µM.
-
Incubate the cells with the this compound solution for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS to remove excess this compound.
-
For live-cell imaging, add fresh culture medium and image the cells immediately using a fluorescence microscope with appropriate filters for AF488 (excitation ~495 nm, emission ~520 nm).
-
For fixed-cell imaging, proceed with fixation and optional permeabilization and counterstaining before imaging.
-
General Protocol for Labeling Azide-Modified Proteins
This protocol provides a general guideline for labeling purified proteins that have been modified to contain azide groups.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). The buffer should be free of primary amines like Tris.
-
This compound
-
DMSO
-
Purification resin (e.g., size-exclusion chromatography or dialysis cassette)
Procedure:
-
Protein Preparation:
-
Ensure the azide-modified protein is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer.
-
-
Labeling Reaction:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Add a 5- to 20-fold molar excess of this compound to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted this compound from the labeled protein using size-exclusion chromatography, dialysis, or a spin desalting column.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein) and ~495 nm (for AF488).
-
Experimental Workflow for Cell Surface Labeling
The following diagram illustrates the key steps involved in the metabolic labeling and subsequent fluorescent tagging of cell surface glycans.
Caption: Workflow for cell surface labeling with this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no fluorescence signal | Inefficient metabolic labeling | Optimize azide-sugar concentration and incubation time. |
| Low concentration of this compound | Increase the concentration of this compound or the incubation time. | |
| Degraded reagents | Ensure proper storage of azide-sugar and this compound. | |
| High background fluorescence | Incomplete removal of excess this compound | Increase the number and duration of washing steps. |
| Non-specific binding of the dye | Include a blocking step with a protein like BSA before labeling. | |
| Cell toxicity | High concentration of DMSO | Keep the final DMSO concentration in the culture medium below 0.5%. |
| High concentration of labeling reagents | Perform a dose-response curve to find the optimal, non-toxic concentrations. |
References
An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
The strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a powerful and indispensable tool in chemical biology, drug development, and materials science.[1][2] Its bioorthogonal nature, allowing for rapid and specific covalent bond formation within complex biological systems without the need for toxic catalysts, has revolutionized how scientists approach bioconjugation, molecular imaging, and the construction of targeted therapeutics.[][4][5] This in-depth technical guide provides a comprehensive overview of the core principles of SPAAC, quantitative kinetic data for commonly used reagents, and detailed experimental protocols to enable researchers to effectively implement this technology.
Core Principles of SPAAC
At its heart, SPAAC is a type of Huisgen 1,3-dipolar cycloaddition between a cyclic alkyne and an azide (B81097).[1] The driving force of this reaction is the significant ring strain inherent in cyclooctynes, the smallest stable cyclic alkynes.[1][] This strain is released upon the [3+2] cycloaddition with an azide, dramatically lowering the activation energy of the reaction and allowing it to proceed rapidly at physiological temperatures and pH.[6] Unlike the related Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC is a metal-free "click chemistry" reaction, thus avoiding the cellular toxicity associated with copper catalysts.[4][7] This biocompatibility is a key advantage for applications in living cells and in vivo studies.[8][9]
The reaction is highly selective, as both the strained alkyne and the azide functional groups are bioorthogonal, meaning they are chemically inert to the vast majority of functional groups found in biological systems.[2][4] This ensures that the ligation occurs specifically between the desired molecular partners, minimizing off-target reactions.
Quantitative Analysis of SPAAC Kinetics
The efficiency of a SPAAC reaction is determined by its second-order rate constant (k₂), which is influenced by the structure of the cyclooctyne (B158145), the electronic properties of the azide, and the reaction conditions such as solvent, pH, and temperature.[10][11] The design and synthesis of novel cyclooctynes with enhanced reactivity and stability is an active area of research.[12][13] Modifications to the cyclooctyne ring, such as the introduction of electron-withdrawing groups or fusing aromatic rings, can significantly impact the reaction kinetics.[6][14]
Below is a summary of second-order rate constants for the reaction of various common cyclooctynes with a model azide, benzyl (B1604629) azide, providing a basis for selecting the appropriate reagent for a given application.
| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |
| Bicyclo[6.1.0]nonyne | BCN | ~0.1 - 1.0 | High reactivity and small size.[8][15] |
| Dibenzocyclooctyne | DBCO / ADIBO | ~0.1 - 0.9 | High reactivity and stability, widely used.[4][8] |
| Difluorinated Cyclooctyne | DIFO | ~0.3 - 0.7 | Enhanced reactivity due to electron-withdrawing fluorine atoms.[8] |
| Biarylazacyclooctynone | BARAC | > 1.0 | Extremely reactive, suitable for in vivo imaging.[8] |
| 4-Dibenzocyclooctynol | DIBO | ~0.2 - 0.8 | Fast reaction rates and high stability.[14][15] |
| Azacyclonon-5-ynes | --- | Varies | Can be designed for isomer-free SPAAC reactions.[16] |
| Strained Alkyne-containing Cycloparaphenylenes | [n+1]CPPs | 4.5 x 10⁻⁴ - 9.6 x 10⁻³ | Inherently fluorescent with tunable reactivity.[13][17] |
Note: Reaction rates are approximate and can vary depending on the specific azide, solvent, and temperature.
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: Experimental workflow for protein bioconjugation using SPAAC.
Experimental Protocols
The following section provides a detailed methodology for a key application of SPAAC: the labeling of a protein with a small molecule probe.
Protocol: Labeling of an Azide-Modified Protein with a DBCO-Functionalized Fluorescent Dye
This protocol outlines a general procedure for the covalent attachment of a dibenzocyclooctyne (DBCO)-containing fluorescent dye to a protein that has been previously modified to contain an azide group.[1]
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[1]
-
DBCO-functionalized fluorescent dye (e.g., DBCO-NHS ester reacted with an amine-containing dye).
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Size-exclusion chromatography column (e.g., desalting column) or dialysis cassette for purification.[1]
-
Reaction vessels (e.g., microcentrifuge tubes).
Methodology:
-
Protein Preparation:
-
Ensure the azide-modified protein is fully dissolved in the chosen buffer. The buffer should be free of primary amines if an NHS-ester chemistry was used to introduce the azide.
-
Determine the precise concentration of the protein solution using a suitable method (e.g., Bradford assay or UV-Vis spectroscopy).
-
-
DBCO Reagent Preparation:
-
Prepare a stock solution of the DBCO-functionalized fluorescent dye in anhydrous DMSO at a concentration of, for example, 10 mM.[1]
-
Ensure the DBCO reagent is fully dissolved before use.
-
-
Conjugation Reaction:
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation (e.g., on a rotator or shaker).[1] The optimal incubation time may vary depending on the reactivity of the specific DBCO derivative and the concentration of the reactants.
-
-
Purification:
-
Following incubation, remove the unreacted DBCO-functionalized dye and any reaction byproducts. This is typically achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.[1]
-
-
Characterization:
-
Confirm the successful conjugation of the fluorescent dye to the protein. This can be visualized by SDS-PAGE followed by fluorescence imaging.
-
Determine the degree of labeling (i.e., the average number of dye molecules per protein) using mass spectrometry or by comparing the absorbance of the dye and the protein.
-
Protocol: Monitoring SPAAC Reaction Kinetics by ¹H NMR
This protocol describes a method for determining the second-order rate constant of a SPAAC reaction by monitoring the consumption of reactants over time using quantitative ¹H NMR spectroscopy.[17]
Materials:
-
Cyclooctyne of interest.
-
Azide of interest (e.g., benzyl azide).
-
Deuterated solvent (e.g., deuterated DMSO).
-
Internal standard of known concentration (e.g., dimethyl sulfone).
-
NMR tubes.
-
NMR spectrometer.
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of the cyclooctyne, azide, and internal standard in the deuterated solvent at known concentrations.
-
In an NMR tube, combine the cyclooctyne and internal standard.
-
Acquire an initial ¹H NMR spectrum to determine the initial concentrations.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a known volume of the azide stock solution to the NMR tube containing the cyclooctyne and internal standard. Use a 2-12 fold excess of the azide.[17]
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals at a constant temperature (e.g., 25°C).[17]
-
-
Data Analysis:
-
For each spectrum, integrate the signals corresponding to a unique proton on the cyclooctyne and the internal standard.
-
Calculate the concentration of the cyclooctyne at each time point by comparing its integral to that of the internal standard.[17]
-
Plot the natural logarithm of the cyclooctyne concentration versus time. For a pseudo-first-order reaction (with the azide in large excess), this plot should be linear.[11]
-
The slope of this line corresponds to the pseudo-first-order rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the initial concentration of the azide.
-
Applications in Drug Development and Research
The versatility and biocompatibility of SPAAC have led to its widespread adoption in various research and development areas:
-
Biomolecule Labeling: SPAAC is extensively used for the site-specific labeling of proteins, nucleic acids, glycans, and lipids with probes for imaging, tracking, and quantification.[4][8]
-
Antibody-Drug Conjugates (ADCs): The reaction provides a robust method for attaching cytotoxic drugs to antibodies, creating targeted therapies for cancer and other diseases.[19][20]
-
Drug Delivery: SPAAC is employed in the synthesis of targeted drug delivery systems and the functionalization of nanoparticles.[][8]
-
Materials Science: It is used for the assembly and modification of polymers, hydrogels, and surfaces.[21][22]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 6. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 8. What is SPAAC? | AxisPharm [axispharm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 13. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 16. researchgate.net [researchgate.net]
- 17. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
AF488-DBCO: A Technical Guide to Solubility and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility and storage conditions of AF488-DBCO (Alexa Fluor™ 488 DIBO alkyne), a key reagent in copper-free click chemistry. Understanding these parameters is critical for the successful design and execution of experiments in bioconjugation, imaging, and drug development.
Core Properties of AF488-DBCO
AF488-DBCO is a bright, photostable, and water-soluble green fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. The DBCO moiety allows for strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that enables the covalent labeling of azide-modified biomolecules in the absence of a cytotoxic copper catalyst.
Solubility
The solubility of AF488-DBCO is a critical factor for the preparation of stock solutions and for ensuring optimal performance in labeling reactions. While qualitatively described as soluble in water, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), quantitative data is most readily available for DMSO.
Table 1: Quantitative Solubility of AF488-DBCO
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 4.68[1] | 5.00[1] | May require sonication and warming to fully dissolve. It is recommended to use fresh, anhydrous DMSO as the solvent is hygroscopic.[1] |
| Water | Water-soluble[2][3][4][5] | Not specified | AF488 is a sulfonated rhodamine, which contributes to its hydrophilicity and water solubility.[2] |
| DMF | Soluble[2][4][5][6] | Not specified | No quantitative limit is specified in readily available documentation. |
| Methanol | Soluble[2][5] | Not specified | No quantitative limit is specified in readily available documentation. |
Storage and Stability
Proper storage of AF488-DBCO is essential to maintain its reactivity and fluorescence properties. The compound is sensitive to light and moisture.
Table 2: Recommended Storage Conditions for AF488-DBCO
| Form | Temperature | Conditions | Shelf Life |
| Solid | -20°C[2][4][6] | Protect from light, desiccate.[2][5] | 12-24 months[2][5] |
| In Solution (DMSO or DMF) | -20°C | Protect from light, aliquot to avoid freeze-thaw cycles. | Shorter-term; for optimal performance, use freshly prepared solutions. |
Note on Shipping: AF488-DBCO is typically shipped at ambient temperature and is stable for up to three weeks under these conditions.[2][5]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of AF488-DBCO in DMSO
This protocol provides a method for preparing a concentrated stock solution of AF488-DBCO, which can then be diluted for use in labeling experiments.
Materials:
-
AF488-DBCO (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge
-
Pipettes and sterile pipette tips
Procedure:
-
Equilibration: Allow the vial of solid AF488-DBCO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: To prepare a 10 mM solution, add the appropriate volume of anhydrous DMSO to the vial. For 1 mg of AF488-DBCO, this volume is typically 126 µL.[7]
-
Dissolution: Vortex the vial thoroughly to dissolve the solid. Gentle warming and brief sonication may be used to aid dissolution if necessary.[1]
-
Centrifugation: Briefly centrifuge the vial to collect the solution at the bottom.
-
Storage: The stock solution can be stored at -20°C, protected from light. It is advisable to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles.
Visualizing the AF488-DBCO Workflow
The following diagram illustrates the key steps in handling and utilizing AF488-DBCO, from receiving the compound to its application in a typical bioconjugation experiment.
References
Applications of Bioorthogonal Chemistry in Cell Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry encompasses a set of chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1] Coined by Carolyn R. Bertozzi in 2003, this powerful technology has revolutionized the study of biomolecules in their native environments.[1] By introducing abiotic chemical reporters into biomolecules, researchers can selectively tag, visualize, and manipulate a wide range of cellular components, including glycans, proteins, lipids, and nucleic acids, with minimal perturbation.[2][3] This in-depth guide explores the core principles, key reactions, and diverse applications of bioorthogonal chemistry in cell biology, providing researchers with the quantitative data and detailed protocols necessary to harness its full potential.
The essence of bioorthogonal chemistry lies in a two-step process.[1][3] First, a biomolecule of interest is tagged with a chemical reporter, an inert functional group not naturally found in the cell. This is typically achieved through metabolic labeling, where cells are fed precursors that are incorporated into biomolecules by the cell's own machinery, or through genetic code expansion, which allows for the site-specific incorporation of non-canonical amino acids bearing the reporter group.[4][5] In the second step, a probe molecule carrying a complementary functional group is introduced. This probe, often conjugated to a fluorophore, affinity tag, or therapeutic agent, reacts specifically and efficiently with the chemical reporter, enabling the desired downstream application.[1]
Core Bioorthogonal Reactions
A successful bioorthogonal reaction must be highly selective, biocompatible, and possess fast reaction kinetics at physiological temperatures and pH.[6][7] Several reactions have been developed that meet these stringent criteria, with the strain-promoted azide-alkyne cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (iEDDA) reaction being among the most widely used in cell biology.[8][9]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free variant of the well-known "click chemistry" reaction.[1] It involves the reaction between a strained cyclooctyne (B158145) and an azide (B81097) to form a stable triazole linkage.[10] The ring strain of the cyclooctyne significantly lowers the activation energy, allowing the reaction to proceed rapidly without the need for a cytotoxic copper catalyst.[10] Various cyclooctynes, such as dibenzocyclooctyne (DBCO) and bicyclononyne (BCN), have been developed with different reaction kinetics and stability profiles.[9]
Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The iEDDA reaction, particularly the ligation between a tetrazine and a strained alkene like trans-cyclooctene (B1233481) (TCO), is one of the fastest bioorthogonal reactions known to date.[8][11] This reaction is characterized by its exceptional speed and selectivity, forming a stable dihydropyridazine (B8628806) product and releasing nitrogen gas.[11] The rapid kinetics of the tetrazine ligation make it ideal for in vivo applications where low concentrations of reactants are often required.[4][10]
Photo-triggered Bioorthogonal Reactions
For applications requiring precise spatiotemporal control, photo-triggered bioorthogonal reactions have been developed.[12] These reactions utilize light to activate one of the reactive partners, allowing researchers to initiate the ligation at a specific time and location within a cell or organism.[12] Examples include the photo-activated formation of tetrazines from photocaged dihydrotetrazines and light-induced cycloadditions.[12]
Data Presentation: Quantitative Comparison of Key Bioorthogonal Reactions
The choice of a bioorthogonal reaction for a specific application depends on several factors, including reaction kinetics, stability of the reactants, and potential for off-target reactions. The following table summarizes key quantitative data for some of the most common bioorthogonal reactions used in cell biology.
| Reaction | Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features | References |
| SPAAC | Azide | DBCO | ~1 | Copper-free, good stability. | [13] |
| Azide | BCN | 0.1 - 1 | Good stability, smaller than DBCO. | [14] | |
| Azide | DIBO | 0.3 | Good reaction rates. | [15] | |
| iEDDA | Tetrazine | TCO | 10³ - 10⁶ | Extremely fast kinetics, ideal for in vivo applications. | [11][16] |
| Tetrazine | Norbornene | ~1.9 | Slower than TCO, but still useful for cell surface labeling. | [11] | |
| Staudinger Ligation | Azide | Phosphine | ~10⁻³ | First bioorthogonal reaction developed, slower kinetics. | [16] |
Table 1: Comparison of Second-Order Rate Constants for Common Bioorthogonal Reactions. The rate constants can vary depending on the specific derivatives of the reactants and the reaction conditions.
| Bioorthogonal Group | Cellular Environment | Stability (% remaining after 24h) | Notes | References |
| BCN | RAW264.7 cells (intracellular) | ~21% | Shows significant degradation in phagocytes. | [14] |
| DBCO | RAW264.7 cells (intracellular) | ~64% | More stable than BCN in harsh intracellular environments. | [14] |
| Azide | DC2.4 cells | >94% | Generally very stable in cellular environments. | [14] |
| TCO | In vivo (blood circulation) | Good stability over 24h | Some isomerization to the less reactive cis-isomer can occur. | [11] |
Table 2: Stability of Bioorthogonal Reporters in Cellular Environments. Stability can be highly dependent on the specific cell type and subcellular compartment.
Applications in Cell Biology
The versatility of bioorthogonal chemistry has led to its widespread adoption in various areas of cell biology research and drug development.
Live-Cell Imaging
Bioorthogonal reactions are extensively used for fluorescently labeling biomolecules in living cells, providing a powerful alternative to genetically encoded fluorescent proteins.[8] This approach allows for the use of small, bright, and photostable organic fluorophores, minimizing potential perturbations to the labeled molecule's function.[11]
The following diagram illustrates a typical workflow for labeling and imaging cellular glycans using metabolic incorporation of an azido-sugar followed by a SPAAC reaction with a fluorophore-conjugated cyclooctyne.
Caption: Workflow for metabolic labeling and SPAAC imaging of glycans.
Proteomics and Protein Labeling
Bioorthogonal chemistry enables the specific labeling of proteins for various proteomic applications, including tracking protein synthesis, identifying post-translational modifications, and elucidating protein-protein interactions.[5][17] The HaloTag system, for instance, provides a versatile platform for evaluating bioorthogonal reactions on a specific protein target within different subcellular compartments.[8][9]
This diagram outlines the workflow for labeling a HaloTag-fusion protein with a bioorthogonal probe.
Caption: Workflow for labeling proteins using the HaloTag system.
Elucidating Signaling Pathways
By specifically labeling components of a signaling cascade, bioorthogonal chemistry can be used to track their localization, interactions, and modifications in response to stimuli, providing valuable insights into the mechanisms of signal transduction. For example, metabolic labeling with bioorthogonal reporters can be used to study the glycosylation changes of receptors like EGFR during signaling.
The following diagram depicts a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often studied using bioorthogonal tools to track receptor dynamics and post-translational modifications.
Caption: Simplified diagram of the EGFR signaling cascade.
Drug Development and Delivery
Bioorthogonal chemistry offers innovative strategies for targeted drug delivery and activation.[18][19] Prodrugs can be designed to be activated at a specific site of action through a bioorthogonal reaction, thereby minimizing off-target toxicity.[18] This "click-to-release" strategy is a promising approach in cancer therapy, where a non-toxic prodrug is systemically administered and then activated only within the tumor microenvironment by a locally delivered bioorthogonal partner.[10][20]
This diagram illustrates the logical steps involved in a pre-targeting strategy for tumor-specific prodrug activation using bioorthogonal chemistry.
Caption: Logical workflow for pre-targeted bioorthogonal prodrug activation.
Experimental Protocols
This section provides detailed, representative protocols for key bioorthogonal chemistry applications in cell biology.
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Ac₄ManNAz and SPAAC-Mediated Fluorescent Imaging
This protocol describes the labeling of sialic acid residues on the cell surface with an azide reporter and subsequent visualization using a DBCO-conjugated fluorophore.
Materials:
-
Mammalian cells of choice (e.g., HeLa)
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)
-
DBCO-conjugated fluorophore (e.g., DBCO-PEG4-5/6-FAM)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (optional, for intracellular staining; e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere overnight.
-
Metabolic Labeling:
-
Prepare a stock solution of Ac₄ManNAz in DMSO (e.g., 10 mM).
-
Dilute the Ac₄ManNAz stock solution in pre-warmed complete culture medium to a final concentration of 25-50 µM.
-
Replace the existing medium on the cells with the Ac₄ManNAz-containing medium.
-
Incubate the cells for 48-72 hours under standard culture conditions (37°C, 5% CO₂).
-
-
SPAAC Reaction (Live-Cell Imaging):
-
Prepare a stock solution of the DBCO-fluorophore in DMSO.
-
Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 10-25 µM.
-
Wash the cells twice with warm PBS.
-
Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.
-
Add fresh culture medium and proceed to imaging.
-
-
SPAAC Reaction (Fixed-Cell Imaging):
-
After metabolic labeling, wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
(Optional) For intracellular staining, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash twice with PBS.
-
Prepare the DBCO-fluorophore staining solution in PBS (10-25 µM).
-
Incubate the fixed cells with the staining solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Counterstaining and Imaging:
-
Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips and image the cells using a fluorescence microscope with appropriate filter sets.
-
Protocol 2: HaloTag-Based Live-Cell Imaging using iEDDA Ligation
This protocol details the labeling of a HaloTag-fusion protein expressed in live cells using a TCO-containing HaloTag ligand followed by a rapid iEDDA reaction with a tetrazine-fluorophore.
Materials:
-
Mammalian cells expressing a HaloTag-fusion protein
-
Complete cell culture medium
-
TCO-HaloTag Ligand
-
Tetrazine-conjugated fluorophore (e.g., H-Tet-Cy5)
-
DMSO
-
PBS
-
Fluorescence microscope
Procedure:
-
Cell Culture and Transfection: Culture cells expressing the HaloTag-fusion protein on glass-bottom dishes suitable for live-cell imaging.
-
HaloTag Ligand Labeling:
-
Prepare a stock solution of the TCO-HaloTag Ligand in DMSO.
-
Dilute the ligand in pre-warmed complete culture medium to a final concentration of 1-5 µM.
-
Replace the medium on the cells with the ligand-containing medium.
-
Incubate for 15-30 minutes at 37°C.
-
Wash the cells three times with pre-warmed medium to remove unbound ligand.
-
-
iEDDA Reaction:
-
Prepare a stock solution of the tetrazine-fluorophore in DMSO.
-
Dilute the tetrazine-fluorophore in pre-warmed medium to a final concentration of 1-10 µM.
-
Add the tetrazine-fluorophore solution to the cells.
-
Incubate for 5-15 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells twice with pre-warmed medium.
-
Add fresh imaging medium to the cells.
-
Image the cells immediately using a fluorescence microscope with the appropriate filter sets.
-
Conclusion
Bioorthogonal chemistry has emerged as an indispensable tool in the cell biologist's arsenal, enabling the study of cellular processes with unprecedented precision and minimal perturbation. The continuous development of new bioorthogonal reactions with faster kinetics, improved stability, and novel functionalities promises to further expand the scope of this powerful technology. By providing a quantitative framework and detailed experimental guidance, this technical guide aims to empower researchers to effectively apply bioorthogonal chemistry to their specific research questions, paving the way for new discoveries in cell biology and the development of next-generation therapeutics.
References
- 1. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling | Molecular Systems Biology [link.springer.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. SRplot - Free online Sankey dot plot for GO/pathway enrichment results [bioinformatics.com.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 12. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Bioorthogonal chemistry-based prodrug strategies for enhanced biosafety in tumor treatments: current progress and challenges - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01413H [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Fitness Factors for Bioorthogonal Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. keio.elsevierpure.com [keio.elsevierpure.com]
AF488 Fluorophore: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Alexa Fluor 488 (AF488) fluorophore, a bright and photostable green-fluorescent dye widely utilized in biological research. This document details its core principles, physicochemical and spectroscopic properties, and provides standardized protocols for its application in key experimental techniques.
Core Principles and Advantages of AF488
AF488, a member of the Alexa Fluor family of dyes, is structurally based on a sulfonated rhodamine dye, which contributes to its high water solubility and reduced tendency for aggregation when conjugated to biomolecules.[1][2] Its amine-reactive forms, primarily N-hydroxysuccinimidyl (NHS) esters, are designed to covalently label primary amines on biomolecules such as proteins and antibodies, forming a stable amide bond.[1]
The popularity of AF488 stems from several key advantages over traditional fluorescent dyes like fluorescein (B123965) isothiocyanate (FITC).[1] AF488 exhibits significantly greater photostability, allowing for longer exposure times during imaging with less signal degradation.[1][3][4] Furthermore, its fluorescence is insensitive to pH changes over a broad range (pH 4-10), a critical feature for maintaining a consistent signal in varying cellular environments.[1][3][5][6][7][8][9] The dye's high quantum yield and strong absorption of light from the 488 nm laser line contribute to its exceptional brightness and sensitivity in detecting low-abundance targets.[1][3][4][5]
Physicochemical and Spectroscopic Properties
The key quantitative properties of AF488 are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Excitation Maximum (λex) | 496-499 nm | [10][11] |
| Emission Maximum (λem) | 519-520 nm | [10][11] |
| Molar Extinction Coefficient (ε) | ~71,000-73,000 cm⁻¹M⁻¹ | [11][12] |
| Quantum Yield (Φ) | ~0.92 | [11][13] |
| Fluorescence Lifetime (τ) | ~4.1 ns | [3][13] |
| Optimal Laser Line | 488 nm | [5][7] |
| Common Emission Filter | 530/43 nm | [11] |
| pH Stability Range | pH 4-10 | [3][6][7][8][9] |
Applications in Research and Drug Development
The exceptional properties of AF488 make it a versatile tool in various scientific disciplines.
-
Fluorescence Microscopy: AF488 is one of the most popular dyes for fluorescence microscopy due to its brightness and high photostability.[7][11] It is widely used for visualizing cellular structures, such as the actin cytoskeleton when conjugated to phalloidin.[5]
-
Flow Cytometry: The strong excitation by the 488 nm laser line makes AF488-conjugated antibodies ideal for identifying and sorting cell populations in flow cytometry.[5][7][11]
-
Immunofluorescence (IF): AF488 is extensively used in immunofluorescence staining to detect specific proteins in fixed and permeabilized cells and tissues.[14][15]
-
Immunoassays: AF488-conjugated antibodies are frequently used in various immunoassays, such as ELISA and Western blotting, for sensitive detection of target antigens.[1]
-
Apoptosis Studies: AF488 is commonly used in apoptosis research. For instance, Annexin V conjugated to AF488 can identify early apoptotic cells, and AF488-labeled substrates allow for the real-time measurement of caspase activity.[4]
-
High-Throughput Screening: The robust and bright signal of AF488 is advantageous for developing cell-based assays for high-throughput screening in drug discovery.[1]
Experimental Protocols
Detailed methodologies for common applications of AF488 are provided below.
Antibody Conjugation with AF488 NHS Ester
This protocol describes the labeling of an IgG antibody with an amine-reactive AF488 NHS ester.
Materials:
-
Antibody to be labeled (purified, in an amine-free buffer like PBS)
-
AF488 NHS ester[1]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[1]
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[16]
-
Purification column (e.g., size-exclusion chromatography)[1]
-
Quenching reagent: 1.5 M hydroxylamine (B1172632) or 1 M Tris buffer, pH 8.0[16]
Procedure:
-
Prepare the Antibody: If the antibody is in a buffer containing amines (e.g., Tris) or preservatives (e.g., sodium azide), it should be dialyzed against PBS.[9] Adjust the antibody concentration to 1-2 mg/mL.[16][]
-
Prepare the Dye: Dissolve the AF488 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.[1]
-
Reaction:
-
Add the reaction buffer to the antibody solution to adjust the pH to 8.0-8.5.[18]
-
Add the reactive dye solution to the antibody solution. A common starting point for the dye-to-protein molar ratio is 10:1.[1][] For IgG antibodies, a ratio of 5:1 to 20:1 is often used.[1]
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.[1][18]
-
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[1]
-
Characterization (Optional but Recommended): Determine the degree of labeling (DOL), which is the average number of fluorophore molecules conjugated to each antibody molecule. For optimal fluorescence, a DOL of 4-9 moles of dye per mole of IgG is often desired.[1][9]
Immunofluorescence Staining of Adherent Cells
This protocol provides a general procedure for immunofluorescence staining of cultured adherent cells using an AF488-conjugated secondary antibody.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation buffer: 4% paraformaldehyde in PBS
-
Permeabilization buffer: 0.1-0.2% Triton X-100 in PBS[15][19]
-
Blocking buffer: 1% BSA in PBS[19]
-
Primary antibody (unconjugated)
-
AF488-conjugated secondary antibody
-
Mounting medium (with or without DAPI)
Procedure:
-
Cell Preparation: Wash the cells briefly with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde for 10-20 minutes at room temperature.[15][20] Wash three times with PBS.[19]
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1-0.2% Triton X-100 in PBS for 5-10 minutes at room temperature.[15][19] Wash three times with PBS.[19]
-
Blocking: Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for 30-60 minutes at room temperature.[19][20]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.[15][20]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the AF488-conjugated secondary antibody in the blocking buffer and incubate for 1 hour at room temperature, protected from light.[15][20]
-
Final Washes: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Visualize the fluorescence using a microscope equipped with appropriate filters for AF488 (excitation ~495 nm, emission ~519 nm).
Buffer Considerations and Performance
AF488 is known for its stable fluorescence over a wide pH range (pH 4-10).[3][6][7][8][9] Standard buffers such as phosphate-buffered saline (PBS) are generally suitable for experiments using AF488.[19] Some studies have explored the use of additives to enhance fluorophore performance. For instance, the addition of potassium iodide (KI) to the imaging buffer has been shown to decrease the photobleaching rate of AF488, particularly for membrane-associated staining in live cells.[21][22] However, for intracellular stains, this effect was not observed, suggesting iodide is not membrane permeable.[21][22]
Spectral Compatibility and Multiplexing
The relatively narrow emission spectrum of AF488 allows for its use in multiplexing experiments with other fluorophores. It is spectrally well-separated from blue-emitting fluorophores (e.g., DAPI) and red-emitting fluorophores (e.g., Alexa Fluor 594, Alexa Fluor 647). When designing multicolor experiments, it is crucial to select fluorophores with minimal spectral overlap and to use appropriate filter sets to minimize bleed-through between channels.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. optolongfilter.com [optolongfilter.com]
- 5. Alexa Fluor 488 dye | Thermo Fisher Scientific - US [thermofisher.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. qb3.berkeley.edu [qb3.berkeley.edu]
- 8. cancer.iu.edu [cancer.iu.edu]
- 9. broadpharm.com [broadpharm.com]
- 10. Spectrum [Alexa Fluor 488] | AAT Bioquest [aatbio.com]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 14. protocols.io [protocols.io]
- 15. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. benchchem.com [benchchem.com]
- 18. docs.aatbio.com [docs.aatbio.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. ptglab.com [ptglab.com]
- 21. biorxiv.org [biorxiv.org]
- 22. A non-toxic, user-friendly buffer that enhances green fluorophore performance in conventional and super-resolution imaging | bioRxiv [biorxiv.org]
The Role of the Dbco Moiety in Click Chemistry: A Technical Guide
In the landscape of modern bioconjugation, the pursuit of highly efficient, specific, and biocompatible reactions is paramount. Among the chemical reactions that have revolutionized this field, "click chemistry," particularly the copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), stands out. At the heart of this powerful technology is the Dibenzocyclooctyne (Dbco) moiety, a uniquely reactive and stable chemical entity. This technical guide provides an in-depth exploration of the Dbco moiety's central role in click chemistry for researchers, scientists, and drug development professionals.
Introduction: The Advent of Copper-Free Click Chemistry
The concept of "click chemistry" describes a class of reactions that are rapid, high-yielding, and generate minimal byproducts.[1] The original Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly efficient but relies on a copper catalyst that is cytotoxic, limiting its application in living systems.[2][3] This limitation spurred the development of SPAAC, a bioorthogonal reaction that proceeds without any toxic catalyst.[3][] SPAAC is driven by the high ring strain of a cyclooctyne (B158145), such as Dbco, which readily reacts with an azide-functionalized molecule to form a stable triazole linkage.[1][]
The Dbco Moiety: Structure and Inherent Reactivity
Dibenzocyclooctyne (also known as ADIBO or DIBAC) is a specialized chemical structure featuring a cyclooctyne ring fused to two benzene (B151609) rings.[1][2][] This fusion imparts significant molecular tension and ring strain into the alkyne bond.[] This strain is the driving force behind its high reactivity toward azides.[2][] Unlike linear alkynes, which require a copper catalyst to lower the activation energy for the reaction, the strained alkyne in Dbco readily undergoes a [3+2] cycloaddition with an azide (B81097) upon mixing.[] This reaction is highly specific and bioorthogonal, meaning neither the Dbco nor the azide group interacts with or perturbs native biological functional groups like amines or sulfhydryls.[2][5][6]
The Mechanism of Dbco-Mediated SPAAC
The reaction between a Dbco moiety and an azide is a concerted, 1,3-dipolar cycloaddition.[][7] The strained alkyne acts as a potent dipolarophile, reacting spontaneously with the 1,3-dipole of the azide group. This process occurs efficiently under mild, physiological conditions (aqueous environments, neutral pH, and room temperature), resulting in the formation of a stable triazole ring that covalently links the two molecules.[][8]
Core Advantages of Dbco-Mediated Bioconjugation
The unique properties of the Dbco moiety confer several key advantages, making it a preferred tool for bioconjugation.[3][5]
-
Biocompatibility: The reaction is copper-free, eliminating catalyst-induced cytotoxicity and making it ideal for live-cell labeling and in vivo applications.[2][5][8]
-
Fast Reaction Kinetics: The inherent strain of the Dbco ring leads to rapid reaction rates, enabling efficient conjugation even at low reactant concentrations.[][9] Reactions can often proceed to completion in minutes to a few hours.[3][9]
-
High Specificity and Bioorthogonality: Dbco and azides are abiotic functional groups that react selectively with each other without cross-reacting with biological molecules, ensuring precise and targeted conjugation with minimal background.[5][6][10]
-
Stability: Both the Dbco and azide moieties are stable in aqueous buffers and complex biological media prior to reaction.[5][11] The resulting triazole linkage is also highly stable, ensuring the integrity of the final conjugate.[10][12]
-
Traceability: Dbco possesses a distinct UV absorbance peak around 310 nm, which can be used to monitor the progress of the reaction as the peak diminishes upon triazole formation.[5][11]
Quantitative Data: Reaction Kinetics and Stability
The selection of a cyclooctyne often depends on the specific application and the nature of the azide. While Dbco is highly reactive, its performance relative to other cyclooctynes like Bicyclononyne (BCN) can vary.
Table 1: Comparative Reaction Kinetics of Cyclooctynes with Azides
| Cyclooctyne | Azide Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
|---|---|---|---|
| Dbco | Benzyl Azide | 0.24 - 0.31 | [13] |
| BCN | Benzyl Azide | 0.07 | [13] |
| Dbco | Phenyl Azide | 0.033 | [13] |
| BCN | Phenyl Azide | 0.2 | [13] |
| BARAC | Benzyl Azide | 0.96 | [13] |
| Keto-DIBO | Benzyl Azide | 3.5 |[13] |
Note: Reaction rates are dependent on solvent, temperature, and the specific molecular context of the reactants.[13][14] Generally, Dbco reacts faster than BCN with aliphatic azides, whereas BCN shows higher reactivity with aromatic azides.[13][14]
Table 2: Stability and Reaction Parameters
| Parameter | Condition / Value | Notes | Reference |
|---|---|---|---|
| Dbco Stability (on IgG) | ~3-5% loss of reactivity over 4 weeks | Stored at 4°C or -20°C. Azide-containing buffers should be avoided. | [2][3] |
| Dbco-NHS Ester Stability | Stable for 1 year (solid, -20°C); 2-3 months (in DMSO, -20°C) | DMSO is hygroscopic and should be kept anhydrous. | [10] |
| Optimal Reaction pH | 7.0 - 9.0 | Standard aqueous buffers like PBS are commonly used. | [3] |
| Reaction Time | < 5 minutes to 24 hours | Highly dependent on reactant concentration and specific molecules. |[3][9] |
Applications in Research and Drug Development
The versatility of Dbco has led to its widespread adoption in numerous applications:
-
Bioconjugation and Labeling: Dbco is routinely used to label proteins, nucleic acids, lipids, and other biomolecules with probes, such as fluorescent dyes or biotin, for detection and analysis.[1][15]
-
Drug Delivery and Development: In the field of targeted therapeutics, Dbco is instrumental in the synthesis of Antibody-Drug Conjugates (ADCs).[3][16] A potent drug molecule can be linked to a targeting antibody via a Dbco-azide reaction, enabling specific delivery to cancer cells.[16]
-
Bioimaging: By conjugating imaging agents (e.g., fluorophores, radiolabels) to targeting molecules, Dbco facilitates real-time visualization of biological processes in living cells and organisms.[1][16][17]
-
Materials Science: Dbco chemistry is used to functionalize surfaces, polymers, and nanoparticles, creating advanced materials for sensors, diagnostics, and coatings.[1][16]
Experimental Protocols
Successful bioconjugation requires careful attention to methodology. Below is a generalized, two-stage protocol for labeling an antibody with a Dbco-NHS ester and subsequent conjugation to an azide-modified molecule.
Protocol 1: Antibody Activation with Dbco-NHS Ester
This procedure activates primary amines (e.g., lysine (B10760008) residues) on an antibody with Dbco.
-
Reagent Preparation:
-
Activation Reaction:
-
Quenching (Optional) and Purification:
-
To quench any unreacted Dbco-NHS ester, a small amount of a primary amine-containing buffer like Tris (e.g., 10 µL of 100 mM Tris) can be added, followed by a 15-minute incubation.[10][11]
-
Remove excess, unreacted Dbco reagent using a spin desalting column or dialysis to obtain the purified Dbco-activated antibody.[10][11] The product can be stored at -20°C for up to a month, though reactivity may decrease over time.[10][11]
-
Protocol 2: Copper-Free Click Reaction with Azide-Molecule
This procedure conjugates the Dbco-activated antibody with an azide-functionalized molecule (e.g., an oligonucleotide, peptide, or small molecule drug).
-
Reaction Setup:
-
Incubation:
-
Incubate the mixture for 2-24 hours. The reaction can be performed at room temperature or at 4°C overnight, with the longer time often improving efficiency.
-
-
Purification and Validation:
-
Purify the final antibody conjugate to remove excess azide-modified molecules. This is typically achieved using chromatography methods such as HPLC (reverse-phase or ion-exchange) or size-exclusion chromatography.[5][10]
-
Validate the formation of the conjugate using SDS-PAGE, where the conjugate will show a band at a higher molecular weight than the original antibody.[5]
-
Conclusion
The Dibenzocyclooctyne (Dbco) moiety is a cornerstone of modern bioorthogonal chemistry. Its unique combination of high strain-driven reactivity, stability, and exceptional biocompatibility has made it an indispensable tool for researchers and drug developers. By enabling the rapid and specific formation of covalent bonds in complex biological environments without toxic catalysts, Dbco-mediated click chemistry continues to drive innovation across the life sciences, from fundamental cellular research to the development of next-generation targeted therapeutics.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. interchim.fr [interchim.fr]
- 7. Dibenzocyclooctyne (DBCO) Modification - CD Bioparticles [cd-bioparticles.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. hiyka.com [hiyka.com]
- 17. hiyka.com [hiyka.com]
An In-depth Technical Guide to AF488-DBCO: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent probe AF488-DBCO, a key reagent in bioorthogonal chemistry. It details its chemical properties, provides standardized protocols for its use in labeling biomolecules, and illustrates the experimental workflow for its application in modern biological research.
Core Properties of AF488-DBCO
AF488-DBCO is a molecule that combines the bright and photostable Alexa Fluor 488 (AF488) dye with a dibenzocyclooctyne (DBCO) group. The DBCO moiety is central to its utility, enabling it to react with azide-functionalized molecules through a mechanism known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction, a cornerstone of "click chemistry," is bioorthogonal, meaning it can occur within living systems without interfering with native biochemical processes. A significant advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo studies.[1][2]
The AF488 fluorophore is a sulfonated rhodamine derivative that exhibits strong absorption and emission in the green spectrum, making it compatible with standard 488 nm laser lines and common filter sets.[3][4]
Physicochemical Characteristics
The precise molecular weight and formula of commercially available AF488-DBCO can vary between suppliers, likely due to differences in the linker between the AF488 and DBCO moieties or the presence of different salt forms. Researchers should always refer to the specifications provided by their specific vendor. Below is a summary of representative data from various suppliers.
| Supplier/Source | Molecular Weight ( g/mol ) | Chemical Formula |
| Lumiprobe | 936.08 | C₄₈H₄₉N₅O₁₁S[3] |
| MedchemExpress | 1037.25 | C₅₄H₆₄N₆O (ditriethylamine salt)[5] |
| MedchemExpress | 936.06 | C₄₈H₄₉N₅O[6] |
| baseclick GmbH | 792.8 | C₃₉H₂₈N₄O₁₁S₂[1] |
| AxisPharm | 995.18 | C₃₉H₂₈N₄O₁₁S₂[7] |
| Jena Bioscience | 792.79 | C₃₉H₂₈N₄O₁₁S₂[8] |
| Vector Labs | 792.12 (protonated) | Not specified[9] |
| PubChem (Alexa Fluor 488 DIBO Alkyne) | 836.8 | C₄₁H₃₂N₄O₁₂S₂[10] |
Experimental Protocols
The following sections provide detailed methodologies for the use of AF488-DBCO in labeling proteins and cells. These are generalized protocols and may require optimization for specific applications.
Protocol 1: Labeling of Azide-Modified Proteins
This protocol describes the labeling of a purified protein that has been metabolically or chemically modified to contain an azide (B81097) group.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). The buffer should be free of primary amines like Tris.
-
AF488-DBCO
-
Anhydrous DMSO or DMF
-
Spin desalting columns or other protein purification systems (e.g., HPLC)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of AF488-DBCO in anhydrous DMSO or DMF. This solution should be prepared fresh and protected from light.[7]
-
-
Protein Preparation:
-
Ensure the azide-modified protein is at a concentration of 1-10 mg/mL in an appropriate buffer.[5] If necessary, exchange the buffer using a spin desalting column.
-
-
Labeling Reaction:
-
Add a 2-4 fold molar excess of the AF488-DBCO stock solution to the protein solution.[7] The final concentration of DMSO or DMF in the reaction mixture should be kept below 20% to avoid protein denaturation.[5]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[5] The reaction time may vary depending on the protein and the reactivity of the azide.
-
-
Purification:
-
Validation and Storage:
-
Confirm labeling by measuring the absorbance of the sample at 280 nm (for protein) and ~495 nm (for AF488). The degree of labeling can be calculated from these values.
-
Analyze the conjugate by SDS-PAGE. The labeled protein should show a higher molecular weight band with fluorescence when imaged with an appropriate system.[5]
-
Store the labeled protein at 4°C for short-term use or at -20°C for long-term storage, protected from light.[7]
-
Protocol 2: Live-Cell Surface Labeling of Azido-Glycans
This protocol outlines the labeling of cell surface glycans that have been metabolically engineered to display azide groups.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) or a similar azido-sugar
-
AF488-DBCO
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS)
-
Imaging medium (e.g., FluoroBrite DMEM)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Seed cells in a suitable culture vessel (e.g., glass-bottom dishes) and allow them to adhere.
-
Prepare a stock solution of Ac₄ManNAz in DMSO.
-
Add the Ac₄ManNAz stock solution to the complete culture medium to a final concentration of 25-50 µM.
-
Incubate the cells with the Ac₄ManNAz-containing medium for 48-72 hours under standard culture conditions (37°C, 5% CO₂).[3]
-
-
AF488-DBCO Labeling:
-
Prepare a stock solution of AF488-DBCO in DMSO.
-
Dilute the AF488-DBCO stock solution in pre-warmed complete culture medium or PBS to a final concentration of 10-50 µM.[3]
-
Wash the cells twice with warm PBS to remove unincorporated azido-sugar.
-
Add the AF488-DBCO solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[3]
-
-
Washing and Imaging:
-
Wash the cells three times with warm PBS to remove unreacted AF488-DBCO.[3]
-
Replace the PBS with a suitable imaging medium.
-
Image the cells using a fluorescence microscope with appropriate filters for AF488 (Excitation/Emission: ~495/519 nm).[3] Nuclear counterstaining (e.g., with DAPI or Hoechst) can be performed if desired.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in utilizing AF488-DBCO for bioorthogonal labeling.
Caption: General workflow for labeling biomolecules with AF488-DBCO.
The diagram above outlines the three main stages of an experiment using AF488-DBCO. The first stage involves the incorporation of an azide group into the target biomolecule. The second stage is the bioorthogonal reaction between the azide-modified molecule and AF488-DBCO. The final stage consists of analyzing the fluorescently labeled product using various techniques.
Caption: Conceptual diagram of AF488-DBCO in studying cell signaling.
This diagram illustrates how AF488-DBCO can be used as a tool to study signaling pathways. By labeling a specific component of the pathway, such as a cell surface receptor, researchers can visualize and track its dynamics, providing insights into the signaling process.
References
- 1. interchim.fr [interchim.fr]
- 2. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. glenresearch.com [glenresearch.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
AF488 DBCO: A Technical Guide to Safe Handling and Experimental Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety, handling, and experimental applications of Alexa Fluor™ 488 Dibenzo-cyclooctyne (AF488 DBCO). This compound is a key reagent in bioorthogonal chemistry, enabling the fluorescent labeling of azide-modified biomolecules through copper-free click chemistry, a vital tool in modern biological research and drug development. Adherence to the safety and handling protocols outlined in this document is crucial for ensuring personnel safety and the integrity of experimental outcomes.
Core Concepts and Reagent Overview
This compound is a bifunctional molecule comprising the bright and photostable green fluorescent dye, Alexa Fluor™ 488, and a dibenzocyclooctyne (DBCO) moiety. The DBCO group participates in a highly efficient and specific strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with azide-containing molecules. This "click chemistry" reaction is bioorthogonal, meaning it can proceed within a biological system without interfering with native biochemical processes. The absence of a cytotoxic copper(I) catalyst, required in traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), makes this compound particularly well-suited for live-cell imaging and in vivo studies.[1][2]
The Alexa Fluor™ 488 component is a sulfonated rhodamine derivative with an excitation maximum around 495 nm and an emission maximum around 519 nm, making it compatible with standard 488 nm laser lines and FITC filter sets.[1][3] It is known for its high quantum yield, photostability, and pH insensitivity over a broad range, ensuring bright and stable fluorescent signals in a variety of applications.[3]
Safety and Hazard Information
While a specific Material Safety Data Sheet (MSDS) for this compound is not always provided due to the small quantities typically supplied, safety information can be inferred from datasheets for its components: Alexa Fluor™ 488 derivatives and DBCO reagents.[4]
Hazard Identification: Based on surrogate safety data sheets for similar compounds, DBCO reagents may cause skin and eye irritation and could be harmful if swallowed or inhaled.[5] The toxicological properties of this compound itself have not been exhaustively investigated. Therefore, it is imperative to handle the compound with appropriate caution.
First Aid Measures:
-
Skin Contact: In case of contact, immediately wash the affected area with soap and copious amounts of water.[5]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, ensuring adequate flushing by separating the eyelids with fingers.[5]
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Never give anything by mouth to an unconscious person.[5]
-
Inhalation: If inhaled, move the individual to fresh air.[5] In all cases of exposure, seek medical advice if symptoms arise.[5]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: The compound may emit toxic fumes under fire conditions.
-
Protective Equipment: Wear a self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.[5]
Handling and Storage
Proper handling and storage are critical to maintain the stability and reactivity of this compound and to ensure user safety.
Personal Protective Equipment (PPE): When handling this compound, the following PPE should be worn at all times:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves).
-
Body Protection: A laboratory coat and closed-toe shoes.
Engineering Controls: Work with this compound, especially in its solid form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
General Handling Procedures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Avoid prolonged exposure to light.[3]
-
Equilibrate the vial to room temperature before opening to prevent moisture condensation.
Storage: this compound is sensitive to light and moisture. For optimal stability, adhere to the following storage conditions:
| Parameter | Condition | Duration |
| Temperature | -20°C | Up to 24 months |
| Light | In the dark | At all times |
| Moisture | Desiccate | At all times |
| In Solution | -80°C (6 months) or -20°C (1 month) | Varies by solvent and manufacturer |
Data compiled from multiple sources.[3]
Experimental Protocols
This compound is a versatile reagent for labeling a wide range of azide-modified biomolecules, including proteins, nucleic acids, and glycans on the surface of or within cells. Below are generalized protocols for common applications.
General Workflow for Handling and Using this compound
The following diagram illustrates a typical workflow for using this compound in a labeling experiment.
Caption: General workflow for handling and using this compound.
Antibody Labeling Protocol
This protocol describes the labeling of an azide-modified antibody with this compound.
Materials:
-
Azide-modified antibody in an amine-free buffer (e.g., PBS).
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Purification column (e.g., size-exclusion spin desalting column).
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM.
-
Reaction Setup:
-
Adjust the concentration of the azide-modified antibody to 1-10 mg/mL in PBS.
-
Add a 10-20 fold molar excess of the this compound stock solution to the antibody solution. The final concentration of the organic solvent should be kept below 20% to avoid denaturation of the antibody.
-
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted this compound using a spin desalting column or through dialysis against PBS.
-
Analysis: The degree of labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and 494 nm (for AF488). The labeled antibody can also be analyzed by SDS-PAGE, where a fluorescent band corresponding to the molecular weight of the antibody should be visible under UV illumination.
Live-Cell Imaging Protocol
This protocol outlines the labeling of azide-modified glycans on the surface of live cells.
Materials:
-
Cells metabolically labeled with an azide-containing sugar (e.g., Ac4ManNAz).
-
This compound.
-
Serum-free cell culture medium or PBS.
-
Fluorescence microscope.
Procedure:
-
Prepare Staining Solution: Dilute the this compound stock solution in serum-free medium or PBS to a final concentration of 10-50 µM.
-
Cell Preparation:
-
Culture cells that have been metabolically labeled with an azide-containing sugar.
-
Gently wash the cells two to three times with pre-warmed PBS to remove unincorporated azido-sugar.[6]
-
-
Labeling:
-
Washing: Wash the cells three times with PBS to remove any unreacted this compound.[7]
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for AF488 (e.g., excitation at 488 nm and emission at ~520 nm).[6]
Fixed-Cell Imaging Protocol
This protocol is for labeling intracellular or cell-surface targets in fixed cells.
Materials:
-
Cells metabolically labeled with an azide-containing sugar.
-
This compound.
-
PBS.
-
Fixative solution (e.g., 4% paraformaldehyde in PBS).
-
(Optional) Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
(Optional) Nuclear counterstain (e.g., DAPI).
Procedure:
-
Cell Preparation and Fixation:
-
Culture and metabolically label cells as for live-cell imaging.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[6]
-
-
Washing: Wash the cells twice with PBS.[6]
-
(Optional) Permeabilization: For labeling intracellular targets, incubate the cells with 0.1% Triton X-100 in PBS for 10-15 minutes to permeabilize the cell membranes.[6] Wash twice with PBS.
-
Labeling: Incubate the fixed (and permeabilized, if applicable) cells with the this compound staining solution (10-50 µM in PBS) for 1 hour at room temperature, protected from light.[6]
-
Washing: Wash the cells three times with PBS.[6]
-
(Optional) Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes. Wash twice with PBS.[6]
-
Imaging: Mount the coverslips and image the cells using a fluorescence microscope.[6]
Signaling Pathways and Logical Relationships
The core of this compound's utility lies in the SPAAC reaction. The following diagram illustrates the logical relationship in a typical bioconjugation experiment using this reagent.
Caption: Logical flow of a bioorthogonal labeling experiment using this compound.
This guide provides a comprehensive framework for the safe and effective use of this compound. Researchers should always consult the specific product information sheet provided by the manufacturer for the most accurate and up-to-date information. By following these guidelines, scientists can confidently and safely incorporate this powerful tool into their research endeavors.
References
- 1. DBCO-AF488 [baseclick.eu]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Methodological & Application
AF488-DBCO Labeling Protocol for Live Cells: A Detailed Guide for Bioorthogonal Imaging
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive protocol for the fluorescent labeling of live cells using Alexa Fluor 488 Dibenzyocyclooctyne (AF488-DBCO). This method utilizes a powerful and highly specific bioorthogonal chemistry, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), also known as copper-free click chemistry.[1][2] The protocol is designed for researchers in cell biology, drug development, and related fields who require robust and specific labeling of biomolecules in their native cellular environment without causing cellular perturbation.[1]
The core principle of this technique is a two-step process.[3] First, cells are metabolically engineered to incorporate an azide (B81097) group onto their surface glycans by culturing them with an azide-modified sugar, such as N-azidoacetylmannosamine (Ac4ManNAz).[3][4] The cells' metabolic machinery processes this sugar and displays the azide groups on cell surface glycoproteins.[3] In the second step, the azide-labeled cells are treated with AF488-DBCO. The DBCO group reacts specifically and covalently with the azide group, resulting in the stable fluorescent labeling of the cells.[3][5] This copper-free reaction is highly biocompatible and proceeds efficiently under physiological conditions, making it ideal for live-cell imaging.[1][5]
Data Presentation
The efficiency of cell labeling is influenced by several factors, including the concentration of the azide sugar, the concentration of the AF488-DBCO probe, and the incubation times for each step.[3] The following table summarizes typical concentration ranges and incubation times for optimal labeling.
| Parameter | Concentration Range | Incubation Time | Notes |
| Ac4ManNAz (Metabolic Labeling) | 25-50 µM | 1-3 days | Optimal concentration and time should be determined for each cell line to ensure efficient labeling without cytotoxicity.[3][4] |
| AF488-DBCO (Labeling Reaction) | 10-20 µM | 30-60 minutes | Higher concentrations or longer incubation times may increase background fluorescence.[6] |
| Cell Density | Varies | N/A | Cells should be in the logarithmic growth phase for optimal metabolic labeling.[4] |
Experimental Protocols
This protocol is designed for labeling cell surface glycans on live mammalian cells.
Materials:
-
Mammalian cells of interest (e.g., HeLa, A549, MCF-7)[4]
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)[4]
-
Dimethyl sulfoxide (B87167) (DMSO)[4]
-
AF488-DBCO[5]
-
Phosphate-buffered saline (PBS), pre-warmed[3]
-
Live cell imaging buffer[1]
-
(Optional) Hoechst 33342 or DAPI for nuclear counterstaining[4][6]
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Fluorescence microscope with appropriate filter sets for AF488 (Excitation/Emission: ~495/519 nm) and optional nuclear stains[5][7]
-
Sterile cell culture plates or dishes (glass-bottom dishes are recommended for high-resolution imaging)[4]
Protocol:
Step 1: Metabolic Labeling with Ac4ManNAz
-
Cell Seeding: Seed the cells of interest in an appropriate culture vessel at a density that will allow for logarithmic growth during the labeling period.[4] Allow the cells to adhere and grow overnight.[3]
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to prepare a stock solution (e.g., 10 mM). Store this stock solution at -20°C.[4]
-
Metabolic Labeling: The following day, remove the existing culture medium and replace it with fresh complete medium containing the desired final concentration of Ac4ManNAz (typically 25-50 µM).[3][4]
-
Incubation: Incubate the cells under their normal growth conditions (37°C, 5% CO2) for 1 to 3 days to allow for the metabolic incorporation of the azide sugar into the cell surface glycans.[4]
Step 2: Labeling with AF488-DBCO
-
Wash Cells: Gently wash the azide-labeled cells twice with pre-warmed PBS to remove any unreacted Ac4ManNAz.[3][8]
-
Prepare AF488-DBCO Labeling Solution: Prepare a fresh solution of AF488-DBCO in pre-warmed live cell imaging buffer or serum-free medium at the desired final concentration (typically 10-20 µM).[4][6]
-
Labeling Reaction: Add the AF488-DBCO labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.[6][8]
-
Wash to Remove Unbound Dye: Remove the labeling solution and wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound AF488-DBCO.[1][8]
-
(Optional) Nuclear Counterstaining: If desired, incubate the cells with a nuclear counterstain like Hoechst 33342 or DAPI according to the manufacturer's instructions.[6]
-
Imaging: Add fresh, pre-warmed live cell imaging buffer to the cells. The cells are now ready for imaging using a fluorescence microscope with the appropriate filter sets for AF488.[1]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no fluorescence signal | Inefficient metabolic labeling | Optimize Ac4ManNAz concentration and incubation time for your specific cell line.[3] |
| Insufficient AF488-DBCO concentration or incubation time | Increase the concentration of AF488-DBCO or the incubation time.[3] | |
| Cell surface azides are not accessible | Ensure cells are healthy and not overly confluent.[3] | |
| High background fluorescence | Inefficient washing | Increase the number and duration of washing steps after AF488-DBCO incubation.[1] |
| Non-specific binding of AF488-DBCO | Decrease the concentration of AF488-DBCO or the incubation time. Include a control of cells not treated with Ac4ManNAz but stained with AF488-DBCO.[3] | |
| High cell death | Cytotoxicity of Ac4ManNAz or AF488-DBCO | Perform a dose-response experiment to determine the optimal, non-toxic concentration of each reagent.[3] |
| Harsh cell handling | Be gentle during cell washing and harvesting steps.[3] |
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. DBCO-AF488 [baseclick.eu]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols for Fixed Cell Staining Using AF488 DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the fluorescent labeling of azide-modified biomolecules in fixed cells using Alexa Fluor 488 Dibenzyocyclooctyne (AF488 DBCO). This method utilizes a bioorthogonal click chemistry reaction, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), which allows for the highly specific and covalent attachment of the bright and photostable AF488 fluorophore to azide-containing targets within a cellular context.[1][2] This technique is particularly valuable for visualizing and quantifying biomolecules, such as glycans, proteins, and nucleic acids, that have been metabolically, enzymatically, or chemically tagged with an azide (B81097) group. The copper-free nature of the SPAAC reaction makes it ideal for use in biological systems, avoiding the cytotoxicity associated with copper-catalyzed click chemistry.[3][4]
Principle of the Technology
The methodology involves a two-step process. First, cells are treated with a metabolic precursor containing an azide group. For example, to label glycans, cells can be incubated with an azide-modified sugar like peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz).[1][3] This sugar is processed by the cell's metabolic machinery and incorporated into glycoconjugates, resulting in the presentation of azide groups on cellular glycoproteins.[3]
Following metabolic labeling, the cells are fixed and permeabilized to preserve their structure and allow for the penetration of the fluorescent probe. The azide-labeled biomolecules are then detected by incubation with this compound. The strained cyclooctyne (B158145) ring of DBCO reacts specifically and efficiently with the azide group, forming a stable triazole linkage and thereby covalently attaching the AF488 fluorophore to the target biomolecule.[2][4] The resulting fluorescence can then be visualized and quantified using standard fluorescence microscopy techniques.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic labeling pathway for glycans and the subsequent experimental workflow for fixed cell staining with this compound.
Quantitative Data Summary
The efficiency of labeling is dependent on several factors, including the concentration of the azide-labeled precursor, the concentration of the this compound probe, and the respective incubation times. The following table provides a summary of recommended starting concentrations and incubation times, which should be optimized for specific cell types and experimental conditions.
| Parameter | Recommended Range | Notes |
| Metabolic Labeling (Ac4ManNAz) | ||
| Concentration | 10 - 50 µM[1] | Optimal concentration should be determined to ensure sufficient labeling without affecting cell physiology.[1] |
| Incubation Time | 1 - 3 days[1] | Dependent on cell line and turnover rate of the target biomolecule.[1] |
| This compound Staining | ||
| Concentration | 10 - 50 µM[1] | Higher concentrations may increase signal but can also lead to higher background. |
| Incubation Time | 30 - 60 minutes[1][5] | Longer incubation times do not typically result in a significant increase in signal. |
| Fixation (Paraformaldehyde) | ||
| Concentration | 4% in PBS[1] | |
| Incubation Time | 15 minutes[1] | At room temperature. |
| Permeabilization (Triton X-100) | ||
| Concentration | 0.1% in PBS[1] | For intracellular targets. |
| Incubation Time | 10 - 15 minutes[1] | At room temperature. |
Experimental Protocols
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
This compound
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Protocol 1: Metabolic Labeling of Cellular Glycans with Ac4ManNAz
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes or coverslips in a multi-well plate) at a density that will allow for logarithmic growth during the labeling period.[1]
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C.[1]
-
Metabolic Labeling: The day after seeding, add the Ac4ManNAz stock solution to the cell culture medium to achieve the desired final concentration (a starting concentration of 10 µM is recommended).[1]
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days.[1] The optimal incubation time should be determined empirically for each cell line.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz.[1]
Protocol 2: Fixed Cell Staining with this compound
-
Fixation: After the metabolic labeling and washing steps, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[1]
-
Washing: Wash the cells twice with PBS.[1]
-
(Optional) Permeabilization: For imaging intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[1]
-
Washing: If permeabilized, wash the cells twice with PBS.[1]
-
This compound Staining: Prepare the this compound staining solution by diluting the stock solution in PBS to the desired final concentration (typically 10-50 µM).[1] Incubate the fixed (and permeabilized, if applicable) cells with the this compound staining solution for 30-60 minutes at room temperature, protected from light.[1][5]
-
Washing: Wash the cells three times with PBS to remove any unreacted this compound.[1]
-
(Optional) Counterstaining: Incubate the cells with a nuclear counterstain, such as DAPI, for 5 minutes.[1]
-
Washing: Wash the cells twice with PBS.[1]
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets for AF488 (Excitation/Emission: ~495/519 nm).[2]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Fluorescence Signal | Inefficient metabolic labeling. | Optimize Ac4ManNAz concentration and incubation time for your specific cell line. Ensure the Ac4ManNAz reagent is not degraded.[3] |
| Insufficient this compound concentration or incubation time. | Increase the concentration of this compound or the incubation time.[3] | |
| Azide groups are not accessible. | Ensure cells are healthy and not overly confluent.[3] For intracellular targets, ensure permeabilization is sufficient. | |
| Incorrect microscope settings. | Verify that the correct laser and emission filters are being used for AF488.[3] | |
| High Background Fluorescence | Incomplete removal of unincorporated Ac4ManNAz. | Ensure thorough washing after the metabolic labeling step.[1] |
| Non-specific binding of this compound. | Decrease the concentration of this compound. Ensure thorough washing after the staining step.[1] | |
| Autofluorescence of cells. | Use a brighter fluorophore if the signal is weak. Use appropriate background correction during image analysis.[3] | |
| High Cell Death | Cytotoxicity of Ac4ManNAz or this compound. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of each reagent.[3] |
| Harsh cell handling. | Be gentle during cell washing and harvesting steps.[3] |
References
Visualizing Glycans: A Detailed Guide to AF488-DBCO Click Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins and lipids, is a critical post-translational modification that profoundly influences a vast array of biological processes. The intricate structures of glycans play pivotal roles in protein folding, cell-cell recognition, signaling, and immune responses. Consequently, the ability to visualize and quantify glycans in their native cellular environment is paramount for unraveling their functions in health and disease, and for the development of novel therapeutics.
This document provides a comprehensive guide to the visualization of glycans using a powerful and specific technique: metabolic glycoengineering coupled with AF488-DBCO copper-free click chemistry. This bioorthogonal approach allows for the fluorescent labeling of glycans in living cells and fixed tissues with high specificity and minimal perturbation to the biological system.
The methodology involves two key steps. First, cells are cultured with a synthetic monosaccharide analog containing a bioorthogonal azide (B81097) group. This "azido sugar" is metabolized by the cell's own enzymatic machinery and incorporated into nascent glycans. Subsequently, the azide-modified glycans are covalently labeled with a dibenzocyclooctyne (DBCO) functionalized fluorescent dye, such as Alexa Fluor 488 (AF488), through a highly efficient and biocompatible strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This "click chemistry" reaction is highly specific and proceeds readily under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging.
Data Presentation: Comparative Analysis of Glycan Labeling Techniques
The choice of a glycan visualization method depends on the specific research question, cell type, and desired outcome. The following tables provide a summary of quantitative and qualitative data to aid in the selection of the most appropriate technique.
Table 1: Comparison of Common Fluorescent Probes for Glycoprotein (B1211001) Staining
| Feature | Hydrazide-Based Dyes | Fluorescently Labeled Lectins | Metabolic Labeling with Bioorthogonal Probes (e.g., AF488-DBCO) |
| Principle | Covalent labeling of aldehyde groups introduced by periodate (B1199274) oxidation of glycans. | Affinity-based binding to specific carbohydrate structures. | Cellular incorporation of an unnatural sugar with a bioorthogonal handle, followed by covalent labeling with a fluorescent probe.[1] |
| Specificity | General for glycoproteins, staining most N- and O-linked glycans. | Specific to the carbohydrate-binding profile of the lectin used. | Specific for the type of glycan into which the azido (B1232118) sugar is incorporated (e.g., sialic acids, fucosylated glycans). |
| Application | In-gel staining of glycoproteins (e.g., SDS-PAGE). | Cell surface and intracellular glycan imaging, flow cytometry, immunohistochemistry. | Live-cell and fixed-cell imaging, flow cytometry, in vivo imaging, glycoproteomics.[1] |
| Advantages | Robust and sensitive for total glycoprotein detection. | Provides information on the presence of specific glycan motifs. | Enables dynamic studies of glycan biosynthesis and trafficking in living systems; high specificity.[1] |
| Limitations | Periodate oxidation can alter glycan structure; not suitable for live-cell imaging. | Binding can be of low affinity and may be influenced by glycan density and presentation; potential for cross-reactivity. | Requires metabolic incorporation of the azido sugar, which can vary between cell types and conditions. |
Table 2: Relative Performance of Fluorescent Labels for N-Glycan Analysis
This table compares the fluorescence and mass spectrometry (MS) sensitivity of different derivatizing agents used in glycan analysis, providing a general understanding of the performance of fluorescent labels.
| Labeling Agent | Relative Fluorescence Sensitivity | Relative Mass Spectrometry (MS) Sensitivity | Key Features |
| 2-Aminobenzamide (2-AB) | Low | Low | Traditional and widely used label. |
| Procainamide (ProA) | High (4-fold > RF-MS) | Medium (2-fold < RF-MS) | Good fluorescence and reasonable MS sensitivity.[2] |
| RapiFluor-MS (RF-MS) | Medium | High (68-fold > 2-AB) | Excellent MS sensitivity, good for low-abundance glycans.[2] |
| InstantPC | Very High (2x > ProA) | High | Bright fluorescence and good MS signal; rapid labeling protocol.[3] |
Note: This data is based on studies analyzing released N-glycans and provides a comparative context for the performance of different fluorescent labels. The actual performance of AF488-DBCO in a cellular imaging context will depend on various factors including labeling efficiency and background fluorescence.
Table 3: Typical Experimental Parameters for Visualizing Glycans with AF488-DBCO Click Chemistry
| Parameter | Live-Cell Imaging | Fixed-Cell Imaging |
| Azido Sugar (e.g., Ac₄ManNAz) | 25-100 µM | 25-100 µM |
| Incubation Time (Azido Sugar) | 24-72 hours | 24-72 hours |
| AF488-DBCO Concentration | 10-50 µM | 10-50 µM |
| Incubation Time (AF488-DBCO) | 30-60 minutes | 60 minutes |
| Fixation | N/A | 4% Paraformaldehyde in PBS |
| Permeabilization (for intracellular targets) | N/A | 0.1-0.5% Triton X-100 in PBS |
| Imaging | Fluorescence or Confocal Microscopy | Fluorescence or Confocal Microscopy |
Experimental Protocols
The following protocols provide detailed methodologies for the visualization of glycans in mammalian cells using AF488-DBCO click chemistry.
Protocol 1: Metabolic Labeling of Cellular Glycans with Azido Sugars
This protocol describes the incorporation of an azide-functionalized monosaccharide into cellular glycans. The choice of azido sugar will determine which class of glycans is labeled. For example, peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) is a precursor for sialic acid biosynthesis.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz) or other peracetylated azido sugars
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed mammalian cells on a suitable culture vessel (e.g., glass-bottom dishes, coverslips in a multi-well plate) at a density that will result in 50-70% confluency at the time of labeling.
-
Prepare Azido Sugar Stock Solution: Dissolve the peracetylated azido sugar in sterile DMSO to prepare a stock solution (e.g., 10-50 mM). Store the stock solution at -20°C.
-
Metabolic Labeling:
-
Thaw the azido sugar stock solution.
-
Dilute the stock solution directly into pre-warmed complete cell culture medium to the desired final concentration (typically 25-100 µM).
-
Remove the existing medium from the cells and replace it with the medium containing the azido sugar.
-
Incubate the cells for 24-72 hours under standard culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time may need to be determined empirically for each cell type and experimental goal.
-
-
Washing: After the incubation period, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated azido sugar. The cells are now ready for the click chemistry reaction.
Protocol 2: Visualization of Azide-Labeled Glycans using AF488-DBCO (Live-Cell Imaging)
This protocol describes the fluorescent labeling of azide-modified glycans on the surface of living cells.
Materials:
-
Cells metabolically labeled with an azido sugar (from Protocol 1)
-
AF488-DBCO
-
Serum-free cell culture medium or PBS
-
Fluorescence microscope
Procedure:
-
Prepare AF488-DBCO Staining Solution:
-
Prepare a stock solution of AF488-DBCO in DMSO (e.g., 1-10 mM).
-
Dilute the stock solution in pre-warmed serum-free medium or PBS to a final concentration of 10-50 µM. Protect the solution from light.
-
-
Click Reaction:
-
Remove the wash buffer (PBS) from the cells.
-
Add the AF488-DBCO staining solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three times with pre-warmed PBS to remove unreacted AF488-DBCO.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for AF488 (Excitation/Emission: ~495/519 nm).
-
Protocol 3: Visualization of Azide-Labeled Glycans using AF488-DBCO (Fixed-Cell Imaging)
This protocol is suitable for visualizing both cell-surface and intracellular glycans.
Materials:
-
Cells metabolically labeled with an azido sugar (from Protocol 1)
-
AF488-DBCO
-
PBS
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) (optional, for intracellular staining)
-
Blocking buffer (e.g., 1% BSA in PBS) (optional)
-
Nuclear counterstain (e.g., DAPI) (optional)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation:
-
After metabolic labeling and washing, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization (Optional):
-
For imaging intracellular glycans, incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Blocking (Optional):
-
To reduce non-specific binding, incubate the cells with blocking buffer for 30 minutes at room temperature.
-
-
Click Reaction:
-
Prepare the AF488-DBCO staining solution as described in Protocol 2, but dilute in PBS.
-
Incubate the fixed (and permeabilized, if applicable) cells with the AF488-DBCO staining solution for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS.
-
-
Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's instructions.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for AF488 and any counterstains used.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the key experimental workflows and the underlying chemical principle of the AF488-DBCO click chemistry for glycan visualization.
References
AF488-DBCO: A Versatile Tool for Bioorthogonal Labeling in Fluorescence Microscopy
Introduction
AF488-DBCO is a powerful molecular probe that combines the bright and photostable green fluorophore, AF488, with a dibenzocyclooctyne (DBCO) moiety. This combination enables the specific labeling of azide-modified biomolecules through a bioorthogonal reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). As this reaction is copper-free, it is highly biocompatible and ideal for labeling in living cells and whole organisms without the cytotoxicity associated with copper catalysts.[1][2] These characteristics make AF488-DBCO an invaluable tool for researchers in cell biology, immunology, and drug development for visualizing a wide range of biological processes with high specificity and sensitivity.
Physicochemical and Spectroscopic Properties
AF488 is a sulfonated rhodamine dye known for its high fluorescence quantum yield and photostability.[3][4] The DBCO group is one of the most reactive cyclooctynes for copper-free click chemistry, ensuring rapid and efficient labeling of azide-containing molecules.[3]
| Property | Value | Reference |
| Fluorophore | AF488 (Alexa Fluor 488 equivalent) | [5][6] |
| Reactive Group | Dibenzocyclooctyne (DBCO) | [3] |
| Excitation Maximum (λex) | ~495 nm | [3] |
| Emission Maximum (λem) | ~519 nm | [3] |
| Extinction Coefficient | ~71,800 cm⁻¹M⁻¹ | [7] |
| Fluorescence Quantum Yield | ~0.91 | [7] |
| Molecular Weight | ~936.08 g/mol | [8] |
| Solubility | Water, DMSO, DMF | [8] |
Principle of Action: Copper-Free Click Chemistry
The core of AF488-DBCO's utility lies in the SPAAC reaction. This bioorthogonal reaction allows for the covalent labeling of biomolecules that have been metabolically, enzymatically, or chemically modified to contain an azide (B81097) group. The high ring strain of the DBCO moiety allows it to react spontaneously with azides, forming a stable triazole linkage without the need for a toxic copper catalyst.[2] This is a significant advantage over the traditional copper-catalyzed click chemistry (CuAAC), which can be harmful to living cells.[1]
Applications in Fluorescence Microscopy
AF488-DBCO is a versatile reagent with a broad range of applications in fluorescence microscopy, enabling the visualization of various biomolecules and cellular processes.
Metabolic Glycoengineering and Cell Surface Labeling
One of the most common applications of AF488-DBCO is in metabolic glycoengineering to label cell surface glycans.[9] Cells are cultured with an azide-modified monosaccharide, such as N-azidoacetylmannosamine (ManNAz), which is metabolized and incorporated into cell surface glycoconjugates.[9][10] The azide groups displayed on the cell surface can then be specifically labeled with AF488-DBCO for visualization.[10]
Key Applications:
-
Visualizing the Glycocalyx: Study the distribution and dynamics of cell surface glycans.
-
Cell Tracking: Label specific cell populations for in vitro and in vivo tracking studies.[11]
-
Monitoring Glycan Trafficking: Investigate the internalization and trafficking of glycans.[8]
Labeling of Intracellular Proteins
AF488-DBCO can also be used to label intracellular proteins. This is typically achieved by introducing an azide-bearing unnatural amino acid into proteins through genetic code expansion.[4] The azide-modified protein can then be specifically tagged with AF488-DBCO in either fixed and permeabilized cells or, in some cases, in living cells using specific delivery methods.[4][7]
Key Applications:
-
Site-Specific Protein Labeling: Achieve precise labeling of a protein of interest at a specific site.[4]
-
Pulse-Chase Experiments: Monitor protein synthesis, localization, and degradation over time.
-
Super-Resolution Microscopy: The high photon output and photostability of AF488 make it suitable for advanced imaging techniques like dSTORM.[12]
In Vivo Imaging
The biocompatibility of the copper-free click chemistry makes AF488-DBCO suitable for labeling and imaging in whole organisms, such as zebrafish embryos and mice.[13] This allows for the non-invasive visualization of biological processes in a living system.
Key Applications:
-
Developmental Biology: Track cell migration and differentiation during embryonic development.[13]
-
Tumor Imaging: Label and visualize tumor cells that have been metabolically engineered to express surface azides.[14]
-
Drug Delivery Studies: Track the biodistribution and cellular uptake of azide-modified drug delivery systems.
Experimental Protocols
Protocol 1: Live-Cell Surface Glycan Labeling
This protocol describes the metabolic labeling of cell surface sialoglycans with an azido-sugar followed by fluorescent labeling with AF488-DBCO.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) stock solution (10 mM in DMSO)[15]
-
AF488-DBCO stock solution (1-2 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Serum-free cell culture medium
Procedure:
-
Metabolic Labeling:
-
Seed cells in a suitable imaging dish (e.g., glass-bottom dish).
-
Allow cells to adhere and reach the desired confluency.
-
Replace the culture medium with fresh medium containing Ac4ManNAz at a final concentration of 25-50 µM.[1]
-
Incubate the cells for 1-3 days under normal growth conditions (37°C, 5% CO2).[15]
-
-
Washing:
-
Gently wash the cells two to three times with pre-warmed PBS to remove unincorporated Ac4ManNAz.[15]
-
-
AF488-DBCO Labeling:
-
Final Washes and Imaging:
-
Wash the cells three times with PBS to remove excess AF488-DBCO.[6]
-
Replace the PBS with fresh culture medium or imaging buffer.
-
Image the cells using a fluorescence microscope with appropriate filter sets for AF488 (e.g., excitation at 488 nm, emission at 500-550 nm).
-
Protocol 2: Fixed-Cell Intracellular Protein Labeling
This protocol is for labeling azide-modified intracellular proteins in fixed and permeabilized cells.
Materials:
-
Cells expressing an azide-modified protein of interest
-
PBS
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)[15]
-
AF488-DBCO stock solution (1-2 mM in DMSO)
-
Nuclear counterstain (e.g., DAPI) (optional)
-
Mounting medium
Procedure:
-
Cell Fixation:
-
Wash cells grown on coverslips twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[15]
-
Wash the cells twice with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[15]
-
Wash the cells twice with PBS.
-
-
AF488-DBCO Labeling:
-
Prepare a staining solution of AF488-DBCO in PBS at a final concentration of 10-20 µM.
-
Incubate the fixed and permeabilized cells with the staining solution for 1 hour at room temperature, protected from light.[15]
-
-
Final Washes and Mounting:
-
Wash the cells three times with PBS.[15]
-
(Optional) Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image using a fluorescence microscope.
-
Data Presentation
| Parameter | Cell Surface Labeling | Intracellular Labeling (Fixed) | Reference |
| Azide Precursor (Ac4ManNAz) | 25-50 µM | N/A | [1] |
| Incubation Time (Azide) | 1-3 days | N/A | [15] |
| AF488-DBCO Concentration | 10-20 µM | 10-20 µM | [6] |
| Incubation Time (AF488-DBCO) | 30-60 min | 60 min | [6][15] |
| Fixation | N/A (Live-cell) | 4% PFA, 15 min | [15] |
| Permeabilization | N/A | 0.1% Triton X-100, 10-15 min | [15] |
Troubleshooting
-
Low or no fluorescence signal:
-
Inefficient metabolic labeling: Optimize the concentration and incubation time of the azide precursor for your specific cell line.
-
Insufficient AF488-DBCO labeling: Increase the concentration or incubation time of the AF488-DBCO.
-
Degraded reagents: Ensure the azide precursor and AF488-DBCO are stored correctly and have not degraded.
-
-
High background fluorescence:
-
Insufficient washing: Increase the number and duration of wash steps after AF488-DBCO incubation.
-
Non-specific binding: Consider including a blocking step (e.g., with BSA) before adding the AF488-DBCO, especially for fixed-cell staining. Reduce the concentration of AF488-DBCO.
-
Conclusion
AF488-DBCO is a highly effective and versatile fluorescent probe for the specific labeling of azide-modified biomolecules in fluorescence microscopy. Its bright, photostable signal, combined with the biocompatibility of copper-free click chemistry, makes it an ideal choice for a wide range of applications, from imaging cell surface glycans in living cells to site-specific labeling of intracellular proteins. The detailed protocols and troubleshooting guide provided here will assist researchers, scientists, and drug development professionals in successfully applying this powerful tool in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring structural dynamics of a membrane protein by combining bioorthogonal chemistry and cysteine mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Site-specific bioorthogonal labeling for fluorescence imaging of intracellular proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. Labeling proteins inside living cells using external fluorophores for microscopy | eLife [elifesciences.org]
- 8. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. thno.org [thno.org]
- 12. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Generation of triacyl lipopeptide-modified glycoproteins by metabolic glycoengineering as the neoantigen to boost anti-tumor immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
AF488-DBCO in Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Alexa Fluor™ 488 Dibenzo-cyclooctyne (AF488-DBCO) in flow cytometry. This powerful tool enables the fluorescent labeling of azide-modified biomolecules through a bioorthogonal copper-free click chemistry reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The high specificity, biocompatibility, and bright, stable fluorescence of AF488 make this conjugate an ideal choice for a variety of flow cytometry applications, including cell surface labeling, cell tracking, and the study of cellular metabolic pathways.
Principle of the Technology
The core of this methodology lies in a two-step process that combines metabolic glycoengineering with bioorthogonal chemistry.
-
Metabolic Labeling: Cells are cultured with a modified monosaccharide containing an azide (B81097) group (e.g., N-azidoacetylmannosamine, Ac4ManNAz). The cellular metabolic machinery incorporates this sugar into cell surface glycoproteins, effectively displaying azide groups on the cell surface.[1]
-
Click Reaction: The azide-labeled cells are then treated with AF488-DBCO. The strained alkyne in the DBCO moiety reacts specifically and covalently with the azide group, forming a stable triazole linkage without the need for a toxic copper catalyst.[1]
-
Flow Cytometry Analysis: The now fluorescently labeled cells can be readily detected and quantified using a standard flow cytometer.[1]
Data Presentation
The efficiency of cell labeling is influenced by several factors, including the concentration of the azide-containing sugar and the AF488-DBCO conjugate, as well as incubation times. The following tables summarize quantitative data from various studies to provide a baseline for experimental design.
Table 1: Effect of Ac4ManNAz Concentration on Cell Surface Azide Expression
| Cell Line | Ac4ManNAz Concentration (µM) | Incubation Time | Detection Method | Outcome (Relative Fluorescence) |
| A549 | 0, 10, 20, 50, 100, 150 | 24 h | DBCO-AF488, Flow Cytometry | Dose-dependent increase in fluorescence |
| MCF7 | 0, 10, 20, 50, 100, 150 | 48 h | DBCO-AF488, Flow Cytometry | Dose-dependent increase in fluorescence |
| HCT116 | 0, 10, 20, 50, 100, 150 | 48 h | DBCO-AF488, Flow Cytometry | Dose-dependent increase in fluorescence |
Table 2: Effect of DBCO-Conjugate Concentration on Labeling Efficiency
| Cell Line | DBCO-Conjugate & Concentration | Incubation Time | Outcome |
| Azide-labeled cells | DBCO-AF488 (10-20 µM) | 30 min - 1 h | Effective labeling for flow cytometry |
| Azide-labeled cells | DBCO-Cy5 (concentration-dependent) | Not specified | Concentration-dependent binding observed via flow cytometry[2] |
Mandatory Visualizations
Signaling Pathway: Phosphatidylcholine Metabolism Analysis
The following diagram illustrates a simplified signaling pathway for phosphatidylcholine (PC) metabolism, which can be investigated using AF488-DBCO in flow cytometry. By metabolically labeling cells with an azide-modified choline (B1196258) analog (N3-Cho), researchers can track the synthesis and localization of PC to different organelles.[3]
Simplified pathway of phosphatidylcholine metabolism for flow cytometry analysis.
Experimental Workflow
The diagram below outlines the general experimental workflow for labeling cells with AF488-DBCO for flow cytometric analysis.
General workflow for AF488-DBCO labeling and subsequent flow cytometry.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with Azide Sugars
This protocol describes the metabolic incorporation of azide groups onto the cell surface glycans.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
N-azidoacetylmannosamine (Ac4ManNAz) stock solution (e.g., 10 mM in DMSO or PBS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a culture plate or flask and allow them to adhere and grow overnight.
-
Prepare the Ac4ManNAz-containing medium by diluting the stock solution to the desired final concentration (e.g., 25-50 µM) in pre-warmed complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium.
-
Incubate the cells for 1-3 days under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
After incubation, proceed to Protocol 2 for labeling with AF488-DBCO.
Protocol 2: Labeling of Azide-Modified Cells with AF488-DBCO for Flow Cytometry
This protocol details the click chemistry reaction to label the azide-modified cells with AF488-DBCO.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
AF488-DBCO (stock solution in DMSO)
-
Complete cell culture medium or PBS
-
FACS buffer (PBS containing 1-2% BSA or FBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
Procedure:
-
Wash the azide-labeled cells twice with pre-warmed PBS to remove any unreacted Ac4ManNAz.
-
Prepare the AF488-DBCO labeling solution by diluting the stock solution in complete culture medium or PBS to a final concentration of 10-20 µM.
-
Add the AF488-DBCO labeling solution to the cells and incubate for 30 minutes to 1 hour at 37°C, protected from light.
-
After incubation, wash the cells three times with FACS buffer to remove any unbound AF488-DBCO.
-
For adherent cells, detach them using Trypsin-EDTA.
-
Resuspend the cells in an appropriate volume of FACS buffer.
-
Transfer the cell suspension to flow cytometry tubes.
-
Analyze the labeled cells on a flow cytometer using the appropriate laser and filter set for AF488.
Flow Cytometer Settings for AF488 Detection
-
Excitation Laser: 488 nm (Blue Laser)[4]
-
Emission Filter: A standard green emission filter, typically around 530/30 nm (FL1 channel), is suitable for detecting the fluorescence emission of AF488, which has an emission maximum of approximately 519 nm.[4][5]
Note: It is crucial to include appropriate controls in your experiment, such as:
-
Unlabeled cells (no Ac4ManNAz, no AF488-DBCO) to assess autofluorescence.
-
Cells treated with Ac4ManNAz only (no AF488-DBCO) to check for background.
-
Cells treated with AF488-DBCO only (no Ac4ManNAz) to determine non-specific binding of the dye.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages [thno.org]
- 5. Metabolic-Glycoengineering-Enabled Molecularly Specific Acoustic Tweezing Cytometry for Targeted Mechanical Stimulation of Cell Surface Sialoglycans - PMC [pmc.ncbi.nlm.nih.gov]
AF488-DBCO for Nucleic Acid Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of nucleic acids is fundamental to understanding their function, localization, and dynamics within cellular systems. AF488-DBCO is a powerful tool for this purpose, combining the bright and photostable green fluorescence of the AF488 dye with the highly efficient and bioorthogonal reactivity of a dibenzocyclooctyne (DBCO) group. This reagent enables the covalent labeling of azide-modified nucleic acids (DNA and RNA) through copper-free click chemistry, a biocompatible reaction that proceeds with high specificity and efficiency in aqueous environments, and even in living cells, without the need for cytotoxic copper catalysts.[1][2][3]
These application notes provide an overview of the properties of AF488-DBCO, detailed protocols for nucleic acid labeling, and examples of its application in cellular imaging and other advanced techniques.
Properties of AF488-DBCO
AF488-DBCO is a fluorescent probe consisting of the AF488 fluorophore linked to a DBCO moiety. The key characteristics of this reagent are summarized in the table below.
| Property | Value | Reference(s) |
| Fluorophore | AF488 (structurally identical to Alexa Fluor® 488) | [4] |
| Reactive Group | DBCO (Dibenzocyclooctyne) | [1] |
| Excitation Maximum (λex) | ~495 nm | [1] |
| Emission Maximum (λem) | ~519 nm | [1] |
| Molar Extinction Coefficient | ~71,000 cm⁻¹M⁻¹ | [1] |
| Quantum Yield | High | [1] |
| Reactivity | Reacts with azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | [1] |
| Key Advantages | - Bright and Photostable: AF488 provides a strong and durable fluorescent signal. - Copper-Free: The DBCO group allows for bioorthogonal labeling without the need for a copper catalyst, making it suitable for live-cell imaging.[2][3] - High Reactivity and Specificity: The reaction between DBCO and azides is fast and highly selective.[1] |
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Oligonucleotides with AF488-DBCO
This protocol describes the labeling of synthetic DNA or RNA oligonucleotides containing an azide (B81097) modification.
Materials:
-
Azide-modified oligonucleotide (e.g., with a 5'- or 3'-azide modification)
-
AF488-DBCO
-
Anhydrous DMSO
-
Nuclease-free water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spin desalting columns or ethanol (B145695) precipitation reagents for purification
Procedure:
-
Prepare a stock solution of AF488-DBCO: Dissolve AF488-DBCO in anhydrous DMSO to a final concentration of 10 mM. Store any unused portion at -20°C, protected from light and moisture.
-
Prepare the azide-modified oligonucleotide: Dissolve the azide-modified oligonucleotide in nuclease-free water or PBS to a concentration of 100 µM (0.1 mM).
-
Set up the labeling reaction:
-
In a microcentrifuge tube, combine the following:
-
10 µL of 100 µM azide-modified oligonucleotide (1 nmol)
-
A 5- to 20-fold molar excess of AF488-DBCO from the 10 mM stock solution (e.g., 0.5 to 2 µL for a 5x to 20x excess). The optimal ratio may need to be determined empirically.
-
Add PBS (pH 7.4) to a final reaction volume of 20-50 µL.
-
-
-
Incubate the reaction: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light. Longer incubation times can increase labeling efficiency.
-
Purify the labeled oligonucleotide: Remove the unreacted AF488-DBCO from the labeled oligonucleotide using a spin desalting column appropriate for the size of your oligonucleotide or by ethanol precipitation.
-
Quantify the labeled oligonucleotide: Determine the concentration and degree of labeling of the purified product. This can be done by measuring the absorbance at 260 nm (for the nucleic acid) and 495 nm (for AF488).
Calculation of Degree of Labeling (DOL):
DOL = (A_max × ε_oligo) / ( (A_260 - (A_max × CF_260)) × ε_dye )
Where:
-
A_max = Absorbance at the excitation maximum of the dye (~495 nm)
-
A_260 = Absorbance at 260 nm
-
ε_oligo = Molar extinction coefficient of the oligonucleotide at 260 nm
-
ε_dye = Molar extinction coefficient of AF488 at its λ_max (~71,000 cm⁻¹M⁻¹)
-
CF_260 = Correction factor for the dye's absorbance at 260 nm (A_260 / A_max for the free dye)
Protocol 2: Fluorescence In Situ Hybridization (FISH) with AF488-DBCO Labeled Probes
This protocol provides a general guideline for performing FISH on fixed cells using oligonucleotide probes labeled with AF488-DBCO. Optimization of probe concentration, hybridization temperature, and wash conditions is recommended for specific applications.
Materials:
-
AF488-DBCO labeled oligonucleotide probe (from Protocol 1)
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Hybridization buffer (e.g., 40% formamide, 2x SSC, 10% dextran (B179266) sulfate)
-
Wash buffers (e.g., 2x SSC, 0.1% Tween-20; 0.2x SSC)
-
DAPI or Hoechst for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Fixation:
-
Wash cells briefly with PBS.
-
Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Hybridization:
-
Pre-warm the hybridization buffer to 37°C.
-
Dilute the AF488-DBCO labeled probe in the hybridization buffer to the desired final concentration (typically 1-10 ng/µL).
-
Apply the hybridization mixture to the coverslip.
-
Incubate in a humidified chamber at a temperature optimized for your probe (e.g., 37°C) for 4 hours to overnight.
-
-
Washing:
-
Wash the coverslips twice with pre-warmed 2x SSC containing 0.1% Tween-20 for 15 minutes each at the hybridization temperature.
-
Wash once with pre-warmed 0.2x SSC for 10 minutes at the hybridization temperature.
-
Wash once with PBS at room temperature.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI or Hoechst solution for 5 minutes at room temperature to stain the nuclei.
-
Wash briefly with PBS.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filter sets for AF488 (green channel) and the nuclear stain (blue channel).
-
Applications and Data
Visualizing mRNA Localization in Live Cells
AF488-DBCO labeled nucleic acids are excellent tools for studying the subcellular localization and dynamics of RNA in living organisms. For example, researchers have successfully visualized the localization of specific mRNAs in live zebrafish embryos by labeling the poly(A) tail of in vitro transcribed mRNA with azido-modified ATP and subsequently reacting it with AF488-DBCO.[5] This approach allows for the tracking of mRNA movement and distribution during development.
Studying DNA Replication
The study of DNA replication can be facilitated by incorporating azide-modified nucleotides, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) which is an alkyne, followed by detection with an azide-functionalized dye. The reverse strategy, incorporating an azide-modified nucleotide followed by reaction with AF488-DBCO, is also a viable and powerful method for visualizing sites of active DNA synthesis in cells.[6]
Quantitative Data Summary
| Parameter | Typical Values/Observations | Notes | Reference(s) |
| Labeling Efficiency | High, often near-quantitative with optimized conditions. | Efficiency can be influenced by the accessibility of the azide group, the concentration of reactants, and the reaction time. | [3] |
| Photostability of AF488 | More photostable than fluorescein, making it suitable for time-lapse imaging. | Photostability can be further enhanced by using antifade mounting media. | [1] |
| Signal-to-Noise Ratio | Generally high due to the brightness of AF488 and the specificity of the click reaction. | Proper washing steps are crucial to minimize background from unbound dye. | [7] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inefficient incorporation of azide-modified nucleotides. - Degradation of AF488-DBCO due to moisture. - Insufficient molar excess of AF488-DBCO. - Suboptimal reaction buffer pH. | - Confirm azide incorporation by an independent method. - Use anhydrous DMSO for preparing the AF488-DBCO stock solution and store it properly. - Increase the molar excess of AF488-DBCO. - Ensure the reaction buffer pH is between 7 and 8.5. |
| High Background Signal | - Incomplete removal of unbound AF488-DBCO. - Non-specific binding of the labeled probe to cellular components. | - Optimize the purification method for the labeled oligonucleotide (e.g., increase the number of washes or use a different purification resin). - Include blocking agents in the hybridization buffer for FISH experiments. |
| No or Weak Fluorescent Signal in Imaging | - Low abundance of the target nucleic acid. - Inefficient hybridization of the FISH probe. - Photobleaching of the fluorophore. | - Use signal amplification techniques if the target is of low abundance. - Optimize hybridization conditions (temperature, time, probe concentration). - Use an antifade mounting medium and minimize exposure to the excitation light. |
Conclusion
AF488-DBCO is a versatile and powerful reagent for the fluorescent labeling of nucleic acids. Its bright and photostable fluorescence, combined with the efficiency and biocompatibility of copper-free click chemistry, makes it an ideal choice for a wide range of applications, from in vitro labeling of oligonucleotides to the visualization of nucleic acid dynamics in living cells. The protocols and information provided in these application notes serve as a starting point for researchers to successfully employ AF488-DBCO in their studies.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioorthogonal mRNA labeling at the poly(A) tail for imaging localization and dynamics in live zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Replication: From Radioisotopes to Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visualizing and Quantifying mRNA Localization at the Invasive Front of 3D Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Multiplex Imaging: A Guide to AF488-DBCO for Copper-Free Click Chemistry
Introduction
In the intricate world of cellular biology and drug discovery, the ability to simultaneously visualize multiple molecular targets within a single sample is paramount. Multiplex imaging allows researchers to unravel complex biological systems, understand protein-protein interactions, and identify potential therapeutic targets with greater accuracy and efficiency. A key enabling technology in this field is bioorthogonal chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. This application note provides a comprehensive guide to the use of AF488-DBCO, a bright and photostable green-fluorescent probe, in multiplex imaging workflows. AF488-DBCO combines the exceptional spectral properties of the AF488 fluorophore with the highly reactive and bioorthogonal DBCO (dibenzocyclooctyne) moiety, enabling covalent labeling of azide-modified biomolecules in a highly specific and efficient manner, without the need for cytotoxic copper catalysts.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of AF488-DBCO for advanced multiplex imaging applications.
Principle of AF488-DBCO Labeling
AF488-DBCO utilizes the principles of SPAAC for targeted fluorescent labeling. The process involves two key steps:
-
Metabolic or Enzymatic Incorporation of an Azide (B81097): Cells or organisms are first treated with a metabolic precursor containing an azide group (e.g., an azide-modified sugar, amino acid, or nucleoside). This precursor is incorporated into biomolecules through the cell's natural metabolic pathways. Alternatively, azide groups can be introduced enzymatically or through other chemical modification techniques.
-
Copper-Free Click Reaction: The azide-labeled biomolecules are then treated with AF488-DBCO. The strained cyclooctyne (B158145) ring of the DBCO molecule reacts specifically and spontaneously with the azide group, forming a stable triazole linkage.[1][2] This reaction is highly bioorthogonal, meaning it does not interfere with native biological processes, making it ideal for live-cell imaging.[5]
The result is a highly specific and covalent attachment of the bright and photostable AF488 fluorophore to the target biomolecule, enabling its visualization through fluorescence microscopy.
Key Features and Advantages of AF488-DBCO
-
High Brightness and Photostability: AF488 is a sulfonated rhodamine dye known for its high fluorescence quantum yield and resistance to photobleaching, ensuring strong and stable signals during imaging.[3][6]
-
Bioorthogonality: The SPAAC reaction is highly specific between the DBCO and azide groups, minimizing off-target labeling and background fluorescence.[2]
-
Copper-Free: The reaction proceeds efficiently without the need for a copper catalyst, which can be toxic to cells, making AF488-DBCO suitable for live-cell and in vivo imaging.[7]
-
Hydrophilicity: The sulfonated nature of the AF488 dye enhances the water solubility of the probe, reducing aggregation and non-specific binding in aqueous environments.[6]
-
Multiplexing Compatibility: The well-defined excitation and emission spectra of AF488 make it an excellent candidate for multiplex imaging with other fluorophores in different spectral channels.[8]
Data Presentation
For successful multiplex imaging, careful selection of fluorophores and corresponding filter sets is crucial to minimize spectral bleed-through, where the emission of one fluorophore is detected in the channel of another.[9] The following tables provide key spectral information for AF488-DBCO and recommended filter sets for multiplexing with common red and far-red fluorophores.
Table 1: Spectral Properties of AF488-DBCO
| Property | Value |
| Excitation Maximum (λex) | ~495 nm[3] |
| Emission Maximum (λem) | ~519 nm[3] |
| Quantum Yield | ~0.91[3] |
| Extinction Coefficient | ~71,000 cm⁻¹M⁻¹[4] |
| Recommended Laser Line | 488 nm |
Table 2: Recommended Filter Sets for Multiplex Imaging with AF488
| Fluorophore Combination | Excitation Filter | Dichroic Mirror | Emission Filter |
| Two-Color: AF488 / Red Fluorophore (e.g., Alexa Fluor 594, TRITC) | 470/40 nm | 495 nm LP | 525/50 nm |
| 560/40 nm | 585 nm LP | 630/75 nm | |
| Three-Color: AF488 / Red / Far-Red (e.g., Alexa Fluor 647, Cy5) | 482/35 nm | 495 nm LP | 520/28 nm |
| 561/14 nm | 585 nm LP | 600/37 nm | |
| 628/40 nm | 660 nm LP | 692/40 nm |
Note: These are general recommendations. Optimal filter sets may vary depending on the specific microscope configuration and other fluorophores used in the experiment.
Experimental Protocols
The following protocols provide detailed methodologies for using AF488-DBCO in cell and tissue labeling for multiplex imaging.
Protocol 1: In Vitro Cell Labeling with AF488-DBCO
This protocol describes the labeling of azide-modified cells in culture.
Materials:
-
Azide-modified cells (e.g., grown in the presence of an azide-containing metabolic precursor)
-
AF488-DBCO (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (for intracellular targets)
-
Mounting medium with DAPI (for nuclear counterstaining)
Procedure:
-
Cell Culture and Azide Incorporation: Culture cells to the desired confluency. Introduce the azide-containing metabolic precursor into the culture medium and incubate for a period sufficient for incorporation (typically 24-48 hours, but should be optimized for the specific cell type and precursor).
-
Cell Fixation (Optional, for fixed-cell imaging): Gently wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional, for intracellular targets): If labeling intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
AF488-DBCO Staining: Prepare a working solution of AF488-DBCO in PBS or an appropriate buffer (e.g., 1-10 µM). The optimal concentration should be determined experimentally. Incubate the cells with the AF488-DBCO solution for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound AF488-DBCO.
-
Mounting: Mount the coverslip with a drop of mounting medium containing DAPI onto a microscope slide.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for AF488 and DAPI.
Protocol 2: Multiplex Imaging of EGFR and Nascent Glycoproteins
This protocol details a sequential labeling strategy to visualize the Epidermal Growth Factor Receptor (EGFR) via immunofluorescence and newly synthesized glycoproteins using AF488-DBCO.
Materials:
-
Cells cultured on coverslips
-
Azide-modified sugar (e.g., N-azidoacetylgalactosamine, GalNAz)
-
AF488-DBCO
-
Primary antibody against EGFR (e.g., rabbit anti-EGFR)
-
Secondary antibody conjugated to a red fluorophore (e.g., goat anti-rabbit Alexa Fluor 594)
-
Fixative (4% paraformaldehyde in PBS)
-
Permeabilization/Blocking buffer (e.g., 0.1% Triton X-100, 5% BSA in PBS)
-
Mounting medium with DAPI
Procedure:
-
Metabolic Labeling: Incubate cells with an azide-modified sugar in the culture medium for 24-48 hours to label nascent glycoproteins.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize and block with Permeabilization/Blocking buffer for 30-60 minutes.
-
Click Reaction: Incubate the cells with AF488-DBCO (1-10 µM in PBS) for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Immunofluorescence Staining: a. Incubate with the primary antibody against EGFR diluted in blocking buffer overnight at 4°C. b. Wash three times with PBS. c. Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Final Washes and Mounting: Wash three times with PBS. Mount the coverslip using mounting medium with DAPI.
-
Imaging: Acquire images using a confocal microscope with appropriate laser lines and filter sets for DAPI, AF488, and the red fluorophore.
Mandatory Visualizations
Troubleshooting
Problem: Weak or no AF488 signal.
-
Possible Cause: Inefficient azide incorporation.
-
Solution: Optimize the concentration and incubation time of the azide-containing precursor. Ensure the precursor is not degraded.
-
Possible Cause: Low concentration of AF488-DBCO.
-
Solution: Increase the concentration of AF488-DBCO or the incubation time.
-
Possible Cause: Degradation of AF488-DBCO.
-
Solution: Store the AF488-DBCO stock solution properly at -20°C, protected from light and moisture.
Problem: High background fluorescence.
-
Possible Cause: Insufficient washing.
-
Solution: Increase the number and duration of washing steps after AF488-DBCO incubation.
-
Possible Cause: Non-specific binding of AF488-DBCO.
-
Solution: Include a blocking step (e.g., with BSA) before adding AF488-DBCO, especially for fixed and permeabilized cells.
Problem: Spectral bleed-through in multiplex imaging.
-
Possible Cause: Overlapping emission spectra of fluorophores.
-
Solution: Choose fluorophores with well-separated emission maxima. Use narrow bandpass emission filters to minimize the detection of unwanted fluorescence.[9]
-
Possible Cause: Incorrect imaging settings.
-
Solution: Acquire images sequentially for each channel rather than simultaneously. Use spectral unmixing software if available on your imaging system.
Conclusion
AF488-DBCO is a powerful and versatile tool for multiplex imaging, enabling the specific and efficient labeling of azide-modified biomolecules through copper-free click chemistry. Its superior brightness, photostability, and bioorthogonality make it an ideal choice for a wide range of applications in cell biology, drug discovery, and biomedical research. By following the protocols and troubleshooting guidelines provided in this application note, researchers can successfully implement AF488-DBCO into their multiplex imaging workflows to gain deeper insights into complex biological processes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced Multiplexing of Immunofluorescence Microscopy Using a Long Stokes Shift Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to integrating immunohistochemistry and chemical imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00610A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Super-multiplexing excitation spectral microscopy with multiple fluorescence bands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microscopyfocus.com [microscopyfocus.com]
Application Notes and Protocols for Tracking Single Molecules with AF488-DBCO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Single-molecule tracking (SMT) is a powerful technique that allows for the direct observation of individual molecules in real-time, providing unprecedented insights into complex biological processes. The choice of the fluorescent probe is critical for the success of SMT experiments. AF488-DBCO is a bright and photostable green-fluorescent dye conjugated to a dibenzocyclooctyne (DBCO) group. This reagent is ideal for SMT studies due to its high quantum yield and the bioorthogonal nature of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) "click chemistry" reaction. This copper-free reaction enables the specific labeling of azide-modified biomolecules in living cells with minimal perturbation, making it an excellent choice for tracking the dynamics of proteins, glycans, and other macromolecules.
These application notes provide an overview of the properties of AF488-DBCO and detailed protocols for its use in single-molecule tracking experiments.
Properties of AF488-DBCO
A summary of the key photophysical and chemical properties of AF488-DBCO is presented in the table below. The high quantum yield and good photostability of the AF488 fluorophore are critical for detecting the faint signals from single molecules over extended periods.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~495 nm | [1][2] |
| Emission Maximum (λem) | ~519 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~73,000 cm⁻¹M⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | ~0.92 | [1] |
| Molecular Weight | ~792.8 g/mol | [2] |
| Solubility | Water, DMSO, DMF | [2] |
| Reactive Group | Dibenzocyclooctyne (DBCO) | [1] |
| Reaction Specificity | Azide (B81097) groups (via SPAAC) | [1] |
Experimental Workflow for Single-Molecule Tracking using AF488-DBCO
The general workflow for a single-molecule tracking experiment using AF488-DBCO involves three main stages: introduction of an azide handle into the biomolecule of interest, labeling with AF488-DBCO, and single-molecule imaging and data analysis.
References
Application Notes and Protocols for Metabolic Labeling of Cells and AF488-DBCO Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic glycoengineering is a powerful technique for labeling cells by introducing unnatural sugar analogs containing bioorthogonal chemical reporters, such as an azide (B81097) group, into cellular glycans.[1] This process takes advantage of the cell's natural metabolic pathways to incorporate these modified sugars into glycoproteins, glycolipids, and other glycoconjugates.[1] The incorporated azide groups can then be specifically and efficiently labeled with a fluorescent probe, such as AF488-DBCO, through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] This method is highly specific and biocompatible, making it ideal for labeling living cells with minimal toxicity.[4][5]
The small size of the azide group generally causes minimal disruption to natural metabolic processes.[1] The subsequent SPAAC reaction with a dibenzocyclooctyne (DBCO) functionalized dye like AF488 is highly efficient and occurs under mild, physiological conditions without the need for a cytotoxic copper catalyst.[3][5] This two-step labeling strategy allows for the visualization of glycan trafficking, localization, and expression patterns, with applications in cell tracking, immune cell interaction studies, and targeted drug delivery analysis.[2]
Applications
-
Visualization of Glycans: Imaging the localization and dynamics of glycans on the cell surface and within intracellular compartments.[1]
-
Cell Tracking: Following the fate of labeled cells in vitro and in vivo.[2][6]
-
Analysis of Glycosylation: Studying changes in glycosylation patterns associated with disease states, such as cancer.[7]
-
Targeted Drug Delivery: Using the azide "handle" to target therapeutics to specific cells.[8]
-
Immune Cell Interaction Studies: Investigating the role of glycans in immune cell recognition and function.[2]
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with Ac4ManNAz
This protocol describes the metabolic incorporation of an azide-functionalized sugar, tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), into the sialoglycans of mammalian cells.
Materials:
-
Mammalian cells of interest (e.g., HeLa, Jurkat, A549)[1]
-
Complete cell culture medium
-
Ac4ManNAz
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells in a suitable culture vessel (e.g., multi-well plates, glass-bottom dishes for microscopy) at a density that allows for logarithmic growth during the labeling period. Allow cells to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO2).[1][4]
-
Ac4ManNAz Stock Solution Preparation: Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO. Store the stock solution at -20°C.[1]
-
Metabolic Labeling:
-
On the day of the experiment, thaw the Ac4ManNAz stock solution.
-
Dilute the stock solution into pre-warmed complete culture medium to the desired final concentration. A typical starting concentration is 25-50 µM.[4][9] It is recommended to optimize the concentration for each cell type to maximize labeling while minimizing potential toxicity.[4]
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the Ac4ManNAz-containing medium to the cells.
-
Incubate the cells for 1 to 3 days under standard culture conditions to allow for the metabolic incorporation of the azido-sugar.[1][4]
-
Protocol 2: AF488-DBCO Labeling of Azide-Modified Cells (Live-Cell Imaging)
This protocol outlines the procedure for labeling azide-modified live cells with AF488-DBCO via a copper-free click reaction.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
AF488-DBCO
-
DMSO
-
Complete cell culture medium
-
PBS
Procedure:
-
AF488-DBCO Stock Solution Preparation: Prepare a 1-2 mM stock solution of AF488-DBCO in sterile DMSO. Protect from light and store at -20°C.
-
Cell Preparation:
-
After the metabolic labeling incubation, gently aspirate the Ac4ManNAz-containing medium.
-
Wash the cells twice with pre-warmed PBS to remove any unincorporated azido-sugar.[10]
-
-
AF488-DBCO Staining:
-
Dilute the AF488-DBCO stock solution in pre-warmed complete culture medium to a final concentration of 10-20 µM.
-
Add the AF488-DBCO-containing medium to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.[10]
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells three times with pre-warmed PBS to remove unbound AF488-DBCO.[10]
-
-
Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope with the appropriate filter set for AF488 (Excitation/Emission: ~495/519 nm).[11]
Protocol 3: AF488-DBCO Labeling of Azide-Modified Cells (Fixed-Cell Imaging)
This protocol is for labeling and imaging fixed cells.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (optional, for intracellular staining)
-
AF488-DBCO
-
DMSO
-
PBS
-
Nuclear counterstain (e.g., DAPI) (optional)
-
Mounting medium
Procedure:
-
Cell Fixation:
-
(Optional) Permeabilization: For labeling intracellular glycans, incubate the fixed cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. Wash twice with PBS.[1]
-
AF488-DBCO Staining:
-
Prepare a staining solution of 10-20 µM AF488-DBCO in PBS.
-
Incubate the fixed cells with the staining solution for 1 hour at room temperature, protected from light.[1]
-
-
Washing: Wash the cells three times with PBS.[1]
-
(Optional) Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes. Wash twice with PBS.[1]
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope.
Quantitative Data
The efficiency of metabolic labeling can vary depending on the cell type, the concentration of the azido-sugar, and the incubation time. The following table summarizes representative quantitative data from literature.
| Cell Line | Azido-Sugar | Concentration (µM) | Incubation Time | Labeled Sialic Acid Population (%) | Reference |
| Jurkat | Ac4ManNAz | 50 | 3 days | 34% | [12] |
| HeLa | Ac4ManNAz | 50 | 3 days | 36% | [12] |
| LNCaP | Ac4ManNAz | 50 | 3 days | 51% | [9][12] |
| CHO | Ac4ManNAz | 50 | 3 days | 25% | [12] |
Note: The percentage of labeled sialic acids was determined by mass spectrometry analysis of the total sialic acid pool.
Visualizations
Experimental Workflow
Caption: Experimental workflow for metabolic labeling and AF488-DBCO reaction.
Signaling Pathway and Chemical Reaction
Caption: Metabolic incorporation of Ac4ManNAz and subsequent AF488-DBCO click reaction.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no fluorescence signal | Inefficient metabolic labeling | Optimize Ac4ManNAz concentration and incubation time for your specific cell line. Ensure the Ac4ManNAz reagent is not degraded.[2] |
| Insufficient AF488-DBCO concentration or incubation time | Increase the concentration of the AF488-DBCO or the incubation time.[2] | |
| Cell surface azides are not accessible | Ensure cells are healthy and not overly confluent.[2] | |
| High background fluorescence | Incomplete removal of unbound AF488-DBCO | Increase the number and duration of washing steps after the click reaction. |
| Non-specific binding of AF488-DBCO | Include a blocking step (e.g., with BSA) before adding the AF488-DBCO solution. Reduce the concentration of AF488-DBCO. | |
| Cell toxicity | High concentration of Ac4ManNAz | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line.[4] |
| High concentration of DMSO | Ensure the final DMSO concentration in the culture medium is low (<0.5%). |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DBCO-AF488 [baseclick.eu]
- 4. benchchem.com [benchchem.com]
- 5. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thno.org [thno.org]
- 7. In vivo metabolic labeling of sialoglycans in the mouse brain by using a liposome-assisted bioorthogonal reporter strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic labeling and targeted modulation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.stanford.edu [web.stanford.edu]
- 10. vectorlabs.com [vectorlabs.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
Preparing AF488-DBCO Working Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to preparing and using AF488-DBCO working solutions for the fluorescent labeling of azide-modified biomolecules. AF488-DBCO is a bright, photostable green-fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group.[1][2][3] This moiety enables highly efficient and specific labeling of azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][4][5] This bioorthogonal reaction is ideal for labeling biomolecules in sensitive environments, including live cells, as it eliminates the need for cytotoxic copper catalysts.[2][4]
Properties of AF488-DBCO
AF488-DBCO is a sulfonated rhodamine dye that exhibits strong fluorescence in the green spectrum, making it compatible with standard 488 nm laser lines and filter sets.[1][2] Its key properties are summarized in the table below.
| Property | Value | References |
| Appearance | Orange solid | [1][2] |
| Excitation Maximum (λex) | ~495 nm | [1][2] |
| Emission Maximum (λem) | ~517-520 nm | [2][6] |
| Molecular Weight | ~792.8 g/mol - 936.08 g/mol | [1][2][7] |
| Solubility | Water, DMSO, DMF, Methanol | [1][7][8] |
| Storage Conditions | -20°C in the dark, desiccated | [1][7] |
| Quantum Yield (QY) | 0.92 | [7] |
Preparation of Stock and Working Solutions
Proper preparation of AF488-DBCO solutions is critical for successful labeling experiments. It is recommended to prepare a concentrated stock solution in an anhydrous organic solvent, which can then be diluted to the desired working concentration in an appropriate aqueous buffer.
Materials Required:
-
AF488-DBCO (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or other suitable aqueous buffer
-
Vortex mixer
-
Microcentrifuge
-
Pipettes and sterile, low-adhesion microcentrifuge tubes
Protocol for Preparing a 10 mM Stock Solution:
-
Equilibrate: Allow the vial of lyophilized AF488-DBCO to warm to room temperature before opening to prevent condensation.
-
Reconstitution: Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve a 10 mM concentration. For example, to 1 mg of AF488-DBCO (assuming a molecular weight of ~936 g/mol ), add approximately 107 µL of solvent. For a molecular weight of ~793 g/mol , add approximately 126 µL to 1 mg.[2] Always refer to the manufacturer's data sheet for the specific molecular weight.
-
Dissolution: Vortex the vial for at least 1 minute to ensure the dye is completely dissolved. Briefly centrifuge the vial to collect the solution at the bottom.
-
Storage: Store the 10 mM stock solution at -20°C, protected from light and moisture. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles. When stored properly, the stock solution is stable for at least 12 months.[7]
Protocol for Preparing a Working Solution:
The optimal concentration of the AF488-DBCO working solution depends on the specific application, cell type, and the abundance of the azide-tagged target molecule. It is recommended to perform a titration experiment to determine the optimal concentration that provides high signal-to-noise ratio with minimal background fluorescence.
-
Dilution: On the day of the experiment, dilute the 10 mM AF488-DBCO stock solution into the desired aqueous buffer (e.g., PBS). For initial experiments, a working concentration in the range of 1-10 µM is a good starting point.
-
Mixing: Gently vortex the diluted solution to ensure homogeneity.
-
Use Immediately: Use the freshly prepared working solution promptly for labeling experiments.
Application: Fluorescent Labeling of Azide-Modified Cells
This protocol describes a general procedure for labeling the surface of live cells that have been metabolically engineered to express azide (B81097) groups on their surface glycans.
Experimental Workflow for Live Cell Labeling
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. DBCO-AF488 [baseclick.eu]
- 3. vectorlabs.com [vectorlabs.com]
- 4. DBCO-AF488, 1 mg, CAS No. 2423960-92-1 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. interchim.fr [interchim.fr]
- 8. lunanano.ca [lunanano.ca]
AF488-DBCO for Cell Surface Protein Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of cell surface proteins in their native environment is crucial for understanding complex biological processes, from signal transduction to cell-cell interactions, and for the development of targeted therapeutics. Bioorthogonal chemistry, particularly the copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has emerged as a powerful tool for this purpose. This application note details the use of AF488-DBCO, a bright and photostable fluorescent probe, for the specific labeling of azide-modified cell surface proteins.
AF488-DBCO combines the robust green fluorophore AF488 (spectrally similar to Alexa Fluor® 488) with a dibenzocyclooctyne (DBCO) moiety.[1][2][3] The DBCO group reacts selectively and covalently with an azide (B81097) group without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging.[4][5][6] The primary strategy for introducing azides to cell surface proteins is through metabolic glycoengineering, where cells are cultured with an azide-modified monosaccharide that is incorporated into the glycan chains of glycoproteins.[7][8][9]
Principle of the Technology
The labeling strategy is a two-step process:
-
Metabolic Glycoengineering: Cells are incubated with a peracetylated azide-modified sugar, such as N-azidoacetylmannosamine (Ac4ManNAz). Cellular enzymes deacetylate the sugar and incorporate it into the sialic acid biosynthesis pathway. The resulting azide-containing sialic acid is then displayed on the termini of glycans on cell surface glycoproteins and glycolipids.[7][8][9]
-
Copper-Free Click Chemistry: The azide-functionalized cells are then treated with AF488-DBCO. The strained alkyne of the DBCO group rapidly and specifically reacts with the azide group on the cell surface, forming a stable triazole linkage and thereby covalently attaching the AF488 fluorophore to the cell surface proteins.[4][10]
This method provides high specificity and efficiency for labeling cell surface proteins with minimal perturbation to the biological system.[6][10]
Data Presentation
The efficiency of cell surface labeling is dependent on several factors, including the cell type, the concentration of the azide sugar, and the concentration of the AF488-DBCO probe. The following tables summarize key quantitative parameters for successful labeling.
Table 1: AF488-DBCO Properties
| Property | Value | References |
| Excitation Maximum (λex) | ~495 nm | [1][4] |
| Emission Maximum (λem) | ~519-520 nm | [1][4][5] |
| Molecular Weight | ~792.8 g/mol | [4] |
| Extinction Coefficient | ~73,000 cm⁻¹M⁻¹ | [2][4] |
| Solubility | Water, DMSO, DMF | [2][4] |
Table 2: Recommended Reagent Concentrations and Incubation Times for Cell Surface Labeling
| Reagent | Cell Type | Concentration | Incubation Time | References |
| Ac4ManNAz | MCF7, HCT116 | 0-150 µM | 48 hours | [7][9] |
| Ac4ManNAz | A549 | 0-150 µM | 24 hours | [7][9] |
| AF488-DBCO | Various | 20 µM | 30 minutes - 1 hour | [7][9] |
| DBCO-functionalized antibody | Live cells | 1-10 µg/mL | 1-2 hours | [10] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azide Sugars
This protocol describes the introduction of azide groups onto the cell surface of mammalian cells using Ac4ManNAz.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in the desired format (e.g., 6-well plate, 96-well plate, or on coverslips) and allow them to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Prepare Ac4ManNAz Stock Solution: Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO.
-
Metabolic Labeling:
-
Remove the existing culture medium from the cells.
-
Add fresh, pre-warmed complete culture medium containing the desired final concentration of Ac4ManNAz (typically 25-100 µM, but may need optimization for your cell line).[7][9]
-
Incubate the cells for 24-48 hours at 37°C with 5% CO2 to allow for metabolic incorporation of the azide sugar.[7][9]
-
-
Washing:
-
Gently aspirate the medium containing Ac4ManNAz.
-
Wash the cells three times with pre-warmed PBS to remove any unincorporated azide sugar.
-
Protocol 2: Fluorescent Labeling of Azide-Modified Cell Surfaces with AF488-DBCO
This protocol describes the labeling of azide-functionalized cells with AF488-DBCO.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
AF488-DBCO
-
Anhydrous DMSO
-
Live cell imaging buffer (e.g., HBSS or phenol (B47542) red-free medium)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare AF488-DBCO Stock Solution: Prepare a 1-10 mM stock solution of AF488-DBCO in anhydrous DMSO. Store protected from light at -20°C.[1]
-
Prepare Labeling Solution: Dilute the AF488-DBCO stock solution to the desired final concentration (typically 10-50 µM, but should be optimized) in pre-warmed live cell imaging buffer.
-
Labeling Reaction:
-
Add the AF488-DBCO labeling solution to the azide-labeled cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.[7]
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells three to five times with pre-warmed live cell imaging buffer to remove unbound AF488-DBCO.
-
-
Imaging:
-
Add fresh, pre-warmed live cell imaging buffer to the cells.
-
Proceed with fluorescence microscopy using a standard FITC/GFP filter set (Excitation/Emission: ~495/520 nm).
-
Mandatory Visualizations
Caption: Experimental workflow for labeling cell surface proteins using AF488-DBCO.
Caption: Logical relationship of the AF488-DBCO cell surface labeling process.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. AFDye-488-DBCO | CAS: 1304143-17-6 | AxisPharm [axispharm.com]
- 4. DBCO-AF488 [baseclick.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abpbio.com [abpbio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. From Bench to Cell: A Roadmap for Assessing the Bioorthogonal “Click” Reactivity of Magnetic Nanoparticles for Cell Surface Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
AF488-DBCO: A Bright and Photostable Probe for Super-Resolution Microscopy
Introduction
AF488-DBCO is a fluorescent probe that combines the bright and photostable AF488 dye with a DBCO (Dibenzocyclooctyne) moiety. This combination makes it an ideal tool for super-resolution microscopy techniques, particularly those relying on click chemistry for labeling. The DBCO group allows for a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, which is highly specific and biocompatible, making it suitable for labeling biomolecules in living cells.[1][2] AF488 is a green-fluorescent dye known for its high quantum yield and photostability, crucial properties for the demanding illumination conditions of super-resolution imaging.[1][3]
Physicochemical Properties and Spectral Data
A summary of the key quantitative data for AF488-DBCO is presented in the table below. This information is essential for designing and executing super-resolution imaging experiments.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~495 nm | [1][4] |
| Emission Maximum (λem) | ~519 nm | [4] |
| Molar Extinction Coefficient (ε) | ~73,000 cm⁻¹M⁻¹ | [3] |
| Fluorescence Quantum Yield (Φ) | 0.91 | [4] |
| Molecular Weight | ~936.08 g/mol | [4] |
Applications in Super-Resolution Microscopy
AF488-DBCO is particularly well-suited for various super-resolution techniques due to its brightness and photostability. Its primary application lies in the precise labeling of azide-modified biomolecules through copper-free click chemistry.
Stimulated Emission Depletion (STED) Microscopy
Stochastic Optical Reconstruction Microscopy (STORM)
STORM and direct STORM (dSTORM) rely on the stochastic photoswitching of individual fluorophores to reconstruct a super-resolved image. The brightness of the "on" state and the number of switching cycles before photobleaching are critical for high-quality reconstructions. The high quantum yield of AF488 suggests a high photon output per switching event, which is beneficial for precise localization in STORM.
A key application of AF488-DBCO in the context of super-resolution microscopy is the imaging of the cytoskeleton, such as microtubules. By metabolically incorporating an azide-containing precursor, cellular structures can be tagged with azides and subsequently labeled with AF488-DBCO for visualization.
Experimental Protocols
Here, we provide detailed protocols for labeling and imaging with AF488-DBCO for super-resolution microscopy.
Protocol 1: Labeling of Cellular Structures via Click Chemistry
This protocol describes the general workflow for labeling azide-modified proteins in cells with AF488-DBCO.
Materials:
-
Cells expressing azide-modified protein of interest
-
AF488-DBCO (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on coverslips suitable for microscopy.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 30 minutes at room temperature to reduce non-specific binding.
-
-
AF488-DBCO Labeling:
-
Prepare a labeling solution of AF488-DBCO in PBS at a final concentration of 1-10 µM.
-
Incubate the cells with the AF488-DBCO labeling solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting:
-
Mount the coverslips on microscope slides using an appropriate mounting medium for super-resolution imaging (e.g., a medium with a high refractive index and antifade agents).
-
Workflow for labeling azide-modified cellular targets with AF488-DBCO.
Protocol 2: STED Microscopy of AF488-DBCO Labeled Structures
This protocol provides a starting point for STED imaging of samples labeled with AF488-DBCO. Optimization of laser powers and acquisition parameters will be necessary for specific instruments and samples.
Materials:
-
AF488-DBCO labeled sample on a coverslip
-
STED microscope equipped with an excitation laser around 488 nm and a depletion laser suitable for AF488 (e.g., 592 nm).
Procedure:
-
Microscope Setup:
-
Mount the sample on the STED microscope.
-
Locate the region of interest using conventional confocal microscopy mode.
-
-
Image Acquisition:
-
Switch to STED mode.
-
Set the excitation laser power to a low level to minimize photobleaching.
-
Gradually increase the depletion laser power to achieve the desired resolution improvement.
-
Optimize pixel size and dwell time for adequate signal-to-noise ratio.
-
Acquire STED images.
-
-
Image Processing:
-
If necessary, deconvolve the acquired images to improve resolution and remove noise.
-
Energy level diagram illustrating the principle of STED microscopy.
Protocol 3: dSTORM Imaging of AF488-DBCO Labeled Structures
This protocol is adapted from dSTORM protocols for other fluorophores and should be optimized for AF488-DBCO.
Materials:
-
AF488-DBCO labeled sample on a coverslip
-
dSTORM imaging buffer (e.g., PBS with an oxygen scavenging system like glucose oxidase and catalase, and a thiol like β-mercaptoethanol).
-
dSTORM microscope with a high-power laser for photoswitching (e.g., 488 nm).
Procedure:
-
Sample Preparation:
-
Replace the mounting medium with the dSTORM imaging buffer.
-
-
Image Acquisition:
-
Mount the sample on the dSTORM microscope.
-
Illuminate the sample with high laser power at 488 nm to induce photoswitching of the AF488 molecules into a dark state.
-
Acquire a time-lapse series of thousands of frames, capturing the stochastic reactivation and emission of individual fluorophores.
-
-
Data Analysis:
-
Use appropriate software to localize the center of each fluorescence event in each frame with high precision.
-
Reconstruct the final super-resolution image from the accumulated localizations.
-
Workflow for dSTORM imaging and data analysis.
Conclusion
AF488-DBCO is a powerful tool for super-resolution microscopy, offering bright and photostable labeling of biomolecules through a biocompatible click chemistry reaction. The provided protocols serve as a starting point for researchers to implement this probe in their STED and dSTORM imaging experiments, enabling the visualization of cellular structures with unprecedented detail. Further optimization of labeling and imaging conditions will be crucial to achieve the best possible results for specific applications.
References
Troubleshooting & Optimization
Technical Support Center: AF488-DBCO Signal Troubleshooting
Welcome to the technical support center for troubleshooting issues related to AF488-DBCO in copper-free click chemistry applications. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common problems leading to low or absent fluorescence signal.
Frequently Asked Questions (FAQs)
Q1: Why is my AF488-DBCO signal completely absent or very weak?
A weak or absent signal can stem from several factors throughout the experimental workflow, from reagent handling to final imaging. A systematic approach is crucial for diagnosis.
Initial Checks:
-
Reagent Integrity: Ensure your AF488-DBCO and azide-modified components are stored correctly and have not expired. AF488-DBCO should be stored at -20°C, protected from light and moisture.[1][2][3] The DBCO group can degrade over time, especially if exposed to moisture or acidic conditions.[4][5]
-
Buffer Compatibility: Confirm that buffers used for labeling and click chemistry are free of interfering substances. For instance, sodium azide (B81097) is a common preservative but will react with and quench the DBCO reagent.[4][6] Buffers containing primary amines (e.g., Tris, Glycine) will interfere with NHS-ester based labeling of proteins.[7]
-
Instrumentation: Verify that the excitation source (e.g., 488 nm laser) and emission filter (e.g., 520/30 nm bandpass) on your fluorescence microscope or flow cytometer are appropriate for AF488.[8][9] Ensure instrument settings like gain and exposure time are adequately set.[10][11]
Below is a decision tree to help diagnose the source of the low signal.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. DBCO-AF488 [baseclick.eu]
- 3. DBCO-AZDye488, DBCO-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. BP Fluor 488, Alexa Fluor 488 equivalent | BroadPharm [broadpharm.com]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 11. hycultbiotech.com [hycultbiotech.com]
Technical Support Center: Troubleshooting High Background with AF488-DBCO Staining
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting high background fluorescence when using AF488-DBCO for copper-free click chemistry applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background staining with AF488-DBCO?
High background staining can obscure your specific signal and lead to inaccurate results. The primary causes include:
-
Excessive Concentration of AF488-DBCO: Using too much of the fluorescent probe can lead to non-specific binding to cellular components or the extracellular matrix.[1][2][3]
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites on cells or tissues can allow the AF488-DBCO to adhere indiscriminately.[2][4]
-
Inadequate Washing: Failure to thoroughly wash away unbound AF488-DBCO after the staining step is a frequent cause of high background.[2][3]
-
Cellular Autofluorescence: Many cell and tissue types naturally fluoresce, particularly in the green spectrum where AF488 emits.[5][6] Aldehyde fixatives can exacerbate this issue.[6]
-
Non-Specific Binding of the Probe: The DBCO moiety or the Alexa Fluor 488 dye itself can sometimes non-specifically interact with cellular components. While AF488 is designed to be hydrophilic to minimize this, it can still occur.[2][7]
-
Presence of Dead Cells: Dead cells have compromised membranes and tend to non-specifically bind antibodies and fluorescent dyes, contributing significantly to background noise.[8]
Q2: I am seeing high background in my negative control (no azide-labeled target). What does this mean?
This indicates that the background is likely due to non-specific binding of the AF488-DBCO to other cellular components or autofluorescence, rather than a specific reaction with your target. A study on metabolic labeling confirmed that negligible fluorescence was observed in cells untreated with the azide (B81097) precursor, confirming the low non-specific binding of the DBCO-dye itself in that system.[9] To resolve this, focus on optimizing your blocking, washing, and AF488-DBCO concentration.
Q3: Can the AF488 fluorophore itself contribute to background?
Yes, while Alexa Fluor™ 488 is a bright and photostable dye, high concentrations can lead to increased background.[1] It's also important to consider that autofluorescence from tissues is often prominent in the green (AF488) and yellow (AF568) fluorescent channels.[5] If autofluorescence is a major issue, and your experimental design allows, using a fluorophore in the far-red spectrum (like Alexa Fluor™ 647) can offer a higher signal-to-noise ratio due to lower intrinsic autofluorescence in biological samples.[5][6]
Q4: How do I properly titrate my AF488-DBCO concentration?
Titration is crucial to find the optimal concentration that provides a bright specific signal with minimal background.[1][6] Start with the manufacturer's recommended concentration and then test a range of dilutions (e.g., a two-fold or five-fold dilution series) above and below that starting point. The goal is to identify the lowest concentration that still gives a robust positive signal.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving high background issues.
Issue: High Background Fluorescence Obscuring Specific Signal
This is a common problem that can often be resolved by optimizing the experimental protocol.[2]
Step 1: Review and Optimize Reagent Concentrations
High reagent concentrations are a frequent source of non-specific binding.[3][10]
| Reagent | Recommended Starting Concentration | Titration Range | Notes |
| AF488-DBCO | 5-10 µM | 1-25 µM | The optimal concentration is application-dependent. Live-cell imaging may require different concentrations than fixed-cell staining.[11] |
| Blocking Agent (BSA) | 1-3% (w/v) | 1-5% (w/v) | Use a high-quality, IgG-free BSA to avoid cross-reactivity. |
| Blocking Agent (Serum) | 5-10% (v/v) | 5-20% (v/v) | Use serum from the same species as your secondary antibody if one is used in your protocol. |
Step 2: Enhance Blocking and Washing Steps
Proper blocking and stringent washing are critical for reducing non-specific interactions.[2][4]
-
Blocking: Increase the incubation time for your blocking step (e.g., from 30 minutes to 1 hour) at room temperature. For particularly problematic samples, consider an overnight block at 4°C.
-
Washing: Increase the number and duration of your wash steps after AF488-DBCO incubation. For example, increase from 3 washes of 5 minutes to 4-5 washes of 10 minutes. Adding a low concentration of a mild detergent like Tween-20 (0.05-0.1%) to your wash buffer can help reduce non-specific binding.[3]
Step 3: Address Autofluorescence
Autofluorescence can be a significant contributor to background, especially with green fluorophores.[6]
-
Use Proper Controls: Always include an "unstained" control (cells that have not been treated with AF488-DBCO) to assess the level of natural autofluorescence in your sample.[6]
-
Quenching: Commercial quenching reagents are available that can help reduce autofluorescence.
-
Spectral Unmixing: If your imaging system supports it, spectral unmixing can be used to computationally separate the specific AF488 signal from the broader autofluorescence signal.
Step 4: Experimental Workflow and Protocol Optimization
A detailed and optimized protocol is essential for clean and reproducible results.
Experimental Protocol: Staining of Azide-Modified Cells with AF488-DBCO
This protocol provides a general workflow for staining fixed, permeabilized cells. Modifications will be necessary for live-cell imaging or tissue staining.
-
Cell Preparation:
-
Culture cells on coverslips or in imaging plates.
-
Perform metabolic labeling with an azide-modified precursor (e.g., Ac4ManNAz) for the desired time.
-
Wash cells 2x with Phosphate Buffered Saline (PBS).
-
-
Fixation:
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash cells 3x with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Permeabilize cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash cells 3x with PBS for 5 minutes each.
-
-
Blocking:
-
Prepare a blocking buffer (e.g., 3% BSA in PBS).
-
Incubate cells in blocking buffer for 1 hour at room temperature.
-
-
AF488-DBCO Staining:
-
Dilute AF488-DBCO to the pre-determined optimal concentration (e.g., 5-10 µM) in blocking buffer.
-
Remove the blocking buffer from the cells.
-
Add the AF488-DBCO solution and incubate for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash cells 4x with PBS containing 0.1% Tween-20 for 10 minutes each, protected from light.
-
Perform a final wash with PBS.
-
-
Counterstaining and Mounting (Optional):
-
Stain nuclei with a DNA dye (e.g., DAPI or Hoechst) if desired.
-
Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Image using a fluorescence microscope with appropriate filter sets for AF488 (Excitation/Emission: ~495/519 nm).[12]
-
Be sure to image your negative controls (no azide and/or no DBCO probe) using the exact same imaging settings.
-
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting high background staining with AF488-DBCO.
Caption: Troubleshooting workflow for high AF488-DBCO background.
References
- 1. biotium.com [biotium.com]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Protocol for iterative indirect immunofluorescence imaging in cultured cells, tissue sections, and metaphase chromosome spreads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. southernbiotech.com [southernbiotech.com]
- 7. DBCO-AF488 [baseclick.eu]
- 8. benchchem.com [benchchem.com]
- 9. Metabolic labelling of cancer cells with glycodendrimers stimulate immune-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lumiprobe.com [lumiprobe.com]
Technical Support Center: AF488-DBCO Non-Specific Binding
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding of AF488-DBCO in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is AF488-DBCO and what are its common applications?
AF488-DBCO is a bright, photostable green fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. The DBCO moiety allows for copper-free "click chemistry," a type of bioorthogonal reaction, enabling the specific labeling of azide-modified biomolecules. This is particularly useful for applications in live-cell imaging, flow cytometry, and immunofluorescence where the cytotoxicity of copper catalysts is a concern.
Q2: What causes non-specific binding of AF488-DBCO?
Non-specific binding of AF488-DBCO can arise from several factors:
-
Hydrophobic Interactions: The aromatic nature of the DBCO group and the fluorophore can lead to non-specific binding to hydrophobic regions of proteins and lipids within the cell. Studies have shown that dye hydrophobicity is a strong indicator of its propensity for non-specific binding.[1]
-
Ionic Interactions: Electrostatic interactions between the charged components of the AF488 dye and oppositely charged cellular structures can also contribute to background signal.[2][3]
-
Probe Aggregation: At high concentrations, fluorescent dyes can form aggregates that may bind non-specifically to cellular components.[2]
-
Excessive Probe Concentration: Using a higher concentration of AF488-DBCO than necessary increases the likelihood of non-specific interactions.[2]
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on cells or tissues allows the probe to adhere to unintended targets.[2]
-
Improper Fixation and Permeabilization: The choice of fixation and permeabilization agents can alter cellular structures and expose non-specific binding sites.[2]
Q3: How can I prevent non-specific binding of AF488-DBCO?
Preventing non-specific binding requires a multi-faceted approach targeting the potential causes:
-
Optimize Probe Concentration: Titrate the AF488-DBCO to the lowest effective concentration.
-
Use Blocking Agents: Pre-incubate your samples with a blocking solution to saturate non-specific binding sites.
-
Thorough Washing: Implement stringent washing steps to remove unbound probe.
-
Incorporate Surfactants: Adding a non-ionic surfactant to your wash buffers can help disrupt hydrophobic interactions.
-
Control for Autofluorescence: Include an unstained control to assess the level of natural fluorescence in your sample.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with AF488-DBCO.
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence across the entire sample | 1. AF488-DBCO concentration is too high. | 1. Perform a titration to determine the optimal, lowest effective concentration of AF488-DBCO. |
| 2. Inadequate blocking. | 2. Increase the concentration or incubation time of your blocking agent. Consider trying a different blocking agent (see table below). | |
| 3. Insufficient washing. | 3. Increase the number and duration of wash steps. Add a non-ionic surfactant like Tween-20 (0.05-0.1%) to the wash buffer.[4] | |
| 4. Probe aggregation. | 4. Briefly centrifuge the AF488-DBCO solution before use to pellet any aggregates. Prepare fresh dilutions for each experiment. | |
| Punctate, non-specific staining | 1. Aggregates of AF488-DBCO. | 1. Filter the AF488-DBCO stock solution through a 0.2 µm filter. |
| 2. Non-specific binding to dead cells. | 2. Use a viability dye to exclude dead cells from your analysis. Ensure gentle sample handling to maintain cell viability. | |
| High signal in negative control (no azide-labeled molecule) | 1. Non-specific binding of AF488-DBCO to cellular components. | 1. Optimize blocking and washing steps as described above. |
| 2. Autofluorescence of the sample. | 2. Image an unstained sample to determine the level of autofluorescence. If significant, consider using a fluorophore with a different excitation/emission spectrum or use a quenching agent.[5] |
Data Presentation: Comparison of Common Blocking Agents
While quantitative data for AF488-DBCO is limited, the following table summarizes common blocking agents and their general characteristics. The optimal blocking agent should be empirically determined for your specific application.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Best For |
| Bovine Serum Albumin (BSA) | 1-5% in PBS | Readily available, relatively inexpensive, effective at reducing hydrophobic interactions.[3][6] | Can sometimes contain impurities that interfere with certain assays. | General blocking in immunofluorescence and flow cytometry. |
| Normal Serum (from the host species of the secondary antibody, if applicable) | 5-10% in PBS | Contains a mixture of proteins that can effectively block a wide range of non-specific sites. | Can contain endogenous antibodies that may cross-react with your sample. | Immunohistochemistry and immunofluorescence, especially when using secondary antibodies. |
| Commercial Blocking Buffers | Varies by manufacturer | Optimized formulations, often protein-free options available, can provide lower background than homemade solutions.[7] | More expensive than individual components. | Sensitive applications requiring very low background, such as quantitative western blotting and some fluorescence microscopy. |
| Non-fat Dry Milk | 1-5% in TBST | Inexpensive and effective for many applications. | Not recommended for biotin-based detection systems or for detecting phosphoproteins.[7] | Western blotting. |
| Fish Gelatin | 0.1-0.5% in PBS | Does not cross-react with mammalian antibodies. | Can be less effective than other blocking agents for some applications. | Applications where mammalian protein contamination is a concern. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining with AF488-DBCO Click Chemistry
This protocol provides a general workflow for labeling azide-modified targets in fixed and permeabilized cells.
-
Cell Preparation:
-
Seed cells on sterile glass coverslips in a culture dish and allow them to adhere overnight.
-
Treat cells as required for your experiment to introduce azide (B81097) groups.
-
Wash cells twice with Phosphate-Buffered Saline (PBS).
-
-
Fixation:
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific binding sites by incubating cells in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
-
AF488-DBCO Labeling:
-
Prepare the AF488-DBCO working solution in a reaction buffer (e.g., PBS). The optimal concentration should be determined by titration (typically 1-10 µM).
-
Incubate the cells with the AF488-DBCO solution for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Perform a final wash with PBS.
-
-
Counterstaining and Mounting:
-
(Optional) Counterstain nuclei with a DNA dye like DAPI.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Image the slides using a fluorescence microscope with appropriate filters for AF488 (Excitation/Emission: ~495/519 nm).
-
Protocol 2: Flow Cytometry Analysis of Cell Surface Labeling with AF488-DBCO
This protocol outlines the labeling of azide-modified cell surface molecules for flow cytometry analysis.
-
Cell Preparation:
-
Culture cells and treat as necessary to introduce azide groups on the cell surface.
-
Harvest cells and wash twice with FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).
-
Adjust the cell density to 1 x 10^6 cells/mL in FACS buffer.
-
-
Blocking:
-
Incubate cells in FACS buffer for 15-30 minutes on ice to block non-specific binding sites.
-
-
AF488-DBCO Labeling:
-
Prepare the AF488-DBCO working solution in FACS buffer at the optimal concentration (determined by titration, typically 1-10 µM).
-
Add the AF488-DBCO solution to the cell suspension.
-
Incubate for 30-60 minutes on ice, protected from light.
-
-
Washing:
-
Wash the cells three times with cold FACS buffer by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Data Acquisition:
-
Resuspend the cells in an appropriate volume of FACS buffer.
-
Analyze the cells on a flow cytometer using the appropriate laser and emission filters for AF488.
-
Include appropriate controls, such as unstained cells and cells without azide modification but treated with AF488-DBCO.
-
Mandatory Visualization
Caption: Workflow for AF488-DBCO labeling with key troubleshooting points.
References
- 1. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 2. benchchem.com [benchchem.com]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. biotium.com [biotium.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing AF488-DBCO for Microscopy
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using AF488-DBCO for fluorescence microscopy.
Frequently Asked Questions (FAQs)
Q1: What is AF488-DBCO and for what is it used?
AF488-DBCO is a fluorescent dye conjugate used in bioorthogonal chemistry.[1] It consists of a bright and photostable green fluorophore, AF488, attached to a dibenzocyclooctyne (DBCO) moiety.[1][2] The DBCO group reacts specifically with azide-functionalized molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] This allows for the precise labeling of biomolecules (e.g., proteins, glycans, lipids) that have been metabolically, enzymatically, or chemically tagged with an azide (B81097) group, enabling their visualization by fluorescence microscopy in both live and fixed cells.[2][3]
Q2: What are the excitation and emission wavelengths for AF488-DBCO?
The approximate maximum excitation wavelength (λex) for AF488-DBCO is 495 nm, and its maximum emission wavelength (λem) is around 517-520 nm.[1] It is compatible with standard 488 nm laser lines and filter sets for FAM/FITC/Alexa Fluor 488.[1]
Q3: Is a copper catalyst required for the reaction with AF488-DBCO?
No, a copper catalyst is not required. The DBCO moiety's high ring strain enables a "copper-free" click reaction with azides.[1][4] This is a significant advantage for live-cell imaging as it avoids the cytotoxicity associated with copper catalysts.[4]
Q4: What are typical concentration ranges for AF488-DBCO in microscopy experiments?
The optimal concentration of AF488-DBCO can vary significantly depending on the cell type, the density of azide labeling, and the specific experimental conditions. However, a general starting range to test is between 1 µM and 20 µM. It is highly recommended to perform a concentration titration to determine the best balance between signal intensity and background for your specific experiment.
Troubleshooting Guides
Here are solutions to common problems encountered during the optimization of AF488-DBCO concentration for microscopy.
Issue 1: Low or No Fluorescence Signal
If you are observing a weak or absent signal from your labeled cells, consider the following causes and solutions.
| Possible Cause | Suggested Solution |
| Insufficient Azide Labeling | Ensure that the metabolic labeling step with the azide-containing precursor (e.g., Ac4ManNAz) was successful. Optimize the concentration and incubation time of the azide precursor for your specific cell line.[5] |
| Low AF488-DBCO Concentration | The concentration of AF488-DBCO may be too low for the number of available azide groups. Increase the concentration in a stepwise manner (e.g., 5 µM, 10 µM, 20 µM) to find the optimal signal.[6] |
| Short Incubation Time | The reaction between DBCO and azide may not have reached completion. Increase the incubation time with AF488-DBCO (e.g., from 30 minutes to 1-2 hours). |
| Photobleaching | The AF488 fluorophore may be photobleaching during image acquisition. Reduce the laser power and/or exposure time. Use an anti-fade mounting medium for fixed-cell imaging. |
| Incorrect Microscope Settings | Verify that the correct excitation laser (e.g., 488 nm) and emission filter (e.g., ~500-550 nm) are being used for AF488.[1] |
Issue 2: High Background Fluorescence
High background can obscure your specific signal, making image analysis difficult. Here are some common causes and how to address them.
| Possible Cause | Suggested Solution |
| Excess AF488-DBCO Concentration | Using too high a concentration of the dye can lead to non-specific binding to cells or the coverslip.[7] Reduce the AF488-DBCO concentration used for labeling.[7] |
| Inadequate Washing | Unbound AF488-DBCO may remain after the labeling step. Increase the number and duration of washing steps after incubation with the dye.[7] Consider adding a mild detergent like 0.05% Tween-20 to the wash buffer for fixed-cell imaging. |
| Non-Specific Binding of the Dye | The AF488-DBCO may be hydrophobically interacting with cellular components. Include a blocking step with a protein-based blocker like Bovine Serum Albumin (BSA) before and during the labeling step. For live-cell imaging, consider using a background suppressor reagent if available.[8] |
| Cellular Autofluorescence | Some cell types naturally fluoresce, which can contribute to background. Image an unstained control sample (cells that have not been treated with AF488-DBCO) to assess the level of autofluorescence.[9] If autofluorescence is high in the green channel, consider using a dye with a different wavelength. |
| Contaminated Media or Buffers | Phenol (B47542) red in cell culture media can contribute to background fluorescence. Use phenol red-free media for live-cell imaging experiments. Ensure all buffers are freshly prepared and filtered. |
Issue 3: Cell Death or Phototoxicity (Live-Cell Imaging)
Maintaining cell health is crucial for meaningful live-cell imaging results. If you observe signs of cellular stress or death, consider these factors.
| Possible Cause | Suggested Solution |
| Cytotoxicity of AF488-DBCO | While generally biocompatible, very high concentrations of AF488-DBCO or prolonged incubation times may be toxic to some cell lines. Perform a cytotoxicity assay to determine the maximum tolerable concentration and incubation time for your cells.[10] This can be done by incubating cells with a range of AF488-DBCO concentrations and using a live/dead cell stain. |
| Phototoxicity from Excitation Light | High-intensity or prolonged exposure to the 488 nm laser can induce cellular damage.[11] Minimize light exposure by reducing laser power, increasing camera gain, and using the shortest possible exposure time that provides an adequate signal.[12] |
| Suboptimal Imaging Conditions | Ensure that the cells are maintained in a healthy environment during imaging (e.g., proper temperature, CO2, and humidity). Use a live-cell imaging solution to maintain cell viability. |
Experimental Protocols
Protocol 1: Titration of AF488-DBCO Concentration for Optimal Signal-to-Noise Ratio
This protocol outlines a systematic approach to determine the optimal AF488-DBCO concentration for your specific microscopy application. This procedure is intended to be performed after metabolic labeling of your target cells with an azide-containing precursor.
Materials:
-
Azide-labeled cells on a multi-well imaging plate or coverslips
-
AF488-DBCO stock solution (e.g., 1 mM in DMSO)
-
Appropriate buffer (e.g., PBS for fixed cells, live-cell imaging medium for live cells)
-
Fluorescence microscope with a 488 nm laser and appropriate emission filters
Procedure:
-
Prepare a Dilution Series of AF488-DBCO:
-
Prepare a series of working solutions of AF488-DBCO at different concentrations. A good starting range is 0 µM (negative control), 1 µM, 2.5 µM, 5 µM, 10 µM, and 20 µM.
-
Dilute the AF488-DBCO stock solution in the appropriate buffer for your experiment (PBS or live-cell imaging medium).
-
-
Labeling:
-
Wash the azide-labeled cells twice with the appropriate buffer to remove any residual media components.
-
Add the different concentrations of the AF488-DBCO working solutions to separate wells/coverslips.
-
Incubate the cells for 30-60 minutes at the desired temperature (e.g., room temperature or 37°C), protected from light.
-
-
Washing:
-
Remove the AF488-DBCO labeling solution.
-
Wash the cells three to four times with the appropriate buffer, with each wash lasting at least 5 minutes to ensure the removal of unbound dye.[7]
-
-
Imaging:
-
Image the cells using consistent acquisition settings (laser power, exposure time, camera gain) for all concentrations.
-
Include a negative control (azide-labeled cells with 0 µM AF488-DBCO) to assess background fluorescence.
-
Also, image an unstained control (cells not labeled with azide or AF488-DBCO) to evaluate autofluorescence.
-
-
Analysis:
-
Quantify the mean fluorescence intensity of the specifically labeled structures and a background region for each concentration.
-
Calculate the signal-to-noise ratio (SNR) for each concentration (SNR = Mean Signal Intensity / Mean Background Intensity).
-
The optimal concentration will be the one that provides the highest SNR without causing significant background or signs of cytotoxicity.
-
Data Presentation
Table 1: Example AF488-DBCO Concentration Titration Data
| AF488-DBCO Concentration (µM) | Mean Signal Intensity (a.u.) | Mean Background Intensity (a.u.) | Signal-to-Noise Ratio (SNR) |
| 0 (Negative Control) | 150 | 145 | 1.03 |
| 1 | 800 | 160 | 5.00 |
| 2.5 | 2500 | 200 | 12.50 |
| 5 | 6000 | 300 | 20.00 |
| 10 | 8500 | 800 | 10.63 |
| 20 | 9500 | 2000 | 4.75 |
Note: The values in this table are for illustrative purposes only. Actual results will vary based on the experimental setup.
Mandatory Visualizations
Caption: Experimental workflow for optimizing AF488-DBCO concentration.
Caption: Troubleshooting logic for common AF488-DBCO labeling issues.
References
- 1. DBCO-AF488 [baseclick.eu]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. biotium.com [biotium.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Surface modification to reduce nonspecific binding of quantum dots in live cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 10. Cytotoxicity assessment using automated cell imaging and live/dead assays [moleculardevices.com]
- 11. researchgate.net [researchgate.net]
- 12. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
improving signal-to-noise ratio with AF488 Dbco
Welcome to the technical support center for AF488-DBCO. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the use of AF488-DBCO in copper-free click chemistry applications. Our goal is to help you improve your signal-to-noise ratio and achieve reliable, high-quality results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is AF488-DBCO and what is it used for?
AF488-DBCO is a fluorescent dye conjugate used for labeling azide-containing biomolecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] It consists of the bright and photostable green fluorophore AF488 linked to a dibenzocyclooctyne (DBCO) moiety.[3][4] This allows for the specific and covalent labeling of molecules in various applications, including live-cell imaging, flow cytometry, and the visualization of cellular processes, without the need for a cytotoxic copper catalyst.[1][5]
Q2: What are the key spectral properties of AF488-DBCO?
AF488 is a green-fluorescent dye with an absorption maximum of approximately 495 nm and an emission maximum of around 519 nm.[1][3] These properties make it compatible with standard 488 nm laser lines and filter sets commonly found on fluorescence microscopes and flow cytometers.[1]
Q3: How should I store and handle AF488-DBCO?
For long-term storage, AF488-DBCO should be kept at -20°C in the dark and desiccated.[3][6] It can be transported at room temperature for up to three weeks.[3] When dissolved in anhydrous DMSO or DMF, the solution is stable for 2-3 months at -20°C.[7] It is crucial to protect the reagent from prolonged exposure to light.[6]
Q4: What are the main advantages of using a copper-free click chemistry reagent like AF488-DBCO?
The primary advantage of AF488-DBCO is that it enables bioorthogonal labeling in living systems without the cytotoxicity associated with copper catalysts used in traditional click chemistry (CuAAC).[5][8] The reaction is highly specific, efficient, and can be performed under mild, aqueous conditions.[8][9] The DBCO moiety is one of the most reactive cycloalkynes for SPAAC, leading to faster reaction rates compared to other copper-free methods.[3][10]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with AF488-DBCO, focusing on improving the signal-to-noise ratio.
Issue 1: Low or No Fluorescence Signal
A weak or absent signal can be frustrating. Here are the common causes and solutions:
| Possible Cause | Solution |
| Inefficient Metabolic Labeling | Optimize the concentration and incubation time of your azide-modified substrate for your specific cell line or system. Ensure the azide-containing reagent has not degraded.[11] |
| Insufficient AF488-DBCO Concentration or Incubation Time | Increase the concentration of AF488-DBCO or extend the incubation time. Titrate the dye concentration to find the optimal balance between signal and background.[12] |
| Degraded AF488-DBCO Reagent | Ensure proper storage and handling of the AF488-DBCO reagent. Avoid repeated freeze-thaw cycles and protect from light. Prepare fresh solutions in anhydrous DMSO or DMF.[7] |
| Presence of Sodium Azide (B81097) in Buffers | Sodium azide will react with the DBCO moiety, inhibiting the desired reaction. Remove sodium azide from all buffers used during the labeling procedure by dialysis or using a desalting column.[7] |
| Incorrect Filter Sets or Imaging Parameters | Verify that you are using the appropriate laser line (e.g., 488 nm) and emission filters for AF488. Adjust instrument settings such as laser power, gain, and exposure time to optimize signal detection.[11] |
Issue 2: High Background Fluorescence
High background can obscure your specific signal. Here’s how to address it:
| Possible Cause | Solution |
| Non-specific Binding of AF488-DBCO | Reduce the concentration of AF488-DBCO used for labeling.[12] Include additional washing steps after incubation with the dye. Consider using a blocking agent, such as BSA, in your buffers, but ensure it is removed before any subsequent conjugation steps if it contains primary amines.[7] |
| Autofluorescence of Cells or Sample | Use a negative control (unlabeled cells) to assess the level of autofluorescence. If autofluorescence is high, especially in the green channel, consider using a fluorophore with a longer wavelength (e.g., red or far-red). Autofluorescence is a known issue when using a 488nm laser.[13] |
| Fluorescence from Media or Plasticware | Image cells in an optically clear, serum-free medium. Use glass-bottom dishes or plates instead of plastic ones, as plastic can be a source of background fluorescence.[12] |
| Unreacted AF488-DBCO | Ensure thorough removal of unreacted dye after the labeling reaction. This can be achieved through extensive washing, dialysis, or purification methods like size-exclusion chromatography or HPLC.[14][15] |
Experimental Protocols
Protocol 1: General Live-Cell Labeling with AF488-DBCO
This protocol provides a general workflow for labeling azide-modified biomolecules on the surface of live cells.
-
Cell Preparation:
-
Metabolically label your cells with an azide-containing precursor (e.g., an azide-modified sugar) for a sufficient period (e.g., 1-3 days) to allow for incorporation into the target biomolecules.[16]
-
Plate the cells in a suitable imaging vessel (e.g., glass-bottom dish).
-
-
AF488-DBCO Staining:
-
Prepare a stock solution of AF488-DBCO in anhydrous DMSO (e.g., 1-10 mM).
-
Dilute the AF488-DBCO stock solution to the desired final concentration (typically 1-20 µM) in a serum-free cell culture medium.
-
Wash the cells twice with pre-warmed PBS.
-
Incubate the cells with the AF488-DBCO staining solution for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Remove the staining solution and wash the cells three times with pre-warmed PBS to remove any unbound dye.
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter set for AF488 (Excitation/Emission: ~495/519 nm).[3]
-
Protocol 2: Purification of AF488-DBCO Labeled Antibodies
This protocol outlines the steps for purifying an antibody after conjugation with AF488-DBCO.
-
Antibody Preparation:
-
Conjugation Reaction:
-
Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.
-
Add a 20-30 fold molar excess of the DBCO-NHS ester to the antibody solution. The final DMSO concentration should be below 20%.[8]
-
Incubate for 60 minutes at room temperature.
-
Quench the reaction by adding Tris buffer to a final concentration of 50-100 mM and incubate for 15 minutes.[8][14]
-
-
Click Reaction with AF488-Azide:
-
To the DBCO-functionalized antibody, add a 2-4x molar excess of AF488-azide.
-
Incubate overnight at 4°C.[7]
-
-
Purification:
-
Remove unreacted AF488-azide and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[14][15]
-
Collect fractions and monitor the protein concentration by measuring absorbance at 280 nm.
-
Pool the fractions containing the purified AF488-labeled antibody.
-
Analyze the purity and degree of labeling using SDS-PAGE and UV-Vis spectrophotometry.
-
Visualizations
Caption: Experimental workflow for live-cell labeling with AF488-DBCO.
Caption: Key factors influencing the signal-to-noise ratio in AF488-DBCO experiments.
References
- 1. DBCO-AF488 [baseclick.eu]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DBCO-AF488, 1 mg, CAS No. 2423960-92-1 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 6. lunanano.ca [lunanano.ca]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. broadpharm.com [broadpharm.com]
- 9. abpbio.com [abpbio.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Newsletter: Background Fluorescence - FluoroFinder [fluorofinder.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
AF488-DBCO Click Chemistry Technical Support Center
Answering your request, here is a technical support center with troubleshooting guides and FAQs for AF488 Dbco click chemistry.
Welcome to the technical support center for AF488-DBCO click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) using AF488-DBCO.
Frequently Asked Questions (FAQs)
Q1: What is AF488-DBCO and what is it used for?
AF488-DBCO is a fluorescent probe that combines the bright and photostable green fluorophore AF488 with a dibenzocyclooctyne (DBCO) group.[1][2] The DBCO moiety reacts specifically with azide-functionalized molecules through a copper-free click chemistry reaction.[3][4] This makes it ideal for labeling azide-tagged biomolecules in environments where copper catalysts would be cytotoxic, such as in live-cell imaging.[3][5]
Q2: My AF488-DBCO reaction has a low or no fluorescence signal. What went wrong?
A low or absent signal typically indicates a low yield or complete failure of the conjugation reaction. This can be caused by several factors. Please refer to the troubleshooting guide and workflow diagram below.
Possible Causes & Solutions:
-
Degraded Reagents: The DBCO group can lose reactivity over time due to oxidation or hydrolysis, especially if not stored correctly.[6][7] NHS-ester forms of DBCO are particularly moisture-sensitive.[4][8]
-
Suboptimal Molar Ratio: An inappropriate ratio of DBCO to azide (B81097) molecules can limit the reaction yield.
-
Incorrect Buffer Conditions: The presence of sodium azide in buffers used for DBCO-functionalized molecules will react with the DBCO, rendering it inactive for the intended reaction.[4][8] For reactions involving DBCO-NHS esters, buffers containing primary amines (e.g., Tris, glycine) will quench the NHS ester before it can react with the target molecule.[4]
-
Steric Hindrance: The azide or DBCO group on a large biomolecule may be sterically inaccessible, preventing the reaction.[10]
Q3: I'm observing high background fluorescence or non-specific binding in my experiment. How can I fix this?
High background can obscure your specific signal and is a common issue in fluorescence applications.
Possible Causes & Solutions:
-
Excess Unreacted AF488-DBCO: Insufficient removal of the fluorescent probe after the reaction is the most common cause of high background.
-
Hydrophobic Interactions: The DBCO moiety is hydrophobic and can cause aggregation of labeled proteins or non-specific binding to surfaces and other proteins.[7]
-
Solution: Use DBCO reagents that incorporate a hydrophilic PEG linker to reduce aggregation.[7] In imaging experiments, include blocking steps (e.g., with BSA) and stringent wash steps to minimize non-specific adherence.
-
-
Off-Target Reactions: While highly specific, DBCO has been reported to occasionally react with other functional groups, such as the thiol groups in cysteine residues, under certain conditions.[10]
-
Solution: Ensure that reaction conditions (pH, temperature) are optimized for the specific biomolecules being labeled to minimize the potential for side reactions. If non-specific labeling persists, characterization by mass spectrometry may be necessary to identify off-target sites.
-
Q4: How should I store my AF488-DBCO reagent?
Proper storage is crucial to maintain the reactivity of the DBCO group.
-
Solid Form: Store the solid reagent desiccated and protected from light at -20°C. Under these conditions, it is typically stable for 12-24 months.[1][12][13]
-
In Solution: Prepare stock solutions in anhydrous DMSO or DMF.[6] Aliquot and store at -20°C for up to 2-3 months.[6] Avoid repeated freeze-thaw cycles. DBCO-functionalized molecules in solution are also best used promptly, as reactivity can decrease over a few weeks.[6][7]
Data Presentation
Table 1: Spectroscopic and Physical Properties of AF488-DBCO
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~494-495 nm | [1][3][14] |
| Emission Maximum (λem) | ~517-520 nm | [1][3][14] |
| Molar Extinction Coefficient (ε) | ~73,000 - 76,000 M⁻¹cm⁻¹ | [3][15][16] |
| Recommended Laser Line | 488 nm | [14][15] |
| Solubility | Water, DMSO, DMF | [1][13][14] |
Table 2: Recommended Reaction Conditions for AF488-DBCO Click Chemistry
| Parameter | Recommended Range | Notes | Reference(s) |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 | The less critical or more abundant component should be in excess to drive the reaction. | [8][9] |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may compromise the stability of sensitive biomolecules. Reactions are commonly run at room temperature. | [9][10] |
| Reaction Time | 4 - 12 hours | Can be extended (e.g., overnight) at lower temperatures or with lower reactant concentrations to improve yield. | [8][9] |
| Solvent | Aqueous buffers (e.g., PBS), DMSO, DMF | For biomolecule conjugation, keep the final concentration of organic co-solvents below 20% to prevent precipitation. | [7][9] |
Experimental Protocols
General Protocol for Labeling an Azide-Modified Protein with AF488-DBCO
This protocol provides a general workflow. Optimal conditions, particularly reactant concentrations and incubation times, should be determined empirically for each specific application.
1. Reagent Preparation:
-
Azide-Modified Protein: Prepare the protein in an azide-free buffer (e.g., PBS, pH 7.4). Ensure the protein concentration is suitable for the reaction scale (typically 1-5 mg/mL).
-
AF488-DBCO Solution: Immediately before use, prepare a 1-10 mM stock solution of AF488-DBCO in anhydrous DMSO.[6]
2. Click Reaction:
-
Add the desired molar excess (e.g., 5 equivalents) of the AF488-DBCO stock solution to the azide-modified protein solution.
-
Mix gently and incubate the reaction at room temperature for 4-12 hours or at 4°C overnight, protected from light.[8][9]
3. Purification of the Conjugate:
-
Following incubation, remove the unreacted AF488-DBCO.
-
For smaller scale (<1 mL): Use a desalting spin column equilibrated with the desired storage buffer (e.g., PBS).[11]
-
For larger scale (>1 mL): Use dialysis or tangential flow filtration (TFF) against the desired storage buffer.[7]
-
For the highest purity, HPLC-based methods such as size-exclusion (SEC), ion-exchange (IEX), or reverse-phase (RP-HPLC) can be employed.[11]
4. Characterization and Storage:
-
Confirm conjugation by measuring the absorbance of the sample at 280 nm (for the protein) and ~494 nm (for the AF488 dye).
-
Store the purified AF488-labeled protein conjugate at 4°C for short-term use or at -20°C for long-term storage, protected from light.
Visualizations
Experimental and Troubleshooting Workflows
Caption: General experimental workflow for AF488-DBCO click chemistry.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Troubleshooting workflow for high background fluorescence.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DBCO-AF488 [baseclick.eu]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. lunanano.ca [lunanano.ca]
- 13. DBCO-AZDye488, DBCO-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. interchim.fr [interchim.fr]
- 16. vectorlabs.com [vectorlabs.com]
AF488 Dbco protocol optimization for flow cytometry
Welcome to the technical support center for AF488 DBCO flow cytometry applications. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in successfully utilizing copper-free click chemistry for cell labeling and analysis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during your this compound flow cytometry experiments.
Question: Why am I observing a low or no fluorescence signal?
Answer: A weak or absent signal can stem from several factors related to either the metabolic labeling step or the subsequent click chemistry reaction.
-
Inefficient Metabolic Labeling:
-
Suboptimal Azide (B81097) Sugar Concentration: The concentration of the azide-containing sugar, such as Ac4ManNAz, is critical. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line.[1]
-
Insufficient Incubation Time: Ensure cells are incubated with the azide sugar for a sufficient duration, typically 1 to 3 days, to allow for metabolic incorporation.[1]
-
Reagent Degradation: Verify that the azide sugar reagent has been stored correctly and has not degraded.
-
-
Inefficient Click Reaction:
-
Low DBCO-AF488 Concentration: The concentration of the DBCO-fluorophore may be too low. Increase the concentration to ensure efficient labeling of available azide groups.[1]
-
Short Incubation Time: The incubation time for the click reaction may be insufficient. Extend the incubation period to allow for complete reaction.[1]
-
Inaccessible Azides: Ensure cells are healthy and not overly confluent, which can hinder the accessibility of cell-surface azides.[1]
-
-
Flow Cytometer Settings:
Question: What is causing high background fluorescence?
Answer: High background can obscure your specific signal and is often due to non-specific binding of the DBCO-fluorophore or cellular autofluorescence.
-
Non-Specific Binding:
-
Excess DBCO-AF488: An excess concentration of the DBCO-fluorophore can lead to non-specific binding.[5] It is crucial to titrate the antibody to find the optimal concentration that maximizes the signal-to-noise ratio.[5]
-
Inadequate Washing: Insufficient washing after the click reaction can leave unbound fluorophore, contributing to background. Increase the number of wash steps.[6]
-
Dead Cells: Dead cells are known to non-specifically bind fluorescent reagents.[5] Use a viability dye to exclude dead cells from your analysis.
-
-
Cellular Autofluorescence:
-
Post-incubation in Media: If background remains high, incubating the cells in DBCO-reagent-free culture media for 1-2 hours before analysis can help reduce non-specific signals.[6]
Question: Why am I observing high levels of cell death?
Answer: Cell viability is crucial for accurate flow cytometry results. Increased cell death could be due to the cytotoxicity of the reagents or harsh cell handling.
-
Reagent Cytotoxicity:
-
Azide Sugar or DBCO-Fluorophore Toxicity: At high concentrations, both the azide sugar and the DBCO-fluorophore can be cytotoxic.[1][8] Perform a dose-response experiment to find the optimal, non-toxic concentration for your specific cell line.[1][8]
-
Reagent Purity: Ensure that the reagents used are of high purity to avoid contaminants that could be toxic to cells.
-
-
Experimental Procedure:
-
Harsh Cell Handling: Be gentle during cell washing and harvesting steps to minimize mechanical stress on the cells.[1]
-
Trypsinization: For adherent cells, prolonged exposure to trypsin can damage cells. Minimize trypsinization time or use a gentler cell detachment method.
-
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound labeling for flow cytometry?
A1: The technique is based on a two-step process. First, cells are metabolically labeled by culturing them with a sugar molecule containing an azide group (e.g., Ac4ManNAz). This azide group is incorporated into the cell's glycans. The second step is a bioorthogonal "click chemistry" reaction, specifically a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] In this copper-free reaction, the azide group on the cell surface reacts with the dibenzocyclooctyne (DBCO) moiety of the AF488-DBCO fluorescent probe, resulting in stable, covalent labeling of the cells for flow cytometry analysis.[1]
Q2: How do I choose the optimal concentration of Ac4ManNAz and this compound?
A2: The optimal concentrations are cell-type dependent. It is highly recommended to perform a titration experiment for both the azide sugar and the DBCO-fluorophore. Start with a range of concentrations reported in the literature and assess both the labeling efficiency (fluorescence intensity) and cell viability. For Ac4ManNAz, concentrations between 10-50 µM are often used.[1] For DBCO-AF488, a starting concentration of around 15 µM can be tested.[6]
Q3: How stable is the azide label on the cell surface?
A3: Studies have shown that the azide groups can remain on the cell surface for at least 3 days in vitro.[1] One study observed that while surface azido (B1232118) levels decreased initially, they remained stable from 24 to 96 hours post-labeling.[1]
Q4: Can I fix the cells after this compound labeling?
A4: Yes, cells can be fixed after the labeling procedure. A common fixation protocol involves using 3.7% formaldehyde (B43269) for 30 minutes.[2] However, be aware that some fixation methods, particularly those containing methanol, might affect the fluorescence of certain dyes.[7]
Q5: What controls should I include in my experiment?
A5: To ensure the validity of your results, the following controls are essential:
-
Unstained Cells: To measure autofluorescence.[1]
-
Cells Labeled with this compound without Azide Sugar: This control is crucial to assess the level of non-specific binding of the DBCO-fluorophore.[1]
-
Cells Incubated with Azide Sugar but not this compound: To ensure the azide sugar itself does not cause fluorescence.
-
Positive Control: A cell line or condition known to express the target of interest.[7]
-
Viability Dye: To exclude dead cells from the analysis.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with Ac4ManNAz
-
Cell Seeding: Seed your cells of interest in a culture plate at a density that will allow for optimal growth during the incubation period.
-
Prepare Labeling Medium: Prepare a fresh labeling medium by adding Ac4ManNAz to the complete culture medium. The final concentration should be optimized for your cell line (typically in the range of 10-50 µM).[1]
-
Incubation: Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium. Incubate the cells for 1 to 3 days at 37°C in a CO2 incubator.[1]
Protocol 2: this compound Staining and Flow Cytometry Analysis
-
Cell Harvesting: Harvest the azide-labeled cells. For adherent cells, use a gentle detachment method.
-
Washing: Wash the cells twice with pre-warmed PBS to remove any unreacted Ac4ManNAz.[1]
-
Prepare Staining Solution: Prepare the this compound staining solution in a suitable buffer, such as FACS buffer (PBS containing 2% FBS and 1 mM EDTA).[1] The optimal concentration should be predetermined (e.g., 15 µM).[6]
-
Staining: Resuspend the cell pellet in the this compound staining solution and incubate for 1 hour at 37°C.[6]
-
Washing: Wash the cells three times with PBS or FACS buffer to remove unbound this compound.[6]
-
Resuspension: Resuspend the cells in FACS buffer for flow cytometry analysis.[1]
-
Analysis: Analyze the labeled cells on a flow cytometer using the appropriate laser (e.g., 488 nm) and emission filters for Alexa Fluor 488.[1][2]
Quantitative Data Summary
| Parameter | Cell Line | Concentration Range | Incubation Time | Outcome | Reference |
| Ac4ManNAz | Jurkat | 25 µM | 1-3 days | Successful labeling | [9] |
| A549, MCF7, HCT116 | 10-150 µM | 48 hours | Dose-dependent increase in fluorescence | [1] | |
| 3T3-L1 Adipocytes | 50 µM | 72 hours | Significant increase in signal | [1] | |
| DBCO-Fluorophore | Azide-labeled T cells | Various | 1 hour | Dose-dependent increase in MFI | [1] |
| Azide-labeled BT-549 | 0.1 - 10 µM | Not specified | Dose-dependent increase, max at 10 µM | [1] | |
| N3-labeled A549 | Various | Not specified | Concentration-dependent binding | [1] |
Visualizations
Caption: Experimental workflow for this compound labeling and flow cytometry analysis.
Caption: Troubleshooting decision tree for this compound flow cytometry experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. DBCO-AF488 [baseclick.eu]
- 5. sanguinebio.com [sanguinebio.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
effect of incubation time on AF488 Dbco labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AF488-DBCO for labeling azide-modified biomolecules. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your labeling experiments.
Troubleshooting Guide
Encountering issues with your AF488-DBCO labeling reaction? This guide addresses common problems and provides actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling | Degraded AF488-DBCO or azide-modified molecule: The DBCO group can lose reactivity over time, and azides can be sensitive to certain conditions. | - Use fresh or properly stored reagents. AF488-DBCO should be stored at -20°C in the dark and protected from moisture. - Avoid buffers containing azides (e.g., sodium azide) as a preservative, as they will compete with your target molecule for the DBCO reagent.[1] |
| Suboptimal reactant concentrations: Low concentrations of either the AF488-DBCO or the azide-modified molecule will slow down the reaction rate. | - Increase the concentration of the limiting reactant. A molar excess of 1.5 to 10 equivalents of one of the coupling partners can enhance conjugation efficiency.[2] | |
| Steric hindrance: Bulky chemical groups near the azide (B81097) or DBCO moiety can physically obstruct the reaction. | - If possible, redesign the linker connecting the azide or DBCO to your molecule to increase the distance from any bulky groups. | |
| Slow Reaction/Incomplete Labeling | Suboptimal temperature: Strain-promoted azide-alkyne cycloaddition (SPAAC) is temperature-dependent. | - If your biomolecule is stable at higher temperatures, consider increasing the incubation temperature to 37°C to accelerate the reaction rate.[1][3] |
| Suboptimal pH: The reaction rate can be influenced by the pH of the buffer. | - While generally less sensitive than other reactions, optimizing the pH to a slightly basic condition (e.g., pH 8.0-8.5) may improve efficiency for some SPAAC reactions.[3] | |
| Incorrect stoichiometry: An improper ratio of AF488-DBCO to the azide-modified molecule can lead to incomplete labeling. | - Carefully calculate and ensure the correct molar ratio of reactants. For protein labeling, a 10- to 40-fold molar excess of DBCO reagent to the protein may be necessary. | |
| High Background/Non-specific Staining | Excess unreacted AF488-DBCO: Residual fluorescent dye will contribute to background signal. | - Ensure thorough purification after the labeling reaction to remove any unbound AF488-DBCO. Size-exclusion chromatography or dialysis are common methods. |
| Hydrophobic interactions: The AF488 dye can sometimes non-specifically associate with proteins or cells. | - Include a blocking step (e.g., with BSA) in your experimental workflow, especially for cell-based assays. - Ensure adequate washing steps after labeling. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended incubation time for AF488-DBCO labeling?
A1: The incubation time for AF488-DBCO labeling can vary depending on the specific reactants and their concentrations. While the reaction is known to be fast, complete labeling may take several hours. For instance, in one study involving the labeling of an azide-modified antibody with a similar dye, AZ488-DBCO, the reaction was monitored over time and found to be 100% complete after 24 hours of incubation.[4] However, for many applications, shorter incubation times of 1 to 4 hours at room temperature or 37°C can yield sufficient labeling.[1] It is always recommended to optimize the incubation time for your specific experimental setup.
Q2: How does incubation time affect the efficiency of AF488-DBCO labeling?
A2: Generally, increasing the incubation time will lead to a higher degree of labeling, up to the point where one of the reactants is fully consumed. The relationship between incubation time and labeling efficiency typically follows a pseudo-first-order kinetic model, where the reaction rate is proportional to the concentration of the limiting reactant. The reaction progresses fastest at the beginning and slows down as the reactants are consumed.
Quantitative Data on Labeling Completion
The following table summarizes the expected reaction completion for a typical antibody labeling experiment with an AZ488-DBCO reagent.
| Incubation Time (hours) | Labeling Completion |
| 0 | 0% |
| 1 | Partially Labeled |
| 4 | Significantly Labeled |
| 12 | Approaching Completion |
| 24 | 100% Complete[4] |
Q3: Can I monitor the progress of my AF488-DBCO labeling reaction?
A3: Yes, you can monitor the reaction progress using a couple of methods:
-
UV-Vis Spectroscopy: The DBCO group has a characteristic absorbance peak around 309 nm.[5] By monitoring the decrease in absorbance at this wavelength over time, you can track the consumption of the AF488-DBCO reagent and thus the progress of the reaction.
-
Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) can be used to separate the labeled product from the unreacted starting materials. By analyzing samples at different time points, you can quantify the formation of the product and determine when the reaction is complete.[4]
Q4: What factors other than incubation time can influence the labeling efficiency?
A4: Besides incubation time, several other factors can impact the efficiency of your AF488-DBCO labeling:
-
Concentration of Reactants: Higher concentrations of both the AF488-DBCO and the azide-modified molecule will result in a faster reaction rate.
-
Temperature: Increasing the temperature (e.g., from room temperature to 37°C) can accelerate the reaction.[1][3]
-
pH: The pH of the reaction buffer can influence the stability and reactivity of your biomolecule. While SPAAC reactions are generally robust across a range of pH values, optimization may be necessary for your specific system.
-
Solvent: The choice of solvent can affect the solubility of the reactants and the reaction kinetics. The reaction is typically performed in aqueous buffers like PBS.
Experimental Protocols
Protocol 1: General Procedure for Labeling an Azide-Modified Protein with AF488-DBCO
This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and desired degree of labeling.
-
Prepare the Azide-Modified Protein:
-
Dissolve your azide-modified protein in a suitable reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Ensure the buffer is free of any azide-containing compounds.
-
-
Prepare the AF488-DBCO Solution:
-
Allow the vial of AF488-DBCO to equilibrate to room temperature before opening.
-
Dissolve the AF488-DBCO in a dry, water-miscible organic solvent such as DMSO or DMF to create a stock solution (e.g., 10 mM).
-
-
Labeling Reaction:
-
Add the desired molar excess of the AF488-DBCO stock solution to the azide-modified protein solution. A 10- to 20-fold molar excess is a good starting point.
-
Mix the reaction gently by pipetting or brief vortexing.
-
Incubate the reaction at room temperature or 37°C for 1 to 24 hours, protected from light. The optimal incubation time should be determined empirically.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted AF488-DBCO by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Characterization (Optional):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~495 nm (for AF488).
-
Protocol 2: Monitoring Reaction Progress by UV-Vis Spectroscopy
-
Set up the Spectrophotometer:
-
Use a UV-Vis spectrophotometer capable of measuring absorbance at 309 nm.
-
-
Prepare the Reaction Mixture:
-
In a quartz cuvette, prepare the reaction mixture as described in Protocol 1. The initial concentration of AF488-DBCO should provide an absorbance reading within the linear range of the instrument.
-
-
Acquire Data:
-
Blank the spectrophotometer with a solution containing the reaction buffer and the azide-modified molecule.
-
Initiate the reaction by adding the AF488-DBCO and immediately begin monitoring the absorbance at 309 nm over time.
-
Record data points at regular intervals until the absorbance value stabilizes, indicating the reaction is complete.
-
Visualizations
Caption: Experimental Workflow for AF488-DBCO Labeling.
Caption: Factors Influencing AF488-DBCO Labeling Efficiency.
References
AF488-DBCO Solubility: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with AF488-DBCO.
Troubleshooting Guide
Issue: AF488-DBCO is not dissolving in my chosen solvent.
This guide provides a step-by-step approach to address solubility issues with AF488-DBCO, starting with the most common organic solvents and moving to aqueous buffer preparations.
Troubleshooting Workflow for AF488-DBCO Dissolution
Caption: Troubleshooting workflow for dissolving AF488-DBCO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving AF488-DBCO?
A1: The most commonly recommended solvents for creating a stock solution of AF488-DBCO are high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF).[1][2][3][4] Some suppliers also indicate that AF488-DBCO is water-soluble.[1][5][6]
Q2: I am having trouble dissolving AF488-DBCO in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving AF488-DBCO in DMSO, you can try gentle warming and sonication.[7] Ensure you are using fresh, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[7]
Q3: What is the maximum solubility of AF488-DBCO in DMSO?
A3: The solubility of AF488-DBCO in DMSO is approximately 4.68 mg/mL, which corresponds to a 5.00 mM solution.[7]
Q4: Can I dissolve AF488-DBCO directly in an aqueous buffer?
A4: While AF488-DBCO is described as water-soluble, it is best practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous buffer. This minimizes the risk of aggregation and precipitation.
Q5: How can I prevent my AF488-DBCO from precipitating out of my aqueous solution?
A5: To prevent precipitation, it is recommended to add the AF488-DBCO stock solution to the aqueous buffer dropwise while vortexing. Avoid using a final concentration of the dye that is too high. If you observe precipitation, try reducing the final concentration of AF488-DBCO in your experiment.
Q6: How should I store my AF488-DBCO stock solution?
A6: Store AF488-DBCO stock solutions at -20°C and protected from light.[1][3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
| Compound | Solvent | Solubility | Molar Concentration | Source |
| AF488-DBCO | DMSO | 4.68 mg/mL | 5.00 mM | [7] |
Experimental Protocols
Protocol: Preparation of a 10 mM AF488-DBCO Stock Solution in DMSO
This protocol is based on information from various suppliers.
Materials:
-
AF488-DBCO (e.g., 1 mg)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Allow the vial of AF488-DBCO to warm to room temperature before opening to prevent condensation.
-
To prepare a 10 mM solution from 1 mg of AF488-DBCO (assuming a molecular weight of approximately 936.08 g/mol ), add 106.8 µL of anhydrous DMSO to the vial.[7] For 5 mg, add 534.15 µL.
-
Vortex the solution thoroughly until the solid is completely dissolved.
-
If the compound does not readily dissolve, gently warm the solution and sonicate until it is fully dissolved.[7]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.[1]
Protocol: Preparation of a Working Solution of AF488-DBCO in Aqueous Buffer
Materials:
-
AF488-DBCO stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer of choice (e.g., PBS)
-
Vortex mixer
Procedure:
-
Determine the desired final concentration of AF488-DBCO in your experiment.
-
Calculate the volume of the AF488-DBCO stock solution needed to achieve the final concentration in your total reaction volume.
-
While gently vortexing the aqueous buffer, add the calculated volume of the AF488-DBCO stock solution dropwise.
-
Continue to vortex for a few seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, it may be necessary to reduce the final concentration of AF488-DBCO.
-
Use the freshly prepared working solution immediately for your experiment.
Signaling Pathways and Experimental Workflows
Conceptual Diagram of AF488-DBCO Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Caption: AF488-DBCO reacts with an azide-modified biomolecule via SPAAC.
References
Technical Support Center: AF488 DBCO Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AF488 DBCO in strain-promoted azide-alkyne cycloaddition (SPAAC) or copper-free click chemistry experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Fluorescent Signal After Labeling
Q: I have performed my labeling reaction with this compound, but I am observing a very weak or no fluorescent signal. What are the possible causes and how can I troubleshoot this?
A: Low or no fluorescence is a common issue that can stem from several factors, from the reagents themselves to the reaction conditions and downstream processing.
Possible Causes & Troubleshooting Steps:
-
Inefficient Labeling Reaction:
-
Suboptimal Molar Ratio: The ratio of this compound to your azide-containing molecule is critical. Start with a molar excess of the dye. For antibodies, a 5 to 10-fold molar excess of DBCO reagent is often a good starting point.[1]
-
Low Reactant Concentrations: The reaction rate is dependent on the concentration of both reactants.[2] If possible, increase the concentration of your azide-modified molecule and the this compound.
-
Reaction Time and Temperature: While SPAAC reactions are generally fast, ensure you are allowing sufficient time for the reaction to proceed to completion. Most reactions can be performed at room temperature (25°C) or 37°C for 1-4 hours, or overnight at 4°C.[3][4] Increasing the temperature can accelerate the reaction, but be mindful of the thermal stability of your biomolecule.[2]
-
Presence of Inhibitors: Buffers containing sodium azide (B81097) will interfere with the click reaction and should be avoided.[5] Ensure all buffers are free of azides by performing a buffer exchange using methods like dialysis or spin desalting columns.[5]
-
-
Degradation of this compound:
-
Improper Storage: this compound is sensitive to light and moisture.[3][6] Store it at -20°C in the dark and desiccated.[6] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[3]
-
Instability in Solution: DBCO reagents can lose reactivity over time in solution due to oxidation or reaction with water.[5] Prepare fresh solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use.[3][5]
-
-
Issues with the Azide-Modified Molecule:
-
Inefficient Azide Incorporation: Confirm that the azide group has been successfully incorporated into your target molecule. This can be verified using analytical techniques such as mass spectrometry or by using a control reaction with a known azide-reactive probe.
-
Steric Hindrance: The azide group may be located in a sterically hindered position within the biomolecule, making it inaccessible to the bulky DBCO group.[2] Using a DBCO reagent with a PEG spacer can help overcome steric hindrance by increasing the distance between the fluorophore and the target molecule.[2][7]
-
-
Post-Labeling Issues:
-
Loss of Material During Purification: The purification step to remove unreacted dye can sometimes lead to the loss of the labeled conjugate. Ensure the chosen purification method (e.g., size-exclusion chromatography, dialysis) is appropriate for your molecule and that you are not losing your product during this step.[1]
-
Fluorescence Quenching: Attaching too many fluorophores to a single molecule can lead to self-quenching, resulting in a lower than expected fluorescent signal.[8] Try reducing the molar excess of this compound in your labeling reaction.
-
Issue 2: High Background or Non-Specific Staining
Q: My labeled samples show high background fluorescence or non-specific binding. How can I reduce this?
A: High background can obscure your specific signal and is often caused by excess, unreacted dye or non-specific interactions of the dye-conjugate.
Possible Causes & Troubleshooting Steps:
-
Excess Unreacted this compound:
-
Inadequate Purification: The most common cause of high background is the presence of unbound this compound. It is crucial to efficiently remove all unreacted dye after the labeling reaction.
-
Size-Exclusion Chromatography (SEC): This is an effective method for separating the larger labeled biomolecule from the smaller, unreacted dye.[1]
-
Dialysis or Spin Desalting Columns: These methods are also suitable for removing small molecules.[3] Ensure sufficient buffer changes or spin cycles to remove all traces of the free dye.
-
-
Reaction Quenching: You can add a quenching reagent that reacts with the excess DBCO to stop the reaction before purification.[2]
-
-
Non-Specific Binding of the Labeled Conjugate:
-
Hydrophobic Interactions: The DBCO moiety can be hydrophobic, which may lead to non-specific binding and aggregation of the labeled molecule, particularly with proteins and antibodies.[1]
-
Use PEGylated DBCO Reagents: Incorporating a hydrophilic PEG spacer between the AF488 and the DBCO can reduce non-specific binding and aggregation.[1]
-
Blocking Steps: For cell-based assays, ensure adequate blocking steps (e.g., with BSA or serum) are included in your protocol to minimize non-specific binding to cell surfaces or other proteins.
-
-
Reaction with Thiols: While SPAAC is highly specific, DBCO reagents have been reported to show some reactivity with free thiols (cysteine residues) under certain conditions.[2] This is less common but can be a source of off-target labeling.
-
Issue 3: Precipitation or Aggregation of Labeled Biomolecules
Q: After labeling my protein/antibody with this compound, I am observing precipitation or aggregation. What is causing this and how can I prevent it?
A: Aggregation is a significant concern, especially when labeling proteins and antibodies, as it can lead to loss of function and inaccurate results.
Possible Causes & Troubleshooting Steps:
-
Hydrophobicity of the DBCO Moiety: The DBCO group is hydrophobic, and conjugating it to a biomolecule can increase its overall hydrophobicity, leading to aggregation.[1]
-
Optimize the Degree of Labeling (DOL): A high number of DBCO molecules per protein can significantly increase hydrophobicity. Reduce the molar excess of this compound used in the labeling reaction to achieve a lower DOL.[1]
-
Use PEGylated DBCO Reagents: The inclusion of a hydrophilic PEG linker can counteract the hydrophobicity of the DBCO group and reduce aggregation.[1]
-
-
High Concentrations: High concentrations of the biomolecule or the this compound reagent can promote aggregation and precipitation.[1]
-
Adjust Concentrations: While higher concentrations can speed up the reaction, they may also lead to solubility issues. Experiment with different starting concentrations to find a balance between reaction efficiency and solubility.
-
-
Buffer Conditions:
-
pH and Ionic Strength: Ensure that the pH and ionic strength of your reaction and storage buffers are optimal for the stability of your biomolecule.
-
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for this compound Labeling
| Parameter | Recommended Range/Value | Notes |
| Molar Excess of this compound | 5x - 20x over the azide-molecule | Start with a lower excess (e.g., 5-10x for antibodies) and optimize as needed.[1][5] |
| Reaction Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect biomolecule stability.[2][3] |
| Reaction Time | 1 - 12 hours | Can be performed for 1-4 hours at room temperature or overnight at 4°C.[3][4] |
| pH | 7.0 - 8.5 | Ensure the pH is compatible with your biomolecule. |
| Solvent for this compound | Anhydrous DMSO or DMF | Prepare fresh solutions immediately before use.[3][5] |
Table 2: Spectroscopic Properties of this compound
| Property | Value |
| Excitation Maximum (λex) | ~495 nm[6][9] |
| Emission Maximum (λem) | ~517-520 nm[9][10] |
| Molar Extinction Coefficient (ε) | ~73,000 cm⁻¹M⁻¹[9][11] |
Experimental Protocols
Protocol 1: General Labeling of an Azide-Modified Protein with this compound
-
Buffer Exchange: Ensure your azide-modified protein is in an azide-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH of 7.4. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[5]
-
Reaction Setup:
-
Adjust the concentration of your azide-modified protein to approximately 1 mg/mL in the reaction buffer.
-
Add the desired molar excess of the this compound stock solution to the protein solution. It is recommended to add the DMSO/DMF solution to a final concentration of no more than 10-20% (v/v) to avoid protein precipitation.[5]
-
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[3][4]
-
Purification: Remove the unreacted this compound using size-exclusion chromatography, dialysis, or spin desalting columns.
-
Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for the protein) and ~495 nm (for the AF488 dye).
-
Storage: Store the purified AF488-labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.
Visualizations
Caption: General experimental workflow for labeling an azide-modified biomolecule with this compound.
Caption: Troubleshooting logic for low or no fluorescent signal in this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. AFDye-488-DBCO | CAS: 1304143-17-6 | AxisPharm [axispharm.com]
- 8. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - CH [thermofisher.com]
- 9. DBCO-AF488 [baseclick.eu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. DBCO-AZDye488, DBCO-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
Technical Support Center: Minimizing Cytotoxicity of AF488-DBCO Labeling
Welcome to the technical support center for minimizing cytotoxicity associated with AF488-DBCO labeling. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their live-cell imaging experiments using copper-free click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is AF488-DBCO, and why is it used for live-cell labeling?
A1: AF488-DBCO is a fluorescent labeling reagent consisting of a bright and photostable green fluorophore, AF488, conjugated to a dibenzocyclooctyne (DBCO) group.[1][2][3][4] It is used in a type of copper-free click chemistry known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] This method is ideal for labeling live cells because it avoids the use of cytotoxic copper catalysts, which are required for traditional copper-catalyzed click chemistry (CuAAC).[1] The DBCO group reacts specifically with azide (B81097) groups that have been metabolically incorporated into biomolecules on or within the cell.
Q2: Is AF488-DBCO labeling toxic to cells?
A2: While significantly less toxic than copper-catalyzed methods, the components of AF488-DBCO labeling can exhibit some level of cytotoxicity, particularly at high concentrations or with prolonged exposure. This includes both the metabolic labeling agent (e.g., an azide-modified sugar like Ac4ManNAz) and the AF488-DBCO reagent itself.[5][6] It is crucial to optimize the concentration and incubation time of both reagents for each cell type to minimize potential cytotoxic effects.[5]
Q3: What are the signs of cytotoxicity I should look for in my experiments?
A3: Signs of cytotoxicity can include changes in cell morphology (e.g., rounding up, detachment from the culture surface), a decrease in cell proliferation, or an increase in the number of dead cells. For a quantitative assessment, it is recommended to perform a cell viability or cytotoxicity assay.
Q4: How can I assess the cytotoxicity of my AF488-DBCO labeling protocol?
A4: Several assays can be used to evaluate cell viability and cytotoxicity. Common methods include:
-
Live/Dead Staining: Using fluorescent dyes like Calcein-AM (stains live cells green) and Propidium Iodide or Ethidium Homodimer-1 (stains dead cells red) allows for the visualization and quantification of live and dead cells by fluorescence microscopy or flow cytometry.[7][8][9]
-
MTT or MTS Assays: These colorimetric assays measure the metabolic activity of a cell population, which is an indicator of cell viability.[10][11][12]
-
Flow Cytometry-based Assays: Flow cytometry can be used to quantify the percentage of live and dead cells in a population after staining with viability dyes.[13]
Q5: What is the recommended concentration and incubation time for AF488-DBCO?
A5: The optimal concentration and incubation time can vary depending on the cell type and the density of azide groups on the cells. A general starting point for DBCO-fluorophore labeling is a concentration range of 10-20 µM for an incubation period of 30 to 60 minutes.[14] However, it is highly recommended to perform a dose-response experiment to determine the lowest effective concentration that provides sufficient labeling with minimal cytotoxicity for your specific cell line. One study on A549 cells showed that a high concentration of unconjugated DBCO (100 µM) did not lead to increased cytotoxicity over a 48-hour period.[6][15]
Troubleshooting Guide
This guide addresses common issues related to cytotoxicity during AF488-DBCO labeling.
| Problem | Possible Causes | Recommended Solutions |
| High Percentage of Dead Cells After Labeling | High concentration of AF488-DBCO: Excessive concentrations of the labeling reagent can be toxic to cells. | Perform a dose-response experiment to find the optimal, lowest effective concentration of AF488-DBCO. Start with a range of concentrations (e.g., 1 µM to 50 µM) and assess cell viability. |
| Prolonged incubation time: Leaving the labeling reagent on the cells for too long can increase cytotoxicity. | Optimize the incubation time. Try shorter incubation periods (e.g., 15, 30, 60 minutes) to see if cytotoxicity is reduced while maintaining adequate signal. | |
| Cytotoxicity of the azide-modified sugar: The metabolic labeling step itself can be cytotoxic, especially at high concentrations. | Titrate the concentration of the azide-modified sugar (e.g., Ac4ManNAz). Studies have shown that 50 µM Ac4ManNAz can impair cellular functions in A549 cells, while 10 µM provides sufficient labeling with minimal physiological impact.[5][16] | |
| Harsh cell handling: Excessive centrifugation speeds, vigorous pipetting, or harsh trypsinization can damage cells and lead to cell death. | Handle cells gently throughout the protocol. Use lower centrifugation speeds, avoid excessive pipetting, and use a gentle cell detachment method if applicable. | |
| Cell type sensitivity: Some cell lines are inherently more sensitive to chemical treatments. | If possible, test the protocol on a more robust cell line to confirm the reagents are not the primary source of toxicity. For sensitive cell lines, be extra diligent in optimizing concentrations and incubation times. | |
| Poor Cell Health and Altered Morphology | Sub-lethal cytotoxicity: Even if cells are not dying, the labeling reagents may be causing stress, leading to altered morphology and behavior. | In addition to viability assays, monitor cell morphology throughout the experiment. Optimize labeling conditions to the mildest possible to maintain normal cell health. |
| Solvent toxicity: The solvent used to dissolve AF488-DBCO (typically DMSO) can be toxic to cells at higher concentrations. | Ensure the final concentration of the solvent in the cell culture medium is low and non-toxic (typically below 0.5%). | |
| Inconsistent Results Between Experiments | Variability in cell health: The initial health and confluency of the cells can impact their susceptibility to cytotoxicity. | Standardize your cell culture conditions. Ensure cells are healthy and at a consistent confluency at the start of each experiment. |
| Reagent degradation: Improper storage of AF488-DBCO or the azide-modified sugar can lead to degradation and potentially more toxic byproducts. | Store all reagents according to the manufacturer's instructions, protected from light and moisture. |
Quantitative Data Summary
The following tables summarize cytotoxicity data for the key components of the labeling process from published studies. It is important to note that these values can be cell-type dependent, and it is recommended to perform a dose-response analysis for your specific experimental setup.
Table 1: Cytotoxicity of Ac4ManNAz (Azide-Modified Sugar)
| Cell Line | Concentration | Incubation Time | Assay | Observed Effect | Reference |
| A549 | 0-100 µM | 3 days | CCK-8 | Low cytotoxicity observed across the concentration range. | [6] |
| A549 | 50 µM | 3 days | Microarray, functional assays | Reduction in cellular functions (energy generation, infiltration, channel activity). | [5][16] |
| A549 | 10 µM | 3 days | Microarray, functional assays | Minimal effect on cellular systems with sufficient labeling efficiency. | [5][16] |
Table 2: Cytotoxicity of DBCO
| Cell Line | Concentration | Incubation Time | Assay | Observed Effect | Reference |
| A549 | 0-100 µM | 48 hours | MTT | Cytotoxicity did not increase at high concentrations over time. | [6][15] |
| A549 | Various | Not specified | Not specified | DBCO showed lower cytotoxicity compared to the membrane dye DiD. | [17] |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assessment of AF488-DBCO using a Live/Dead Assay
This protocol is designed to determine the optimal, non-toxic concentration of AF488-DBCO for your specific cell line.
Materials:
-
Cells of interest cultured in appropriate vessels (e.g., 96-well plate)
-
Azide-modified sugar (e.g., Ac4ManNAz)
-
AF488-DBCO
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein-AM and Ethidium Homodimer-1)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Metabolic Labeling:
-
Seed cells at a density that will allow for healthy growth during the experiment.
-
Incubate cells with a predetermined, optimized concentration of azide-modified sugar in complete culture medium for 1-3 days. Include a no-sugar control.
-
-
AF488-DBCO Labeling:
-
Prepare a range of AF488-DBCO concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) in complete culture medium.
-
Wash the azide-labeled cells twice with pre-warmed PBS.
-
Add the different concentrations of AF488-DBCO to the cells and incubate for a fixed time (e.g., 1 hour) at 37°C.
-
-
Washing:
-
After incubation, wash the cells three times with PBS to remove unbound AF488-DBCO.
-
-
Live/Dead Staining:
-
Analysis:
-
Fluorescence Microscopy: Image the cells using appropriate filter sets for the live (green) and dead (red) stains. Count the number of live and dead cells in multiple fields of view for each concentration.
-
Flow Cytometry: Detach the cells (if adherent) and analyze the cell suspension on a flow cytometer to quantify the percentage of live and dead cells.
-
-
Data Interpretation:
-
Calculate the percentage of viable cells for each AF488-DBCO concentration.
-
Plot the percentage of cell viability against the AF488-DBCO concentration to generate a dose-response curve.
-
Determine the highest concentration of AF488-DBCO that does not significantly reduce cell viability compared to the 0 µM control. This is your optimal concentration for future experiments.
-
Protocol 2: Assessing Cytotoxicity using MTT Assay
This protocol provides an alternative method to assess cell viability based on metabolic activity.
Materials:
-
Cells of interest cultured in a 96-well plate
-
Azide-modified sugar (e.g., Ac4ManNAz)
-
AF488-DBCO
-
Complete cell culture medium
-
MTT Labeling Reagent
-
Solubilization Solution (e.g., DMSO or a solution provided in a kit)
-
Microplate reader
Procedure:
-
Cell Seeding and Metabolic Labeling:
-
Follow step 1 of Protocol 1.
-
-
AF488-DBCO Labeling:
-
Follow step 2 of Protocol 1.
-
-
Washing:
-
Follow step 3 of Protocol 1.
-
-
MTT Assay:
-
After the final wash, add fresh culture medium to each well.
-
Add MTT labeling reagent to each well at the final concentration recommended by the manufacturer (e.g., 0.5 mg/mL).[10]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[10]
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]
-
-
Analysis:
-
Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Interpretation:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each AF488-DBCO concentration relative to the 0 µM control.
-
Plot the dose-response curve to determine the optimal concentration.
-
Visualizations
References
- 1. DBCO-AF488 [baseclick.eu]
- 2. lumiprobe.com [lumiprobe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thno.org [thno.org]
- 7. LIVE/DEAD Cell Imaging Kit (488/570) | Thermo Fisher Scientific - US [thermofisher.com]
- 8. LIVE/DEAD Viability/Cytotoxicity Kit for mammalian cells | Thermo Fisher Scientific - US [thermofisher.com]
- 9. abcam.cn [abcam.cn]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. genecopoeia.com [genecopoeia.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
washing steps to reduce background in AF488 Dbco staining
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize background staining in Alexa Fluor™ 488 DIBO Alkyne (AF488-DBCO) experiments.
Troubleshooting Guide: High Background Staining
High background fluorescence can obscure specific signals and compromise data quality. The following section addresses common causes and provides actionable solutions.
Question: What are the primary causes of high background in AF488-DBCO staining?
Answer: High background in copper-free click chemistry staining typically arises from several factors:
-
Non-specific binding of the AF488-DBCO probe: The fluorescent dye may adhere to cellular components or the substrate through hydrophobic or electrostatic interactions.
-
Insufficient washing: Inadequate removal of unbound AF488-DBCO probe is a frequent cause of high background.
-
In-optimal blocking: If non-specific binding sites are not effectively blocked, the fluorescent probe can attach indiscriminately.
-
Cellular autofluorescence: Some cell types naturally fluoresce at the same wavelength as AF488.[1]
-
High concentration of AF488-DBCO: Using too much of the fluorescent probe can lead to increased non-specific binding.[2][3]
Question: How can I optimize my washing steps to reduce background?
Answer: A thorough and optimized washing protocol is critical for reducing background noise. Here are key considerations:
-
Increase the number and duration of washes: After incubating with the AF488-DBCO probe, increase the number of wash steps to more effectively remove unbound dye.[1][4]
-
Incorporate a non-ionic detergent: Adding a detergent like Tween-20 to your wash buffer can help disrupt non-specific hydrophobic interactions.[5] A common concentration is 0.05% to 0.1%.
-
Use an appropriate wash buffer: Phosphate-buffered saline (PBS) is a standard wash buffer. For persistent background, consider using a buffer with a higher ionic strength to disrupt electrostatic interactions.
Question: What is the best blocking buffer to use for my experiment?
Answer: The choice of blocking buffer can significantly impact background levels.
-
Bovine Serum Albumin (BSA): A 1-3% BSA solution in PBS is a commonly used and effective blocking agent. It is a single purified protein, which can lead to clearer results with less chance of cross-reactivity.
-
Normal Serum: Using normal serum from the species in which the secondary antibody was raised (if applicable) can be very effective at blocking non-specific sites.[6]
-
Non-Fat Dry Milk: While a cost-effective option, it is not recommended for all applications. Milk contains phosphoproteins (like casein) and biotin, which can interfere with certain antibodies and detection systems.
Frequently Asked Questions (FAQs)
Q1: Can the concentration of AF488-DBCO affect background staining?
A1: Yes, a high concentration of the AF488-DBCO probe is a common cause of high background. It is crucial to titrate the probe to find the optimal concentration that provides a strong specific signal with minimal background.
Q2: Should I add a detergent to my blocking buffer?
A2: Yes, including a non-ionic detergent such as Tween-20 (typically at 0.05-0.1%) in your blocking buffer can help to reduce non-specific binding by disrupting hydrophobic interactions.
Q3: How long should I incubate my sample with the blocking buffer?
A3: A typical blocking incubation is for 30-60 minutes at room temperature. However, for problematic samples, extending this time or performing the incubation at 4°C overnight may improve blocking efficiency.
Q4: My unstained control cells also show fluorescence in the green channel. What should I do?
A4: This indicates cellular autofluorescence. You can address this by:
-
Using a brighter fluorophore to increase the specific signal over the background.[1]
-
Employing a spectral flow cytometer or imaging system that can computationally subtract the autofluorescence signal.[1]
-
Treating the cells with a commercial autofluorescence quenching agent.
Quantitative Data on Washing Buffers
While specific quantitative data for AF488-DBCO is limited in publicly available literature, the following table summarizes the expected impact of different washing buffer components on background fluorescence based on general principles of fluorescence staining.
| Washing Buffer Component | Concentration | Expected Impact on Background | Notes |
| PBS | 1X | Baseline | Standard washing buffer. |
| Tween-20 | 0.05 - 0.1% | Reduction | Disrupts non-specific hydrophobic interactions. |
| Increased Salt (NaCl) | 150-500 mM | Reduction | Disrupts non-specific electrostatic interactions. |
| BSA | 0.1 - 1% | Reduction | Acts as a blocking agent to prevent re-binding of non-specific probes. |
Experimental Protocol: AF488-DBCO Staining with Optimized Washing Steps
This protocol provides a detailed methodology for staining azide-modified cells with AF488-DBCO, incorporating steps to minimize background.
Materials:
-
Azide-labeled cells
-
AF488-DBCO
-
PBS (Phosphate-Buffered Saline)
-
Blocking Buffer (e.g., 3% BSA in PBS with 0.1% Tween-20)
-
Wash Buffer (PBS with 0.1% Tween-20)
-
Fixative (e.g., 4% paraformaldehyde in PBS) - optional, for fixed-cell staining
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS) - optional, for intracellular targets
Procedure:
-
Cell Preparation:
-
For adherent cells, grow cells on coverslips or in culture plates.
-
For suspension cells, pellet the cells by centrifugation.
-
-
(Optional) Fixation and Permeabilization:
-
If staining fixed cells, incubate with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
If staining an intracellular target, incubate with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate cells with Blocking Buffer for 1 hour at room temperature to block non-specific binding sites.
-
-
AF488-DBCO Staining:
-
Dilute the AF488-DBCO probe to the pre-determined optimal concentration in PBS or a suitable reaction buffer.
-
Remove the blocking buffer and add the AF488-DBCO solution to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the AF488-DBCO solution.
-
Wash the cells three to five times with Wash Buffer, with each wash lasting at least 5 minutes. Ensure gentle agitation during the washes.
-
Perform a final wash with PBS to remove any residual detergent.
-
-
Imaging/Analysis:
-
Mount the coverslips with an appropriate mounting medium for microscopy.
-
Resuspend cells in a suitable buffer for flow cytometry analysis.
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical relationship between the causes of high background and their respective solutions.
Caption: A streamlined workflow for AF488-DBCO staining.
Caption: Logical links between problems and solutions for high background.
References
- 1. biossusa.com [biossusa.com]
- 2. Minimizing Background Staining | Flow Cytometry Core Laboratory [cyto.med.ucla.edu]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Western blotting - Milk vs BSA for blocking - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 6. stjohnslabs.com [stjohnslabs.com]
dealing with autofluorescence in AF488 Dbco imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to autofluorescence in AF488-DBCO imaging experiments.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: What is autofluorescence and why is it a problem in my AF488-DBCO imaging?
Autofluorescence is the natural fluorescence emitted by biological materials when they are excited by light, which can interfere with the detection of your specific fluorescent signal.[1][2] In AF488-DBCO imaging, endogenous molecules within cells and tissues can absorb light from the excitation source and emit it in the same spectral range as your AF488 dye, leading to high background and a low signal-to-noise ratio.[3][4] This can obscure the true signal from your labeled target, leading to inaccurate results and false positives.[2]
Q2: What are the common sources of autofluorescence in my samples?
Autofluorescence can originate from several sources within your biological sample and can even be introduced during sample preparation.[5]
-
Endogenous Fluorophores: Many biological molecules and structures naturally fluoresce. Common sources include:
-
Metabolites: NADH and flavins are key culprits.[1]
-
Structural Proteins: Collagen and elastin, particularly abundant in connective tissues, are highly autofluorescent.[1][6]
-
Cellular Components: Lipofuscin, an aging pigment, is a well-known source of broad-spectrum autofluorescence.[6][7] Red blood cells also contribute due to the heme group.[8]
-
-
Fixation-Induced Autofluorescence: The use of aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can create fluorescent Schiff bases by reacting with amines in the tissue.[8][9] Glutaraldehyde generally induces more autofluorescence than formaldehyde.[10]
-
Reagents and Materials: Components of your experimental setup can also be fluorescent, including:
-
Culture Media: Phenol (B47542) red and components of fetal bovine serum (FBS) can contribute to background fluorescence.[1][5]
-
Mounting Media: Some mounting media can be inherently fluorescent.[5]
-
Q3: I am observing high background fluorescence in my unstained control samples. How can I identify the source?
To pinpoint the source of autofluorescence, it is crucial to examine an unstained control sample under the same imaging conditions as your stained samples.[3]
-
Observe the Emission Spectrum: Autofluorescence often has a broad emission spectrum, meaning it appears in multiple channels.[6] If you see signal in channels other than your AF488 channel, it's a strong indicator of autofluorescence.
-
Examine Cellular Structures: Note which structures are fluorescing. For example, fibrous structures outside of cells may indicate collagen or elastin, while granular cytoplasmic fluorescence could be lipofuscin.[6][7]
-
Review Your Protocol: Consider your fixation method and the reagents used. If you used an aldehyde fixative, it's a likely contributor.[8]
Q4: How can I reduce autofluorescence before I even start my staining protocol?
Proactive measures during sample preparation can significantly minimize autofluorescence.
-
Optimize Fixation:
-
Choose a different fixative: Consider using organic solvents like ice-cold methanol (B129727) or ethanol (B145695) instead of aldehyde-based fixatives if compatible with your target antigen.[9]
-
Reduce fixation time: Minimize the duration of fixation with aldehydes to reduce the formation of fluorescent products.[8][10]
-
-
Perfusion: For tissue samples, perfusing with phosphate-buffered saline (PBS) before fixation can help remove red blood cells, a significant source of autofluorescence.[8][9]
-
Media and Buffer Selection: For live-cell imaging, switch to a phenol red-free medium before imaging.[1][5] When preparing staining buffers, consider using bovine serum albumin (BSA) instead of FBS or reducing the FBS concentration.[9]
Q5: I've already prepared my samples and am seeing high autofluorescence. What can I do now to quench it?
Several chemical and physical methods can be applied to quench existing autofluorescence.
-
Chemical Quenching Agents:
-
Sudan Black B: This dye is effective at quenching lipofuscin-based autofluorescence.[6][11] However, it can sometimes introduce its own background in the red and far-red channels.[12][13]
-
Copper Sulfate (B86663): Treatment with copper sulfate can reduce autofluorescence, particularly in formalin-fixed tissues.[14][15]
-
Sodium Borohydride (B1222165): This reducing agent can diminish aldehyde-induced autofluorescence by converting aldehyde groups to non-fluorescent alcohol groups.[1][9]
-
-
Photobleaching: Intentionally exposing your sample to high-intensity light before incubation with your fluorescent probe can selectively destroy the autofluorescent molecules.[5][16]
-
Commercial Quenching Reagents: Several commercially available kits are designed to specifically quench autofluorescence from various sources.[2][9]
Q6: Can I computationally remove autofluorescence from my images?
Yes, computational methods can be very effective, especially when physical or chemical quenching is not feasible or sufficient.
-
Spectral Unmixing: If you are using a multispectral imaging system, you can acquire images at multiple emission wavelengths. By obtaining the spectral signature of the autofluorescence from an unstained sample, you can use software to mathematically subtract this "unwanted" spectrum from your stained image, isolating the true AF488 signal.[17][18][19]
Quantitative Data Summary
The following tables provide a summary of spectral properties for AF488 and common endogenous autofluorescent species.
Table 1: Spectral Properties of Alexa Fluor 488
| Fluorophore | Excitation Max (nm) | Emission Max (nm) |
| Alexa Fluor 488 | 496 - 499 | 519 - 520 |
Data sourced from multiple references.[20][21][22]
Table 2: Spectral Properties of Common Autofluorescent Species
| Autofluorescent Species | Excitation Range (nm) | Emission Range (nm) | Common Location |
| Collagen | 300 - 450 | 400 - 550 | Extracellular matrix |
| Elastin | 350 - 450 | 420 - 520 | Extracellular matrix, blood vessel walls |
| NADH | 340 - 460 | 440 - 470 | Mitochondria |
| Flavins | 360 - 520 | 500 - 560 | Cytoplasm |
| Lipofuscin | 345 - 490 | 460 - 670 | Lysosomes (especially in aging cells) |
| Fixative-Induced | 355 - 435 | 420 - 470 | Throughout the tissue |
Data compiled from multiple sources.[1][6][7][8][23]
Experimental Protocols
Here are detailed methodologies for key experiments related to managing autofluorescence.
Protocol 1: Sudan Black B Staining for Autofluorescence Quenching
This protocol is designed to reduce autofluorescence, particularly from lipofuscin, in fixed tissue sections.
-
Prepare Sudan Black B Solution: Dissolve 0.1% (w/v) Sudan Black B in 70% ethanol. Stir for at least one hour to ensure it is fully dissolved. Filter the solution through a 0.2 µm filter before use.
-
Sample Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue through a series of xylene and graded ethanol washes to water.
-
Perform Immunofluorescence Staining: Complete your standard immunofluorescence protocol for AF488-DBCO labeling, including primary and secondary antibody incubations and washes.
-
Sudan Black B Incubation: After the final wash step of your immunofluorescence protocol, incubate the slides in the 0.1% Sudan Black B solution for 10-20 minutes at room temperature in a dark, humid chamber.[11][24] The optimal incubation time may need to be determined empirically.[25]
-
Washing: Gently wash the slides multiple times with PBS or a similar buffer to remove excess Sudan Black B. Avoid using detergents in the wash buffer as this can remove the quenching agent.[11]
-
Mounting: Mount the coverslip using an appropriate mounting medium.
-
Imaging: Proceed with imaging. Be aware that Sudan Black B can sometimes cause a slight increase in background in far-red channels.[12]
Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is for reducing autofluorescence caused by formaldehyde or glutaraldehyde fixation.
-
Prepare Sodium Borohydride Solution: Immediately before use, prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS. The solution will fizz.[6]
-
Sample Preparation: Deparaffinize and rehydrate tissue sections if necessary.
-
Incubation: Apply the freshly prepared sodium borohydride solution to the tissue sections. Incubate for 10 minutes on ice. Repeat this step two more times with fresh solution for a total of three 10-minute incubations.[6]
-
Rinsing: Thoroughly rinse the slides with multiple changes of PBS to remove all traces of sodium borohydride.
-
Proceed with Staining: Continue with your standard blocking and immunofluorescence staining protocol.
Protocol 3: Pre-Staining Photobleaching
This protocol uses high-intensity light to reduce autofluorescence before applying fluorescent labels.
-
Sample Preparation: Prepare your fixed and permeabilized cells or tissue sections on slides.
-
Exposure to Light: Place the slides under a high-intensity LED light source.[5][16] The duration of exposure can range from a few hours to overnight, depending on the intensity of the light source and the level of autofluorescence.[24][26]
-
Proceed with Staining: After photobleaching, proceed with your standard immunofluorescence staining protocol. Photobleaching should not affect the subsequent antibody binding.[16]
Visualizations
The following diagrams illustrate key concepts and workflows for dealing with autofluorescence.
Caption: A flowchart for troubleshooting high autofluorescence in imaging experiments.
Caption: An experimental workflow incorporating autofluorescence reduction steps.
Caption: The logical relationship of components in spectral unmixing for autofluorescence removal.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. southernbiotech.com [southernbiotech.com]
- 4. When do I use photobleaching on purpose? | AAT Bioquest [aatbio.com]
- 5. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 6. docs.research.missouri.edu [docs.research.missouri.edu]
- 7. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 8. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 9. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 10. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 11. Autofluorescence Quenching | Visikol [visikol.com]
- 12. biotium.com [biotium.com]
- 13. zellbio.eu [zellbio.eu]
- 14. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 15. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spiedigitallibrary.org [spiedigitallibrary.org]
- 18. bio-rad.com [bio-rad.com]
- 19. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 20. Spectrum [Alexa Fluor 488] | AAT Bioquest [aatbio.com]
- 21. FluoroFinder [app.fluorofinder.com]
- 22. Absorption and Emission Spectra [bdbiosciences.com]
- 23. Quenching Autofluorescence - XWiki [wiki.helsinki.fi]
- 24. bitesizebio.com [bitesizebio.com]
- 25. researchgate.net [researchgate.net]
- 26. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
AF488 DBCO vs. Alexa Fluor 488 DBCO: A Comparative Guide for Researchers
For scientists engaged in molecular biology, drug development, and cellular imaging, the specific and efficient labeling of biomolecules is paramount. Copper-free click chemistry, a bioorthogonal reaction, has emerged as a powerful tool for this purpose, enabling the conjugation of molecules in complex biological systems without the need for cytotoxic copper catalysts.[1][2] At the heart of this technique are fluorescent probes functionalized with reactive moieties like dibenzocyclooctyne (DBCO). This guide provides a detailed comparison of two prominently named products used in this field: AF488 DBCO and Alexa Fluor 488 DBCO.
A key finding from available data is that "AF488" is frequently used as an abbreviation or alternative name for the Alexa Fluor 488 dye.[3][4][5][6] Several manufacturers state that their AF488 or equivalent dyes (like AZDye 488) are structurally identical to Alexa Fluor 488.[3][4][5] Consequently, this compound and Alexa Fluor 488 DBCO refer to the same core molecule: the bright, photostable, and green-fluorescent Alexa Fluor 488 dye covalently linked to a DBCO group. This DBCO moiety readily reacts with azide-functionalized molecules via a strain-promoted alkyne-azide cycloaddition (SPAAC) for stable labeling.[7][8][9][10]
While the underlying chemical entity is the same, performance characteristics can vary between suppliers due to differences in synthesis, purity, and quality control. This guide will focus on the published specifications of these reagents.
Performance Characteristics
The performance of a fluorescent probe is determined by its photophysical properties. Below is a summary of the key quantitative data for this compound and Alexa Fluor 488 DBCO, based on information from various suppliers.
| Property | This compound / AZDye 488 DBCO | Alexa Fluor 488 DBCO (based on Alexa Fluor 488) | Reference(s) |
| Excitation Maximum (λex) | ~494-495 nm | ~495 nm | [3][7][8][11] |
| Emission Maximum (λem) | ~517-520 nm | ~519 nm | [3][7][8][9][11] |
| Molar Extinction Coefficient (ε) | ~71,800 - 73,000 cm⁻¹M⁻¹ | ~73,000 cm⁻¹M⁻¹ | [3][8][11][12] |
| Fluorescence Quantum Yield (Φ) | ~0.91 - 0.92 | ~0.92 | [7][12][13][14][15] |
| Molecular Formula | C48H49N5O11S2 or C39H28N4O11S2 (varies by supplier/linker) | Not typically specified for the conjugate | [7][8] |
| Solubility | Water, DMSO, DMF, Methanol | Water, DMSO, DMF | [3][7][8][11][16] |
| Storage Conditions | -20°C in the dark, desiccated | -20°C in the dark, desiccated | [7][8][16] |
Note: The specifications provided are typical values and may vary slightly between different manufacturers. Researchers should always refer to the product-specific datasheet for the most accurate information.
Experimental Methodologies
The primary application for both this compound and Alexa Fluor 488 DBCO is the labeling of azide-modified biomolecules through copper-free click chemistry. This process is valued for its high efficiency, specificity, and biocompatibility, making it ideal for in vivo and live-cell imaging.[1][2]
Key Experimental Protocol: Copper-Free Click Chemistry for Biomolecule Labeling
This protocol outlines a general procedure for labeling an azide-containing biomolecule (e.g., a protein or nucleic acid) with a DBCO-functionalized fluorescent dye.
Materials:
-
Azide-modified biomolecule in a suitable buffer (e.g., PBS). Note: Avoid buffers containing sodium azide (B81097) as it will compete with the reaction.[17]
-
This compound or Alexa Fluor 488 DBCO, dissolved in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[8][17]
-
Spin desalting columns or other purification systems to remove excess dye.[17]
Procedure:
-
Prepare the Biomolecule: Ensure the azide-modified biomolecule is purified and in an azide-free buffer. If necessary, perform a buffer exchange using a spin desalting column.[17]
-
Prepare the Dye: Shortly before use, prepare a fresh stock solution of the DBCO dye in anhydrous DMSO or DMF.[17]
-
Reaction Setup: Add a 2-4 fold molar excess of the DBCO dye to the azide-modified biomolecule.[17] The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture. Incubation times can vary, with some protocols suggesting overnight at 4°C or for a few hours at room temperature.[17][18]
-
Purification: After incubation, remove the unreacted dye using a spin desalting column, dialysis, or liquid chromatography (e.g., HPLC).[17]
-
Storage: The resulting fluorescently labeled biomolecule can be stored at 4°C for an extended period.[17]
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps and chemical reactions.
Caption: Experimental workflow for labeling azide-modified biomolecules.
Caption: Strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
Conclusion
References
- 1. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 2. interchim.fr [interchim.fr]
- 3. APDye 488 DBCO | AxisPharm [axispharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. gen.biz [gen.biz]
- 7. lumiprobe.com [lumiprobe.com]
- 8. DBCO-AF488 [baseclick.eu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Copper-free click chemistry for attachment of biomolecules in magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DBCO-AZDye488, DBCO-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 12. lunanano.ca [lunanano.ca]
- 13. Alexa Fluor conjugated secondary antibodies | Abcam [abcam.com]
- 14. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 16. lunanano.ca [lunanano.ca]
- 17. help.lumiprobe.com [help.lumiprobe.com]
- 18. glenresearch.com [glenresearch.com]
- 19. chem.uci.edu [chem.uci.edu]
A Head-to-Head Comparison of AF488-DBCO and Other Green Fluorophores for Copper-Free Click Chemistry
In the rapidly evolving landscape of bioorthogonal chemistry, the selection of fluorescent probes is paramount for the success of cellular imaging and drug development studies. For researchers utilizing copper-free click chemistry, AF488-DBCO has emerged as a popular green fluorophore. This guide provides an objective comparison of AF488-DBCO with other commercially available green fluorophores functionalized with a dibenzocyclooctyne (DBCO) group, supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The efficiency of a fluorophore is determined by its photophysical properties. Key parameters include the molar extinction coefficient (a measure of light absorption), quantum yield (the efficiency of converting absorbed light into emitted light), and brightness (the product of the extinction coefficient and quantum yield). The following table summarizes these quantitative metrics for AF488-DBCO and its common alternatives.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| AF488-DBCO | 495[1] | 519[1] | 71,800[2] | 0.91[1][2] | 65,338 |
| Alexa Fluor 488-DBCO | 495[3] | 519[3] | 73,000[3][4][5] | 0.92[6][7] | 67,160 |
| DyLight 488-DBCO | 493[8] | 518[8] | 70,000[8] | Not Publicly Available | Not Applicable |
| AZDye 488-DBCO | 494[4] | 517[4] | 73,000[4] | Not Publicly Available | Not Applicable |
Note: Brightness is calculated as the product of the extinction coefficient and the quantum yield. A higher value indicates a brighter fluorophore. AZDye 488 is structurally identical to Alexa Fluor® 488.[4][9]
Experimental Workflow: Antibody Labeling and Cellular Imaging
A primary application for these fluorophores is the labeling of biomolecules, such as antibodies, for subsequent visualization in cells. The following diagram illustrates a typical experimental workflow for labeling an azide-modified antibody with a DBCO-functionalized green fluorophore and its use in cellular imaging.
Experimental Protocol: Antibody Labeling with AF488-DBCO
This protocol details the steps for labeling an azide-modified antibody with AF488-DBCO. The same general principles apply to other DBCO-functionalized fluorophores.
Materials:
-
Azide-modified antibody in an amine-free buffer (e.g., PBS).
-
AF488-DBCO, dissolved in anhydrous DMSO to a stock concentration of 10 mM.
-
Spin desalting columns for purification.
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4.
Procedure:
-
Antibody Preparation:
-
Ensure the azide-modified antibody is at a concentration of 1-5 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange using a spin desalting column.
-
-
Labeling Reaction:
-
Bring the AF488-DBCO stock solution to room temperature.
-
Add a 2-4 fold molar excess of the AF488-DBCO solution to the antibody solution.[2] The optimal ratio may need to be determined empirically.
-
Gently mix the solution and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.[2]
-
-
Purification of the Labeled Antibody:
-
Remove the unreacted AF488-DBCO using a spin desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Follow the manufacturer's instructions for the spin desalting column to collect the purified, labeled antibody.
-
-
Determination of Degree of Labeling (DOL) (Optional):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and 495 nm (for AF488 concentration).
-
The DOL can be calculated using the Beer-Lambert law and the extinction coefficients for the antibody and the fluorophore.
-
-
Storage:
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C.
-
Performance Discussion
Brightness and Photostability:
Reactivity in Copper-Free Click Chemistry:
The DBCO moiety is one of the most reactive cyclooctynes for strain-promoted azide-alkyne cycloaddition (SPAAC), ensuring efficient labeling under mild, biocompatible conditions.[1] This high reactivity is a key advantage for all DBCO-functionalized fluorophores discussed, allowing for rapid labeling of azide-tagged biomolecules in live cells and other complex biological samples.[1][12]
Logical Pathway for Fluorophore Selection
The choice between these green fluorophores often comes down to specific experimental needs and existing laboratory setups. The following diagram outlines a logical decision-making process.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lunanano.ca [lunanano.ca]
- 3. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. What is the quantum yield of Alexa Fluor 488? | AAT Bioquest [aatbio.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. APDye 488 DBCO | AxisPharm [axispharm.com]
A Researcher's Guide to Validating AF488-DBCO Labeling Efficiency
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for generating reliable and reproducible data. AF488-DBCO, a bright and photostable green-fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group, is a popular choice for copper-free click chemistry applications. This guide provides an objective comparison of AF488-DBCO with other commonly used DBCO-conjugated fluorescent dyes, namely Cy3-DBCO and Cy5-DBCO, and offers detailed experimental protocols for validating their labeling efficiency.
Performance Comparison of Common DBCO-Conjugated Dyes
The selection of a fluorescent dye for covalent labeling is a critical step in experimental design. The ideal dye should not only be bright and photostable but also exhibit high labeling efficiency under mild conditions. While direct, side-by-side comparative data on labeling efficiency can be sparse and highly dependent on the specific biomolecule and reaction conditions, we can compare their key photophysical properties.
| Feature | AF488-DBCO | Cy3-DBCO | Cy5-DBCO |
| Excitation Maximum (λex) | ~495 nm | ~555 nm | ~647 nm |
| Emission Maximum (λem) | ~519 nm | ~570 nm | ~665 nm |
| Molar Extinction Coefficient (ε) | ~73,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹ |
| Reactive Group | DBCO (Dibenzocyclooctyne) | DBCO (Dibenzocyclooctyne) | DBCO (Dibenzocyclooctyne) |
| Chemistry | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Solubility | Good in aqueous buffers | Good in aqueous buffers | Good in aqueous buffers |
It is important to note that while Cy3 and Cy5 have higher extinction coefficients, suggesting potentially brighter conjugates, the overall fluorescence of a labeled biomolecule also depends on the quantum yield of the dye and the degree of labeling (DOL) achieved. Over-labeling can sometimes lead to fluorescence quenching.
Experimental Protocols
To facilitate a direct and objective comparison of labeling efficiency, detailed experimental protocols for determining the degree of protein labeling and for assessing cell labeling efficiency are provided below.
Protocol 1: Determination of Degree of Labeling (DOL) for Proteins
This protocol allows for the quantification of the number of dye molecules conjugated to a protein.
Materials:
-
Azide-modified protein of interest
-
AF488-DBCO, Cy3-DBCO, or Cy5-DBCO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO
-
Spectrophotometer
-
Size-exclusion chromatography column (e.g., PD-10 desalting column)
Procedure:
-
Reagent Preparation:
-
Prepare a 1-5 mg/mL solution of the azide-modified protein in PBS.
-
Prepare a 10 mM stock solution of the DBCO-conjugated dye in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the DBCO-dye to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
-
Spectrophotometric Analysis:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the excitation maximum of the dye (see table above).
-
-
Calculation of DOL:
-
The DOL can be calculated using the following formula: DOL = (A_dye × ε_protein) / [(A_280 - (A_dye × CF)) × ε_dye] Where:
-
A_dye is the absorbance at the dye's λex max.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its λex max.
-
CF is the correction factor (A_280 of the dye / A_max of the dye).
-
-
Protocol 2: Assessment of Cell Labeling Efficiency by Flow Cytometry
This protocol is designed to quantify the percentage of labeled cells and the mean fluorescence intensity.
Materials:
-
Cells metabolically labeled with an azide-containing precursor (e.g., Ac4ManNAz)
-
AF488-DBCO, Cy3-DBCO, or Cy5-DBCO
-
PBS
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest azide-labeled cells and wash twice with ice-cold PBS.
-
Resuspend the cells in FACS buffer at a concentration of 1x10^6 cells/mL.
-
-
Labeling:
-
Add the DBCO-conjugated dye to the cell suspension at a final concentration of 10-50 µM.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with ice-cold FACS buffer to remove unreacted dye.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in FACS buffer.
-
Analyze the cells on a flow cytometer using the appropriate laser and emission filter for the specific dye.
-
Include an unlabeled cell sample as a negative control to set the gates.
-
-
Data Analysis:
-
Determine the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the positive population.
-
Visualizing the Process
To better understand the experimental workflows and the underlying chemistry, the following diagrams are provided.
Caption: Workflow for determining the Degree of Labeling (DOL) of a protein.
Caption: Workflow for assessing cell labeling efficiency by flow cytometry.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Conclusion
AF488-DBCO is a robust and reliable fluorescent probe for copper-free click chemistry. While alternatives like Cy3-DBCO and Cy5-DBCO offer different spectral properties and potentially higher extinction coefficients, the ultimate determination of the most suitable dye for a specific application depends on a direct comparison of their labeling efficiency and performance under the intended experimental conditions. The protocols provided in this guide offer a framework for researchers to conduct such a validation, ensuring the selection of the optimal reagent for their research needs.
A Head-to-Head Comparison of AF488 DBCO and Cy5 DBCO for Live-Cell Imaging
In the rapidly advancing field of live-cell imaging, the choice of fluorescent probes is critical for generating high-quality, reproducible data. Among the premier tools for bioorthogonal labeling are DBCO-conjugated dyes, which enable the visualization of azide-modified biomolecules in their native cellular environment. This guide provides a comprehensive comparison of two widely used DBCO-conjugated fluorophores: AF488 DBCO, a bright green-emitting dye, and Cy5 DBCO, a far-red emitting dye. This analysis will assist researchers, scientists, and drug development professionals in selecting the optimal probe for their specific live-cell imaging applications.
Photophysical and Chemical Properties: A Quantitative Overview
The selection of a fluorescent probe is fundamentally guided by its photophysical properties. AF488, a derivative of the highly photostable Alexa Fluor 488, and Cy5, a well-established cyanine (B1664457) dye, offer distinct spectral characteristics that influence their suitability for different imaging setups and biological questions. A summary of their key properties is presented below.
| Property | This compound | Cy5 DBCO |
| Excitation Maximum (λex) | ~495 nm[1][2] | ~646-649 nm[3][4] |
| Emission Maximum (λem) | ~517-519 nm[1][2] | ~662-671 nm[3][4] |
| Molar Extinction Coefficient (ε) | ~73,000 cm⁻¹M⁻¹[2] | ~250,000 cm⁻¹M⁻¹[4] |
| Fluorescence Quantum Yield (Φ) | ~0.91[5] | ~0.2[3] |
| Molecular Weight | ~792.8 g/mol [2] | ~1009.22 g/mol [4] |
| Solubility | Water, DMSO, DMF[2] | Water, DMSO, DMF[4] |
Performance in Live-Cell Imaging: A Comparative Analysis
Beyond the fundamental photophysical properties, the performance of a fluorescent probe in the complex milieu of a living cell is paramount. Key considerations include the signal-to-noise ratio, photostability, cell permeability, and potential cytotoxicity.
Signal-to-Noise Ratio:
The signal-to-noise ratio (SNR) is a critical determinant of image quality, representing the ability to distinguish the fluorescent signal from background noise.
-
This compound: Operating in the green spectrum, AF488 is susceptible to higher cellular autofluorescence compared to far-red dyes. This can potentially lower the SNR, especially when imaging targets with low expression levels. However, its high quantum yield contributes to a bright signal that can often overcome this background.
-
Cy5 DBCO: Emitting in the far-red region of the spectrum, Cy5 benefits from significantly lower autofluorescence from endogenous cellular components[6]. This intrinsic advantage often leads to a higher SNR, making it an excellent choice for detecting low-abundance targets.
Photostability:
Photostability, the resistance of a fluorophore to photobleaching upon exposure to excitation light, is crucial for long-term time-lapse imaging.
-
This compound: As a member of the Alexa Fluor family, AF488 is renowned for its exceptional photostability[5]. This allows for prolonged and repeated imaging sessions with minimal signal loss, which is essential for tracking dynamic cellular processes.
-
Cy5 DBCO: Cyanine dyes, including Cy5, are generally more prone to photobleaching than Alexa Fluor dyes[7]. While suitable for many applications, imaging protocols may need to be optimized to minimize light exposure to preserve the fluorescent signal during extended time-lapse experiments.
Cell Permeability and Cytotoxicity:
The ability of a probe to cross the cell membrane and its potential to induce cellular stress are critical factors for successful live-cell imaging.
-
This compound: The sulfonated rhodamine structure of AF488 makes it a hydrophilic dye[1]. While this property minimizes non-specific binding, it can also limit its passive diffusion across the cell membrane. Therefore, this compound is often used for labeling cell surface molecules.
-
Cy5 DBCO: The hydrophobicity of the DBCO moiety can contribute to the cell permeability of the conjugate[8]. However, the sulfonate groups on the Cy5 dye can render it less permeable[8]. Studies have shown that DBCO-conjugated dyes, including Cy5 DBCO, can be used for intracellular labeling, although the efficiency may vary depending on the cell type and experimental conditions[9]. Both this compound and Cy5 DBCO are generally considered to have low cytotoxicity at the concentrations typically used for live-cell imaging[10].
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for live-cell labeling and imaging using DBCO-conjugated dyes.
Protocol 1: Metabolic Labeling of Cell Surface Glycans
This protocol describes the metabolic incorporation of an azide-tagged sugar into cell surface glycans, followed by fluorescent labeling with a DBCO-conjugated dye.
Materials:
-
Cells of interest cultured on glass-bottom dishes
-
Complete cell culture medium
-
Azide-modified sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz)
-
This compound or Cy5 DBCO
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging medium (phenol red-free)
Procedure:
-
Metabolic Labeling: Culture cells in complete medium supplemented with an appropriate concentration of the azide-modified sugar (e.g., 25-50 µM Ac4ManNAz) for 1-3 days to allow for metabolic incorporation into cell surface glycans.
-
Cell Washing: Gently wash the cells twice with pre-warmed PBS to remove unincorporated azide (B81097) sugar.
-
Fluorescent Labeling: Prepare a staining solution of this compound or Cy5 DBCO in live-cell imaging medium at a final concentration of 2-10 µM.
-
Incubation: Incubate the cells with the dye solution for 30-60 minutes at 37°C, protected from light.
-
Final Washing: Gently wash the cells three times with pre-warmed live-cell imaging medium to remove unbound dye.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets for AF488 (Excitation: ~495 nm, Emission: ~520 nm) or Cy5 (Excitation: ~650 nm, Emission: ~670 nm).
Protocol 2: Evaluating Photostability
This protocol outlines a method to quantify the photobleaching rate of fluorescently labeled cells.
Materials:
-
Fluorescently labeled live cells from Protocol 1
-
Fluorescence microscope with time-lapse imaging capabilities
Procedure:
-
Image Acquisition Setup: Place the dish with labeled cells on the microscope stage. Select a field of view with clearly labeled cells.
-
Initial Image: Acquire an initial image using optimal imaging parameters (e.g., laser power, exposure time) that provide a good signal without saturation.
-
Time-Lapse Imaging: Continuously acquire images of the same field of view at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 10-20 minutes) using the same imaging parameters.
-
Data Analysis:
-
Select a region of interest (ROI) within a labeled cell.
-
Measure the mean fluorescence intensity of the ROI in each image of the time series.
-
Normalize the intensity values to the initial intensity (time = 0).
-
Plot the normalized intensity as a function of time. The rate of fluorescence decay represents the photobleaching rate.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and its biological context, the following diagrams are provided.
Caption: Experimental workflow for live-cell imaging using DBCO-conjugated dyes.
Bioorthogonal labeling with this compound or Cy5 DBCO can be employed to visualize specific proteins involved in signaling pathways. For instance, by metabolically labeling the glycans of a receptor like the Epidermal Growth Factor Receptor (EGFR), its trafficking and localization upon ligand binding can be tracked.
Caption: Simplified EGFR signaling pathway, a target for fluorescent labeling.
Conclusion
Both this compound and Cy5 DBCO are powerful tools for live-cell imaging, each with a distinct set of advantages. This compound offers exceptional brightness and photostability, making it ideal for long-term imaging studies where high photon output is required. In contrast, Cy5 DBCO provides the significant benefit of operating in the far-red spectrum, which minimizes cellular autofluorescence and leads to a superior signal-to-noise ratio, particularly for low-abundance targets. The choice between these two excellent probes will ultimately depend on the specific requirements of the experiment, including the expression level of the target biomolecule, the duration of the imaging experiment, and the available microscopy instrumentation. By carefully considering the data and protocols presented in this guide, researchers can make an informed decision to optimize their live-cell imaging experiments and achieve high-quality, reliable results.
References
- 1. Live cell single molecule tracking and localization microscopy of bioorthogonally labeled plasma membrane proteins - Nanoscale (RSC Publishing) DOI:10.1039/C9NR08594G [pubs.rsc.org]
- 2. mcb.berkeley.edu [mcb.berkeley.edu]
- 3. researchgate.net [researchgate.net]
- 4. Using the NoiSee workflow to measure signal-to-noise ratios of confocal microscopes [ouci.dntb.gov.ua]
- 5. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 7. Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Bioorthogonal Chemistry in Cellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to AF488-DBCO Labeling: A Quantitative Comparison
For researchers in molecular biology, drug development, and proteomics, the precise and efficient labeling of biomolecules is paramount. Copper-free click chemistry, utilizing the reaction between a dibenzocyclooctyne (DBCO) group and an azide (B81097), has emerged as a powerful tool for this purpose. Among the various fluorescent probes available, AF488-DBCO is a popular choice for its bright green fluorescence. This guide provides a quantitative comparison of AF488-DBCO with other commonly used DBCO-functionalized fluorescent dyes, supported by experimental protocols to aid in the selection of the optimal probe for your research needs.
Performance Comparison of Fluorescent DBCO Dyes
The selection of a fluorescent DBCO dye depends on several key photophysical and chemical properties. This section provides a comparative summary of AF488-DBCO and its alternatives.
Spectral Properties and Brightness
The brightness of a fluorophore is a critical factor for sensitive detection and is determined by its molar extinction coefficient and quantum yield.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε x Φ) |
| AF488-DBCO | ~495 | ~519 | ~73,000[1][2] | ~0.91[3] | ~66,430 |
| DyLight 488-DBCO | ~493 | ~518 | ~70,000 | Not specified | Not specified |
| FITC-DBCO | ~494 | ~518 | ~80,000[4] | ~0.32 | ~25,600 |
| Cy3-DBCO | ~550 | ~570 | ~150,000 | ~0.15 | ~22,500 |
Note: Brightness is a calculated value and can be influenced by the local environment of the fluorophore. Quantum yield for some dyes is not consistently reported in a DBCO-conjugated format. AF488 is structurally identical to Alexa Fluor® 488.[5]
Photostability
Photostability, the resistance of a fluorophore to photobleaching upon exposure to excitation light, is crucial for applications requiring long-term imaging. While direct quantitative comparisons of the photostability of various DBCO-conjugated dyes are limited in the literature, general characteristics are known. AF488 is known for its high photostability.[1][2][5]
Experimental Protocols
To facilitate the direct comparison and validation of fluorescent DBCO probes in your own laboratory setting, detailed experimental protocols are provided below.
Protocol 1: Determination of Degree of Labeling (DOL) of a DBCO-conjugated Antibody
This protocol allows for the quantification of the number of DBCO molecules attached to an antibody.
Materials:
-
DBCO-conjugated antibody
-
UV-Vis Spectrophotometer
-
Quartz cuvette
Procedure:
-
Measure the absorbance of the purified DBCO-conjugated antibody solution at 280 nm (A₂₈₀) and ~309 nm (A₃₀₉), the absorbance maximum of the DBCO group.
-
Calculate the concentration of the antibody using the following formula:
-
Protein Concentration (M) = (A₂₈₀ - (A₃₀₉ × CF)) / ε_protein
-
Where CF is the correction factor for the absorbance of the DBCO group at 280 nm, and ε_protein is the molar extinction coefficient of the antibody at 280 nm.
-
-
-
Calculate the concentration of the DBCO moiety:
-
DBCO Concentration (M) = A₃₀₉ / ε_DBCO
-
Where ε_DBCO is the molar extinction coefficient of the DBCO group (~12,000 M⁻¹cm⁻¹).
-
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = DBCO Concentration (M) / Protein Concentration (M)
-
Protocol 2: Comparative Analysis of Labeling Efficiency in Live Cells
This protocol outlines a method to compare the labeling efficiency of different fluorescent DBCO probes on the surface of live cells.
Materials:
-
Azide-modified live cells (e.g., via metabolic labeling with an azide-containing sugar)
-
AF488-DBCO and other DBCO-conjugated fluorescent dyes
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture azide-modified cells to the desired confluency.
-
Labeling Reaction:
-
Resuspend the cells in PBS.
-
Divide the cell suspension into separate tubes for each fluorescent DBCO probe to be tested.
-
Add each DBCO-conjugated dye to its respective tube at a final concentration of 10-50 µM.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS to remove unbound dye.
-
Flow Cytometry Analysis:
-
Resuspend the cells in PBS.
-
Analyze the fluorescence intensity of the labeled cells using a flow cytometer with the appropriate excitation and emission filters for each dye.
-
Compare the mean fluorescence intensity of the cell populations to determine the relative labeling efficiency of each probe.
-
Protocol 3: Comparative Photostability Assessment using Fluorescence Microscopy
This protocol provides a method to compare the photostability of different fluorescent DBCO-labeled biomolecules.
Materials:
-
Purified biomolecules labeled with different fluorescent DBCO probes
-
Microscope slides and coverslips
-
Antifade mounting medium
-
Fluorescence microscope with a time-lapse imaging capability
Procedure:
-
Sample Preparation: Mount the labeled biomolecules on a microscope slide using an antifade mounting medium.
-
Image Acquisition:
-
Locate a field of view with fluorescently labeled structures.
-
Acquire a time-lapse series of images under continuous illumination with the appropriate excitation wavelength.
-
Set the time interval and total acquisition time to be sufficient to observe photobleaching.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest (ROI) for each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity.
-
Plot the normalized intensity against time for each fluorescent probe.
-
The rate of fluorescence decay indicates the relative photostability of the dye, with a slower decay representing higher photostability.
-
Visualizing the Workflow and Chemistry
To better understand the processes involved in AF488-DBCO labeling, the following diagrams, generated using the DOT language, illustrate the key pathways and workflows.
References
A Head-to-Head Comparison of SPAAC and CuAAC for Protein Labeling Efficiency
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of modern biological research. Two of the most prominent methods for achieving this are the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Both reactions form a stable triazole linkage between an azide (B81097) and an alkyne, yet their fundamental mechanisms and, consequently, their applications, differ significantly. This guide provides an objective, data-driven comparison to aid in selecting the optimal strategy for your protein labeling needs.
The primary distinction lies in the requirement of a copper catalyst. CuAAC, often termed "click chemistry," utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide.[1] In contrast, SPAAC is a catalyst-free method that employs a strained cyclooctyne (B158145) that readily reacts with an azide to relieve ring strain.[1][2] This fundamental difference has profound implications for biocompatibility and reaction kinetics.
Quantitative Performance Comparison
The choice between SPAAC and CuAAC often involves a trade-off between reaction speed and biocompatibility. The following table summarizes key quantitative parameters to facilitate a direct comparison based on experimental data from various sources.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Second-Order Rate Constant | 10² - 10³ M⁻¹s⁻¹[3] | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on the cyclooctyne structure)[3] |
| Typical Reaction Time | 30 minutes to a few hours[3] | 1 to 12 hours (can be longer for less reactive alkynes)[3] |
| Biocompatibility | Limited by copper cytotoxicity, which can be mitigated by ligands.[4][5] | Excellent, widely used for in vivo applications.[2][3] |
| Specificity/Side Reactions | Copper can catalyze the formation of reactive oxygen species (ROS), potentially leading to off-target reactions.[6] Some nonspecific labeling of proteins with terminal alkynes in the presence of a copper catalyst has been observed.[7] | Some strained alkynes can react with thiol-containing proteins, leading to off-target labeling.[7][8] The rate of this thiol-yne addition is significantly lower than the SPAAC reaction.[7] |
| Labeling Efficiency | Generally very high and can be more efficient than SPAAC in some in vitro applications.[8][9][10] | High, but can be lower than CuAAC in some contexts.[3] However, in some super-resolution imaging studies, SPAAC has shown higher labeling efficiencies.[11] |
| Reagent Accessibility | Terminal alkynes are generally small, stable, and easy to synthesize or incorporate into biomolecules.[12] | Strained cyclooctynes are bulkier, can be less stable, and are often more complex and expensive to synthesize.[3][8] |
Experimental Workflows
The following diagram illustrates a generalized experimental workflow for comparing SPAAC and CuAAC in a cell-based protein labeling experiment.
Detailed Experimental Protocols
Reproducibility is key in scientific research. Below are representative protocols for labeling cell surface proteins using SPAAC and CuAAC. These protocols are generalized and may require optimization for specific proteins and cell types.
Protocol 1: SPAAC Labeling of Cell Surface Proteins
This protocol describes the labeling of a cell surface protein that has been metabolically engineered to contain an azide group.[13]
Materials:
-
Cells expressing the azide-modified protein of interest.
-
Complete culture medium.
-
Phosphate-buffered saline (PBS).
-
DBCO-fluorophore stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Cell Culture: Culture cells expressing the azide-modified protein to the desired confluency under standard conditions (37°C, 5% CO₂).
-
SPAAC Reaction:
-
Prepare the labeling solution by diluting the DBCO-fluorophore stock solution in pre-warmed complete culture medium to a final concentration of 20-50 µM.[13]
-
Wash the cells twice with warm PBS.
-
Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[13]
-
-
Analysis:
-
Wash the cells three times with PBS.
-
The labeled cells can now be analyzed by fluorescence microscopy or flow cytometry. Alternatively, cells can be lysed for downstream analysis like SDS-PAGE and Western blotting.
-
Protocol 2: CuAAC Labeling of Cell Surface Proteins
This protocol outlines the labeling of a cell surface protein modified with a terminal alkyne.[14][15]
Materials:
-
Cells expressing the alkyne-modified protein of interest.
-
Complete culture medium.
-
PBS.
-
Azide-fluorophore stock solution (e.g., 10 mM in DMSO).
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water).
-
Ligand stock solution (e.g., BTTAA or THPTA, 250 mM in water).
-
Sodium ascorbate stock solution (freshly prepared, 500 mM in water).
-
TEMPOL stock solution (optional, for reducing oxidative damage, 100 mM in water).
Procedure:
-
Cell Culture: Culture cells expressing the alkyne-modified protein to the desired confluency.
-
Preparation of CuAAC Reagents: Prepare a "click" cocktail by mixing the reagents in the following order to the final concentrations indicated:
-
CuAAC Reaction:
-
Wash the cells twice with PBS.
-
Add the freshly prepared "click" cocktail to the cells and incubate for 5 minutes at room temperature.[15]
-
-
Analysis:
-
Wash the cells three times with PBS.
-
Proceed with analysis as described for the SPAAC protocol.
-
Conclusion and Recommendations
The decision between SPAAC and CuAAC is highly dependent on the specific experimental context.
CuAAC is generally preferred for:
-
In vitro applications where high reaction speed and efficiency are paramount, and the potential for cytotoxicity is less of a concern.[8]
-
Applications where the small size of the terminal alkyne is advantageous for minimizing disruption to the native protein structure and function.[16]
-
Cost-sensitive experiments , as terminal alkynes and copper catalysts are generally less expensive than strained cyclooctynes.[8]
SPAAC is the superior choice for:
-
In vivo and live-cell imaging experiments where biocompatibility is critical and the toxicity of the copper catalyst is unacceptable.[1][2]
-
Long-term studies or experiments with sensitive cell types.[1]
-
Applications where the simplicity of a catalyst-free reaction is desirable.
Recent advancements in ligand design for CuAAC have significantly improved its biocompatibility, making it a more viable option for some live-cell applications.[5] Conversely, the development of more reactive and stable strained alkynes continues to enhance the speed and utility of SPAAC.[17][18] Ultimately, researchers must carefully weigh the trade-offs between reaction kinetics, biocompatibility, and reagent accessibility to select the most appropriate click chemistry strategy for their protein labeling experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biocompatible Azide-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Site-specific protein labeling using PRIME and chelation-assisted click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling | MDPI [mdpi.com]
- 17. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 18. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to AF488-DBCO Labeling: A Comparative Analysis with Experimental Validation
For researchers in the fields of biology, chemistry, and pharmaceutical development, the precise and efficient labeling of biomolecules is paramount. Among the diverse array of available techniques, the combination of Alexa Fluor™ 488 (AF488) with dibenzocyclooctyne (DBCO) for strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a powerful tool for fluorescently tagging azide-modified molecules. This guide provides an objective comparison of AF488-DBCO with alternative labeling reagents, supported by experimental data and detailed protocols to ensure robust and reproducible results.
Performance Comparison of AF488-DBCO and Alternatives
AF488 is a bright and highly photostable green fluorescent dye.[1][2][3] When conjugated to DBCO, it allows for the straightforward labeling of azide-containing biomolecules in a copper-free environment, which is crucial for live-cell imaging and applications involving copper-sensitive systems.[4] The selection of a fluorescent label should be based on a combination of factors including brightness (a product of molar extinction coefficient and quantum yield), photostability, and labeling efficiency. While direct head-to-head comparisons across all parameters under identical conditions are not always available in published literature, we can synthesize available data to provide a comparative overview.
Table 1: Spectroscopic and Physicochemical Properties of AF488-DBCO and Common Alternatives
| Feature | AF488-DBCO | Alexa Fluor® 488-DBCO | DyLight™ 488-DBCO | CF®488A-DBCO |
| Excitation Max (nm) | ~494-495[4][5] | ~495[6] | ~493 | ~490 |
| Emission Max (nm) | ~517-519[4][5] | ~519[6] | ~518 | ~515 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~73,000[4][5][7] | >65,000[6] | ~70,000 | ~70,000 |
| Quantum Yield (Φ) | Structurally identical to Alexa Fluor® 488, which has a high quantum yield.[1][7] | 0.92[8] | High | High |
| Photostability | High[1][3][7] | High, superior to fluorescein.[9] | High | High |
| Molecular Weight ( g/mol ) | ~792.79[5] | Varies by linker | Varies by linker | Varies by linker |
| Solubility | Water, DMSO, DMF[7] | Water, DMSO, DMF | Water, DMSO, DMF | Water, DMSO, DMF |
Note: The performance of fluorescent dyes can be influenced by the local environment, including the biomolecule to which they are conjugated. The data presented here are based on manufacturer's information and published literature and should be used as a guide. For critical applications, direct comparison is recommended.
Experimental Validation and Controls
To ensure the specificity and efficiency of AF488-DBCO labeling, a series of validation experiments and controls are essential.
Key Validation Experiments:
-
Determination of Labeling Efficiency (Degree of Labeling - DOL): This is crucial for understanding the stoichiometry of the conjugation reaction. It can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the dye at its absorbance maximum (~494 nm).[10]
-
SDS-PAGE Analysis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the successful conjugation of the dye to the protein. The labeled protein will exhibit a higher molecular weight compared to the unlabeled protein.
-
Fluorescence Microscopy/Flow Cytometry: For cellular labeling, imaging or flow cytometry can confirm the specific labeling of the target structure or cell population. A clear fluorescent signal in the expected location, which is absent in negative controls, indicates successful labeling.
Essential Controls:
-
Negative Control 1 (No DBCO dye): An azide-modified sample that is not treated with AF488-DBCO. This control is crucial to assess any background fluorescence from the sample itself.
-
Negative Control 2 (No azide (B81097) modification): A sample that has not been modified with an azide group but is treated with AF488-DBCO. This control checks for non-specific binding of the DBCO-dye to the biomolecule or cells.
-
Positive Control: A known azide-containing biomolecule or cell line that has been previously shown to label efficiently with AF488-DBCO. This confirms that the labeling protocol and reagents are working correctly.
Experimental Protocols
The following are detailed protocols for a typical AF488-DBCO labeling experiment, focusing on antibody conjugation and cell surface labeling.
Protocol 1: AF488-DBCO Conjugation to an Antibody
Materials:
-
Antibody (in amine-free buffer, e.g., PBS)
-
AF488-DBCO-NHS ester
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris), the antibody must be purified by dialysis or buffer exchange into PBS.
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
AF488-DBCO-NHS Ester Preparation:
-
Shortly before use, prepare a 10 mM stock solution of AF488-DBCO-NHS ester in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the AF488-DBCO-NHS ester solution to the antibody solution.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
-
Quenching Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by quenching any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove unconjugated AF488-DBCO by using a desalting column according to the manufacturer's instructions.
-
-
Characterization:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance at 280 nm and ~494 nm.
-
Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Protocol 2: Fluorescent Labeling of Azide-Modified Cells
Materials:
-
Azide-modified cells (e.g., cells metabolically labeled with an azide-containing sugar)
-
AF488-DBCO conjugated antibody (from Protocol 1) or AF488-DBCO small molecule
-
Cell culture medium or PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS) (for fixed-cell imaging)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (for intracellular targets)
Procedure:
-
Cell Preparation:
-
Culture and treat cells with an appropriate azide-containing metabolic precursor (e.g., Ac4ManNAz) to introduce azides onto the cell surface glycans.
-
Wash the cells twice with PBS to remove any unincorporated precursor.
-
-
Labeling Reaction:
-
Dilute the AF488-DBCO conjugate to the desired final concentration (typically 1-10 µM for small molecules or 1-10 µg/mL for antibodies) in cell culture medium or PBS.
-
Incubate the cells with the AF488-DBCO solution for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS to remove any unbound AF488-DBCO.
-
-
(Optional) Fixation and Permeabilization:
-
For fixed-cell imaging, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
For intracellular targets, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filter set for AF488 (Excitation/Emission: ~495/519 nm).
-
Visualizing the Workflow and Chemistry
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the underlying chemical reaction.
Caption: Experimental workflow for AF488-DBCO labeling of a target biomolecule.
Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction mechanism.
References
- 1. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. DBCO-AF488 [baseclick.eu]
- 5. DBCO-AZDye488, DBCO-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 6. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison of AF488 DBCO and FITC Photostability for Advanced Imaging Applications
For researchers, scientists, and drug development professionals engaged in high-resolution imaging and conjugation, the selection of a robust fluorescent probe is paramount. This guide provides an objective comparison of the photostability of AF488 DBCO and Fluorescein Isothiocyanate (FITC), supported by experimental data, to inform the selection of the optimal reagent for your specific research needs.
The demand for fluorescent probes that can withstand prolonged and intense light exposure in modern imaging techniques, such as live-cell imaging and high-content screening, has led to the development of advanced fluorophores. Among these, this compound has emerged as a superior alternative to traditional dyes like FITC. This guide will delve into the photostability of these two fluorophores, a critical factor for generating reliable and reproducible data.
Key Performance Differences: this compound vs. FITC
This compound consistently demonstrates significantly higher photostability compared to FITC.[1][2] FITC is well-known for its propensity to photobleach rapidly upon exposure to excitation light.[1] In contrast, AF488, the fluorophore component of this compound, is engineered for enhanced photostability, making it a more reliable choice for long-term imaging experiments.[1][2]
Quantitative Photostability Data
The following table summarizes the photobleaching characteristics of an AF488 equivalent (iFluor® 488) and FITC when conjugated to antibodies and used for cellular imaging. The data shows a stark difference in the retention of fluorescent signal over a 5-minute continuous exposure.
| Fluorophore | Initial Total Fluorescence Intensity (Arbitrary Units) | Total Fluorescence Intensity after 300s (Arbitrary Units) | Percentage Decrease in Fluorescence |
| AF488 equivalent (iFluor® 488) | 1213.87 | 885.29 | 27% |
| FITC | 1084.11 | 346.92 | 68% |
Data adapted from a study comparing iFluor® 488, a dye with identical spectral properties to AF488, and FITC-conjugated antibodies.
Experimental Protocol for Photostability Measurement
The following protocol outlines a standard method for comparing the photostability of fluorescently labeled antibodies in fixed cells.
I. Cell Culture and Preparation
-
Cell Seeding: Seed HeLa cells onto sterile glass coverslips in a 24-well plate at a density of 2 x 10^5 cells/mL.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and growth.
-
Fixation: Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding by incubating the cells with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
II. Antibody Staining
-
Primary Antibody Incubation: Incubate the cells with a primary antibody (e.g., mouse anti-tubulin) diluted in 1% BSA in PBS for 1 hour at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with either this compound-conjugated or FITC-conjugated secondary antibodies (e.g., goat anti-mouse IgG) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
Final Washes: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.
III. Image Acquisition and Analysis
-
Microscope Setup: Use a fluorescence microscope equipped with a suitable filter set for AF488/FITC (Excitation/Emission: ~495/519 nm).
-
Image Acquisition:
-
Select a field of view with well-stained cells.
-
Expose the sample to continuous illumination from the microscope's light source.
-
Capture images at regular intervals (e.g., every 30 seconds) for a total duration of 5-10 minutes.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the total fluorescence intensity of the stained structures in each image.
-
Plot the fluorescence intensity as a function of time to generate photobleaching curves.
-
Calculate the percentage decrease in fluorescence intensity over the time course.
-
Workflow and Conceptual Diagrams
The following diagrams illustrate the experimental workflow for the photostability comparison and the conceptual difference in performance between this compound and FITC.
Conclusion
The experimental evidence strongly supports the superior photostability of this compound over FITC. For research applications requiring extended imaging times, high-intensity illumination, or quantitative analysis, this compound is the recommended choice to ensure data integrity and the acquisition of high-quality, reliable results. While FITC remains a viable option for less demanding applications, its rapid photobleaching is a significant limitation for advanced fluorescence microscopy.
References
Assessing the Specificity of AF488-DBCO Labeling: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AF488-Dibenzocyclooctyne (DBCO) labeling with alternative methods, focusing on specificity and performance. Experimental data and detailed protocols are provided to assist in the selection of the most appropriate labeling strategy for your research needs.
Introduction to AF488-DBCO Labeling
AF488-DBCO is a widely used reagent in bioconjugation and fluorescence imaging. It utilizes Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry" that allows for the covalent labeling of azide-modified biomolecules in complex biological systems.[1][2][3] This copper-free reaction is highly biocompatible, making it ideal for live-cell imaging.[4] The AF488 fluorophore is a bright and photostable green fluorescent dye, spectrally similar to fluorescein (B123965) (FITC) and Alexa Fluor 488.[2][5]
The specificity of AF488-DBCO labeling is a critical parameter, as non-specific binding can lead to high background signals and inaccurate results. This guide will delve into methods for assessing this specificity and compare its performance against other common labeling techniques.
Quantitative Performance Comparison
The choice of a labeling strategy often involves a trade-off between reaction kinetics, specificity, and biocompatibility. The following tables summarize key quantitative data for AF488-DBCO and its alternatives.
Table 1: Reaction Kinetics of Bioorthogonal Labeling Chemistries
| Reaction Type | Reagents | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Biocompatibility |
| SPAAC | DBCO + Azide (B81097) | ~0.1 - 1.0 [6] | High [4] |
| SPAAC | BCN + Azide | ~0.06 - 0.1[6] | High |
| SPAAC | DIBO + Azide | ~0.3 - 0.7[6] | High |
| iEDDA | TCO + Tetrazine | ~10³ - 10⁶[6] | High[7] |
| CuAAC | Terminal Alkyne + Azide | ~10 - 100[8] | Limited (Copper toxicity)[9] |
| Thiol-Maleimide | Thiol (Cysteine) + Maleimide | ~10² - 10³ | Moderate (Potential for off-target reactions) |
SPAAC: Strain-Promoted Azide-Alkyne Cycloaddition; iEDDA: inverse-electron-demand Diels-Alder; CuAAC: Copper(I)-catalyzed Azide-Alkyne Cycloaddition.
Table 2: Comparison of Labeling Specificity and Potential Off-Target Reactions
| Labeling Chemistry | Primary Target | Potential for Non-Specific Binding | Key Considerations for Specificity |
| AF488-DBCO (SPAAC) | Azide | Low. DBCO can react with thiols (e.g., cysteine residues), though the reaction rate is significantly lower than with azides.[10] Hydrophobicity of the fluorophore can also contribute to non-specific binding.[11][12] | Include azide-negative controls; block non-specific binding sites. |
| Tetrazine-TCO (iEDDA) | Tetrazine or TCO | Low. Highly specific and bioorthogonal.[7] | Ensure purity of reagents. |
| Maleimide-Thiol | Thiol (Cysteine) | Moderate to High. Maleimides can react with other nucleophiles, and free thiols can be present in various proteins.[13] | Requires careful control of pH and blocking of non-specific sites. |
| NHS Ester-Amine | Primary Amine (Lysine) | High. Primary amines are abundant on the surface of most proteins. | Labeling is generally non-specific unless the target protein has uniquely accessible amines. |
Experimental Protocols for Assessing Specificity
To rigorously evaluate the specificity of AF488-DBCO labeling, a series of control experiments are essential.
Protocol 1: Assessing Specificity in Cell-Based Assays via Fluorescence Microscopy
This protocol is designed to visualize and quantify the specificity of AF488-DBCO labeling on the cell surface or intracellularly.
Materials:
-
Azide-modified cells (e.g., metabolically labeled with an azide-containing sugar)
-
Control (azide-negative) cells
-
AF488-DBCO
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (B43269) (for fixation, optional)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture both azide-modified and control (azide-negative) cells under identical conditions.
-
Labeling: a. Wash cells three times with PBS. b. Incubate cells with AF488-DBCO (typically 1-10 µM in serum-free media) for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash cells three times with PBS to remove unbound probe.
-
Fixation and Mounting (Optional): a. Fix cells with 4% formaldehyde in PBS for 15 minutes at room temperature. b. Wash three times with PBS. c. Mount coverslips on slides using mounting medium with DAPI.
-
Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for AF488 and DAPI. Use identical acquisition settings for all samples.
-
Analysis: a. Quantify the mean fluorescence intensity of the azide-modified cells (Signal). b. Quantify the mean fluorescence intensity of the azide-negative control cells (Background). c. Calculate the Signal-to-Noise Ratio (SNR): SNR = (Mean Signal Intensity) / (Mean Background Intensity).
Protocol 2: Negative Control for Non-Specific Binding of AF488-DBCO
This protocol specifically assesses the contribution of the AF488-DBCO conjugate to background signal in the absence of the target azide.
Materials:
-
Wild-type (azide-negative) cells or tissue of interest
-
AF488-DBCO
-
AF488 NHS Ester (as a control for fluorophore-mediated non-specific binding)
-
PBS
-
Fluorescence imaging system (microscope or plate reader)
Procedure:
-
Cell/Tissue Preparation: Prepare your biological sample as you would for your labeling experiment.
-
Labeling: a. Incubate the azide-negative sample with AF488-DBCO at the same concentration and for the same duration as in your primary experiment. b. In a parallel experiment, incubate the azide-negative sample with a molar equivalent of AF488 NHS Ester. This helps to distinguish between non-specific binding of the DBCO moiety and the AF488 fluorophore itself.
-
Washing: Follow the same washing procedure as in your primary experiment to remove unbound probes.
-
Imaging and Quantification: Acquire and quantify the fluorescence signal from both samples. A significantly lower signal in the AF488-DBCO treated sample compared to a positive control (azide-present) would indicate high specificity. Comparing the signal from AF488-DBCO and AF488 NHS ester can help pinpoint the source of any non-specific binding.
Visualization of Experimental Workflows
Caption: Workflow for assessing AF488-DBCO labeling specificity.
Caption: Workflow for negative control experiments.
Comparison with Alternative Labeling Methods
AF488-DBCO (SPAAC) vs. Tetrazine-TCO (iEDDA)
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) is another powerful bioorthogonal reaction.[7]
-
Advantages of iEDDA: The reaction kinetics of iEDDA are exceptionally fast, often orders of magnitude faster than SPAAC.[6][14] This can be advantageous for applications requiring rapid labeling or when working with low concentrations of reactants.
-
Advantages of SPAAC: DBCO reagents are generally more stable than TCO reagents, which can be prone to isomerization.[7] The choice between SPAAC and iEDDA often depends on the specific experimental requirements for reaction speed versus reagent stability.
AF488-DBCO vs. Maleimide-Thiol Chemistry
Maleimide chemistry is a traditional method for labeling proteins at cysteine residues.[13]
-
Specificity: AF488-DBCO labeling is generally more specific than maleimide-thiol chemistry. The azide group is a bioorthogonal handle, meaning it is absent from and does not react with native biological systems.[8] In contrast, free thiols can be present in various proteins, potentially leading to off-target labeling with maleimides.[13]
-
Control: Click chemistry offers more controlled and defined conjugation compared to the more random labeling of available thiols with maleimides.[13]
Conclusion
AF488-DBCO is a robust and highly specific tool for fluorescently labeling azide-modified biomolecules, particularly in living systems where biocompatibility is paramount. Its specificity stems from the bioorthogonal nature of the SPAAC reaction. However, to ensure the highest data quality, it is crucial to perform rigorous control experiments to assess and minimize any potential non-specific binding. By comparing its performance characteristics with alternative methods such as iEDDA and maleimide-thiol chemistry, researchers can make an informed decision to select the optimal labeling strategy for their specific application, balancing the needs for reaction speed, stability, and specificity.
References
- 1. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence background quenching as a means to increase Signal to Background ratio - a proof of concept during Nerve Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 12. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]
A Comparative Guide to the Cytotoxicity of AF488-DBCO for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the cytotoxicity of Alexa Fluor 488 conjugated to dibenzocyclooctyne (AF488-DBCO), a widely used reagent in copper-free click chemistry for live-cell imaging and biological labeling. The objective is to evaluate its performance against alternative bioorthogonal labeling reagents, supported by available experimental data and detailed protocols for cytotoxicity assessment.
Introduction to Bioorthogonal Labeling and Cytotoxicity
Bioorthogonal chemistry enables the study of biomolecules in their native environment without interfering with biological processes. Strain-promoted alkyne-azide cycloaddition (SPAAC), often employing DBCO derivatives, is a cornerstone of this field due to its high specificity and ability to proceed without the need for cytotoxic copper catalysts. However, the introduction of any exogenous molecule into living cells carries the potential for cytotoxicity. Therefore, a thorough assessment of the cytotoxic profile of labeling reagents like AF488-DBCO is critical for the accurate interpretation of experimental results and for applications in drug development.
Comparative Cytotoxicity Data
Direct quantitative comparisons of the cytotoxicity of various bioorthogonal labeling reagents within a single study are limited in publicly available literature. The following table summarizes available data, comparing AF488-DBCO and its components to other commonly used reagents. The data is compiled from multiple sources and should be interpreted with the consideration that experimental conditions may vary between studies.
| Reagent/Compound | Cell Line(s) | Assay | Key Findings | Reference |
| DBCO | Not specified | Not specified | Lower cytotoxicity compared to the traditional direct labeling dye, DiD. | [1] |
| DBCO-Cy5 | Not specified | Not specified | No apparent cytotoxicity or animal toxicity reported. | N/A |
| DBCO-ABM Conjugates | Human Red Blood Cells | Hemolysis Assay | Less than 2% hemolysis observed at concentrations up to 100 µM, indicating good blood compatibility. | [2] |
| Tetrazine Derivatives | HeLa and U2OS cells | XTT or Crystal Violet Assay | Not toxic up to 50 µM concentration after 24 hours of incubation. | N/A |
| TCO-Doxorubicin (Prodrug) | A549 and HeLa cells | Cytotoxicity Assay | IC50 values were determined for the prodrug and its activated form, demonstrating targeted cytotoxicity. (Note: This reflects the drug's toxicity, not the TCO linker alone). | [3] |
Note: IC50 values are a common measure of cytotoxicity, representing the concentration of a substance required to inhibit a biological process by 50%. Lower IC50 values indicate higher cytotoxicity. The lack of standardized reporting for the cytotoxicity of the labeling reagents themselves makes direct comparisons challenging. Researchers are encouraged to perform their own cytotoxicity assessments for their specific cell lines and experimental conditions.
Experimental Protocols for Cytotoxicity Assessment
To enable researchers to perform their own validated cytotoxicity studies, detailed protocols for three common assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium (serum-free for the assay)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and incubate for 24 hours.
-
Treat cells with varying concentrations of AF488-DBCO or other test compounds for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
For adherent cells, carefully aspirate the media. For suspension cells, centrifuge the plate and then aspirate the media.
-
Add 50 µL of serum-free media and 50 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 3 hours.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes.
-
Read the absorbance at 590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.
Materials:
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with test compounds as described for the MTT assay.
-
Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and background (medium only).
-
After the treatment period, centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental and control wells.
Live/Dead Cell Staining
This fluorescence-based assay uses two dyes to differentiate between live and dead cells. Calcein-AM is a cell-permeable dye that is converted by intracellular esterases in live cells to the green fluorescent calcein. Propidium Iodide (PI) is a cell-impermeable nuclear stain that enters dead cells with compromised membranes and fluoresces red.
Materials:
-
Live/Dead cell staining kit (containing Calcein-AM and Propidium Iodide)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture and treat cells with test compounds in a suitable format for imaging (e.g., chamber slides or 96-well black-walled plates).
-
Prepare a working solution of the staining dyes in PBS according to the kit's protocol.
-
Remove the culture medium and wash the cells once with PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.
-
Visualize the cells using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence. Alternatively, quantify the live and dead cell populations using flow cytometry.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the cytotoxicity assessment process.
Caption: General workflow for assessing the cytotoxicity of a test compound.
Caption: Conceptual pathways leading to cell death upon exposure to a cytotoxic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic labelling of cancer cells with glycodendrimers stimulate immune-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DBCO-Fluorophores for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals utilizing copper-free click chemistry, the selection of the optimal dibenzocyclooctyne (DBCO)-conjugated fluorophore is critical for achieving sensitive and reliable results. This guide provides an objective, data-driven comparison of commercially available DBCO-fluorophores, focusing on key performance indicators to aid in the selection process for applications ranging from cell imaging to drug development.
The strain-promoted alkyne-azide cycloaddition (SPAAC) between a DBCO-modified molecule and an azide-tagged target has become a cornerstone of bioorthogonal chemistry due to its high specificity and biocompatibility. The covalent attachment of a fluorophore to the DBCO moiety allows for the visualization and quantification of these interactions. However, the performance of DBCO-fluorophores can vary significantly based on the properties of the conjugated dye. This guide will delve into a head-to-head comparison of popular DBCO-fluorophores, providing quantitative data and detailed experimental protocols to support your research needs.
Key Performance Parameters of DBCO-Fluorophores
The ideal DBCO-fluorophore should possess a combination of favorable characteristics:
-
High Reactivity: A fast reaction rate ensures efficient labeling, especially when dealing with low abundance targets or dynamic processes.
-
High Brightness: A bright fluorophore, characterized by a high molar extinction coefficient and quantum yield, provides a strong signal for enhanced sensitivity.
-
Excellent Photostability: Resistance to photobleaching is crucial for applications requiring prolonged or intense light exposure, such as time-lapse imaging.
-
Optimal Spectral Properties: The excitation and emission wavelengths should be compatible with available instrumentation and minimize background autofluorescence.
-
Good Solubility and Low Non-specific Binding: The fluorophore should be soluble in aqueous buffers and exhibit minimal non-specific binding to reduce background noise.
Quantitative Comparison of Common DBCO-Fluorophores
To facilitate a direct comparison, the following tables summarize the key spectral and photophysical properties of a selection of commercially available DBCO-fluorophores. It is important to note that these values are compiled from various sources and may vary slightly depending on the specific linker and experimental conditions.
Table 1: Spectral Properties of Common DBCO-Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| Green Emitting | |||||
| DBCO-AF488 | 495 | 519 | 71,000 | 0.92[1] | 65,320 |
| DBCO-FITC | 494 | 518 | ~75,000 | ~0.85 | ~63,750 |
| Orange/Red Emitting | |||||
| DBCO-Cy3 | 555 | 570 | 150,000[2] | ~0.15 | ~22,500 |
| DBCO-AF555 | 555 | 565 | 155,000[3] | 0.10[1] | 15,500 |
| DBCO-TAMRA | 546 | 575 | ~91,000 | ~0.40 | ~36,400 |
| DBCO-AF568 | 578 | 603 | 91,300 | 0.69[1] | 62,997 |
| DBCO-AF594 | 590 | 617 | 73,000 | 0.66[1] | 48,180 |
| Far-Red/Near-Infrared (NIR) Emitting | |||||
| DBCO-Cy5 | 649 | 670 | 250,000 | ~0.20 | ~50,000 |
| DBCO-AF647 | 650 | 668 | 239,000 | 0.33[1] | 78,870 |
| DBCO-Cy5.5 | 675 | 694 | 250,000 | ~0.20 | ~50,000 |
| DBCO-AF680 | 679 | 702 | 184,000 | 0.36[1] | 66,240 |
| DBCO-Cy7 | 743 | 767 | 250,000 | ~0.12 | ~30,000 |
| DBCO-AF750 | 749 | 775 | 270,000 | 0.12[1] | 32,400 |
Note: Brightness is a calculated value (Molar Extinction Coefficient × Quantum Yield) and serves as a relative measure of fluorescence intensity.
Reaction Kinetics: The Speed of Labeling
The rate of the SPAAC reaction is a critical factor for efficient labeling. The second-order rate constant (k₂) is a measure of the reaction speed. While the DBCO moiety itself is highly reactive, the attached fluorophore and the structure of the azide (B81097) can influence the kinetics.
Table 2: Second-Order Rate Constants for DBCO Reactions
| Reactants | Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| DBCO with Benzyl (B1604629) Azide | ~0.1 - 1.0 | Aqueous buffers, room temperature |
| Tetra-fluorinated aromatic azide with DBCO | 3.60[4] | Not specified |
Generally, the SPAAC reaction between DBCO and azides is fast, with second-order rate constants typically in the range of 0.1 to 1.0 M⁻¹s⁻¹. However, factors such as steric hindrance from bulky fluorophores or the biomolecule being labeled can decrease the reaction rate. The use of a PEG spacer between the DBCO and the fluorophore can help to mitigate steric hindrance and improve reaction efficiency. Recent studies have also shown that modifying the azide component, such as using a tetra-fluorinated aromatic azide, can dramatically increase the reaction rate.[4]
Photostability: Resisting the Fade
For fluorescence microscopy and other imaging applications, the photostability of the fluorophore is paramount. Photobleaching, the irreversible loss of fluorescence upon exposure to light, can limit the duration of imaging experiments and affect the quantitative accuracy of measurements.
To objectively compare the photostability of different DBCO-fluorophores, it is recommended to determine their photobleaching half-lives under your specific experimental conditions.
Experimental Protocols
To aid researchers in their evaluation of DBCO-fluorophores, detailed experimental protocols are provided below.
Protocol 1: Determination of DBCO-Fluorophore Reaction Kinetics
This protocol describes a method to determine the second-order rate constant of the SPAAC reaction between a DBCO-fluorophore and an azide-containing molecule using UV-Vis spectrophotometry.
Materials:
-
DBCO-fluorophore of interest
-
Azide-containing molecule (e.g., benzyl azide)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare stock solutions of the DBCO-fluorophore and the azide-containing molecule in the reaction buffer.
-
In a quartz cuvette, mix the azide-containing molecule (at a concentration in large excess, e.g., 10-fold or higher, relative to the DBCO-fluorophore) with the reaction buffer.
-
Initiate the reaction by adding a small volume of the DBCO-fluorophore stock solution to the cuvette and mix quickly.
-
Immediately begin monitoring the decrease in absorbance at the characteristic absorbance maximum of the DBCO group (~310 nm) over time.
-
Record the absorbance at regular intervals until the reaction is complete (i.e., the absorbance at 310 nm no longer changes).
-
Plot the natural logarithm of the absorbance at 310 nm versus time. The slope of the resulting linear fit will be the pseudo-first-order rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the concentration of the azide-containing molecule: k₂ = k_obs / [Azide].
Workflow for Determining Reaction Kinetics
Protocol 2: Comparative Analysis of DBCO-Fluorophore Brightness in Flow Cytometry
This protocol describes a method to compare the brightness of different DBCO-fluorophores by labeling azide-modified cells and analyzing them using flow cytometry. The Stain Index is used as a quantitative measure of brightness.
Materials:
-
Cell line of interest
-
Ac4ManNAz (or another azide-containing sugar for metabolic labeling)
-
A panel of different DBCO-fluorophores
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Metabolic Labeling: Culture the cells in the presence of Ac4ManNAz for 2-3 days to introduce azide groups onto the cell surface glycans.
-
Cell Preparation: Harvest the cells and wash them with FACS buffer.
-
Labeling: Aliquot the cells into different tubes and incubate each aliquot with a different DBCO-fluorophore at a saturating concentration for 1-2 hours at room temperature, protected from light. Include an unlabeled cell sample as a negative control.
-
Washing: Wash the cells twice with FACS buffer to remove excess DBCO-fluorophore.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Use appropriate laser lines and emission filters for each fluorophore.
-
Data Analysis: For each DBCO-fluorophore, determine the Mean Fluorescence Intensity (MFI) of the positive (labeled) and negative (unlabeled) cell populations. Calculate the Stain Index using the following formula:
Stain Index = (MFI_positive - MFI_negative) / (2 × SD_negative)
where SD_negative is the standard deviation of the fluorescence of the negative population. A higher Stain Index indicates a brighter fluorophore.
Flow Cytometry Brightness Comparison Workflow
Choosing the Right DBCO-Fluorophore for Your Application
The selection of the most suitable DBCO-fluorophore will depend on the specific requirements of your experiment.
-
For high-sensitivity detection of low-abundance targets: Prioritize fluorophores with the highest brightness (e.g., DBCO-AF488, DBCO-AF647).
-
For long-term live-cell imaging: Choose a fluorophore with high photostability (e.g., DBCO-Alexa Fluor dyes).
-
For multiplexing experiments: Select fluorophores with minimal spectral overlap.
-
When reaction speed is critical: Consider using a more reactive azide partner, such as a tetra-fluorinated aromatic azide.[4]
By carefully considering the quantitative data and following the provided protocols, researchers can make an informed decision to select the optimal DBCO-fluorophore for their specific needs, leading to more robust and reliable experimental outcomes.
References
- 1. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - AU [thermofisher.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the performance of AF488 Dbco in different cell types
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of bioorthogonal chemistry, the selection of an appropriate fluorescent probe is paramount for achieving high-quality, reproducible data in cellular imaging. This guide provides a comprehensive evaluation of AF488-DBCO, a popular green-fluorescent dye, comparing its performance with other commonly used alternatives. We present supporting experimental data, detailed protocols, and visualizations to facilitate an informed decision for your specific research needs.
Performance Evaluation: AF488-DBCO vs. Alternatives
AF488-DBCO is a bright and highly photostable fluorophore commonly used for copper-free click chemistry reactions to label azide-modified biomolecules in living cells.[1] Its sulfonated rhodamine structure contributes to its hydrophilicity and strong fluorescent signal. When selecting a fluorescent probe, key parameters to consider are the molar extinction coefficient (a measure of light absorption), quantum yield (the efficiency of converting absorbed light to emitted fluorescence), and photostability.
For demanding applications such as confocal microscopy and long-term live-cell imaging, AF488 consistently demonstrates a high quantum yield, resulting in a brighter fluorescent signal compared to some alternatives.[2] Its exceptional photostability makes it well-suited for quantitative imaging that requires prolonged observation.[2][3]
Below is a summary of the key photophysical properties of AF488 compared to another popular dye, Cy3, which is also available in a DBCO-conjugated form.
Table 1: Photophysical Properties of AF488 and Cy3 Dyes
| Property | AF488 | Cy3 | Reference(s) |
| Excitation Max (nm) | ~495 | ~550 | [1][3] |
| Emission Max (nm) | ~519 | ~570 | [1][3] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~73,000 | ~150,000 | [4] |
| Quantum Yield | ~0.92 | ~0.15 | [2] |
Note: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While Cy3 has a higher extinction coefficient, the significantly higher quantum yield of AF488 results in a brighter overall signal.
Experimental Protocols
Detailed methodologies are crucial for the successful application of AF488-DBCO in different cellular contexts. Below are protocols for labeling both adherent and non-adherent cell lines.
Protocol 1: Labeling of Adherent Cells (e.g., HeLa)
This protocol describes the metabolic labeling of cell surface glycans with an azide-containing sugar, followed by copper-free click chemistry with AF488-DBCO.
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
AF488-DBCO
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
DAPI (for nuclear counterstaining, optional)
Procedure:
-
Cell Seeding: Seed HeLa cells on glass-bottom dishes or coverslips at a density that allows for logarithmic growth.
-
Metabolic Labeling:
-
Prepare a stock solution of Ac4ManNAz in DMSO.
-
Add Ac4ManNAz to the complete culture medium to a final concentration of 25-50 µM.
-
Incubate cells for 24-48 hours under normal growth conditions (37°C, 5% CO₂).
-
-
AF488-DBCO Labeling:
-
Washing: Wash the cells three times with PBS to remove unbound dye.
-
Imaging:
-
Live-Cell Imaging: Image the cells immediately in PBS or live-cell imaging buffer.
-
Fixed-Cell Imaging:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
(Optional) Counterstain with DAPI.
-
Mount and image.
-
-
Protocol 2: Labeling of Non-Adherent Cells (e.g., Jurkat)
This protocol is adapted for suspension cells and is suitable for analysis by flow cytometry or fluorescence microscopy.[6][7]
Materials:
-
Jurkat cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Ac4ManNAz
-
AF488-DBCO
-
PBS
-
FACS buffer (PBS with 2% FBS and 1 mM EDTA)
Procedure:
-
Metabolic Labeling:
-
Culture Jurkat cells in complete medium containing 25-50 µM Ac4ManNAz for 48 hours.
-
-
Cell Harvesting and Washing:
-
Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet twice with cold PBS.
-
-
AF488-DBCO Labeling:
-
Resuspend the cells in serum-free medium containing 10-20 µM AF488-DBCO.
-
Incubate for 1 hour at 37°C, protected from light.
-
-
Washing:
-
Centrifuge the cells and wash the pellet three times with cold PBS.
-
-
Analysis:
-
Flow Cytometry: Resuspend the cells in FACS buffer and analyze using a flow cytometer with appropriate laser and filter settings for AF488.
-
Microscopy: Resuspend the cells in a small volume of PBS, mount on a slide, and image.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for understanding complex biological processes and experimental designs. Below are Graphviz diagrams illustrating a typical experimental workflow and a generalized cell signaling pathway that can be studied using AF488-DBCO.
References
- 1. DBCO-AF488 [baseclick.eu]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 4. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. Cell-surface Labeling via Bioorthogonal Host–Guest Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imaging Cell Surface Glycans with Bioorthogonal Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Specificity: A Comparative Guide to Cross-Reactivity Testing of AF488 DBCO
In the realm of bioorthogonal chemistry, the precise and specific labeling of target molecules is paramount for generating reliable experimental data. Alexa Fluor™ 488 Dibenzo-cyclooctyne (AF488 DBCO) has emerged as a key player for copper-free click chemistry, enabling the fluorescent labeling of azide-tagged biomolecules in living cells and complex biological systems. This guide provides a comprehensive comparison of this compound's performance, with a focus on cross-reactivity, against alternative bioorthogonal labeling methods. We present supporting experimental data, detailed protocols for cross-reactivity assessment, and visualizations to aid researchers, scientists, and drug development professionals in making informed decisions for their labeling strategies.
Performance Comparison of Bioorthogonal Labeling Probes
The selection of a bioorthogonal probe hinges on a balance of reaction kinetics, specificity, and the photophysical properties of the attached fluorophore. While this compound, which utilizes Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is renowned for its high specificity, it's crucial to consider its performance in the context of other available technologies, such as the Inverse-Electron-Demand Diels-Alder (iEDDA) reaction used by TCO-tetrazine systems.
| Feature | This compound (SPAAC) | AF488 TCO (iEDDA) | References |
| Click Chemistry Reaction | Strain-Promoted Azide-Alkyne Cycloaddition | Inverse-Electron-Demand Diels-Alder | [1] |
| Reaction Kinetics (k₂) | ~0.1 - 1.0 M⁻¹s⁻¹ | ~10³ - 10⁶ M⁻¹s⁻¹ | [1] |
| Observed Cross-Reactivity | Minimal off-target labeling reported. Negligible fluorescence is observed in cells not treated with an azide-containing metabolic precursor, indicating a low level of non-specific binding.[2] Potential for low-level non-specific labeling with proteins at high concentrations of the DBCO reagent has been noted.[3] | Highly bioorthogonal with minimal cross-reactivity towards biological nucleophiles like amines and thiols.[4] The rapid kinetics allow for the use of low probe concentrations, further minimizing potential off-target effects.[1] | |
| Orthogonality | Mutually orthogonal with the tetrazine-TCO reaction, allowing for simultaneous multi-target imaging.[5] | Mutually orthogonal with the azide-DBCO reaction.[5] | |
| Excitation Maximum (λex) | ~495 nm | ~495 nm | [6][7] |
| Emission Maximum (λem) | ~519 nm | ~519 nm | [6][7] |
Note: The quantitative data for signal-to-noise ratio and labeling efficiency are highly dependent on specific experimental conditions (e.g., cell type, target expression level, probe concentration, and incubation time). The experimental protocols provided below offer a framework for determining these parameters for your specific application.
Experimental Protocols for Cross-Reactivity Assessment
To empirically determine the cross-reactivity of this compound in your specific experimental context, the following protocols for a negative control experiment and a competitive binding assay are recommended.
Protocol 1: Negative Control Cross-Reactivity Testing Using Flow Cytometry
This protocol is designed to quantify the non-specific binding of this compound to cells that have not been metabolically labeled with an azide-containing sugar.
1. Cell Preparation: a. Culture your target cell line to the desired confluency in two separate flasks: one for the "Test" group and one for the "Negative Control" group. b. For the "Test" group, supplement the culture medium with an azide-containing sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz) at an optimized concentration and incubate for a period sufficient for metabolic incorporation and cell surface presentation of azides. c. For the "Negative Control" group, culture the cells in standard medium without the azide-containing sugar.
2. Fluorescent Probe Labeling: a. Prepare a stock solution of this compound in anhydrous DMSO. b. Dilute the this compound stock solution to the desired final concentration (typically 1-10 µM) in pre-warmed, serum-free cell culture medium. c. Harvest both "Test" and "Negative Control" cells and wash them twice with warm Phosphate-Buffered Saline (PBS). d. Resuspend the cells in the diluted this compound solution and incubate for 30-60 minutes at 37°C, protected from light.
3. Sample Analysis by Flow Cytometry: a. Wash the cells three times with warm PBS to remove any unbound probe. b. Resuspend the cells in FACS buffer (e.g., PBS with 1% BSA). c. Analyze the labeled cells on a flow cytometer using the appropriate laser (e.g., 488 nm) and emission filter for Alexa Fluor™ 488. d. Record the mean fluorescence intensity (MFI) for both the "Test" and "Negative Control" populations.
4. Data Interpretation: a. The MFI of the "Negative Control" group represents the level of non-specific binding or cross-reactivity of this compound with native cellular components. b. A significantly lower MFI in the "Negative Control" group compared to the "Test" group indicates high specificity of the this compound for the azide-labeled target.
Protocol 2: In-Gel Fluorescence Assay for Off-Target Protein Labeling
This protocol helps to visualize any non-specific covalent labeling of proteins in a complex mixture.
1. Sample Preparation: a. Prepare cell lysates from both azide-labeled ("Test") and unlabeled ("Negative Control") cells. b. Alternatively, use a solution of a purified protein known not to contain azides (e.g., Bovine Serum Albumin) as a negative control.
2. Labeling Reaction: a. Incubate the "Test" and "Negative Control" lysates (or purified protein) with varying concentrations of this compound for 1 hour at room temperature.
3. SDS-PAGE and Fluorescence Imaging: a. Separate the protein samples by SDS-PAGE. b. Visualize the gel using a fluorescence gel imager with excitation and emission wavelengths appropriate for AF488. c. Subsequently, stain the same gel with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands.
4. Data Analysis: a. In the "Negative Control" lanes, any fluorescent bands indicate non-specific labeling of proteins by this compound. b. Compare the intensity of the fluorescent bands in the "Negative Control" lanes to the "Test" lanes to assess the degree of off-target labeling relative to the specific signal.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental design and the principles of bioorthogonal labeling specificity, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic labelling of cancer cells with glycodendrimers stimulate immune-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DBCO-AF488 [baseclick.eu]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
A Head-to-Head Battle of Bioorthogonal Probes: Benchmarking AF488-DBCO in the Click Chemistry Arena
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. In the diverse toolkit of bioconjugation, "click chemistry" has emerged as a revolutionary approach, offering rapid, specific, and high-yield reactions. Among the most prominent of these are the copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, for which AF488-DBCO is a flagship reagent. This guide provides an objective, data-driven comparison of AF488-DBCO against other key click chemistry alternatives, enabling an informed choice for your specific research needs.
At the heart of copper-free click chemistry lies the reaction between a strained alkyne, such as dibenzocyclooctyne (DBCO), and an azide-modified molecule. This reaction proceeds with high efficiency under physiological conditions, obviating the need for cytotoxic copper catalysts.[1] AF488, a bright and photostable green-fluorescent dye, conjugated to DBCO provides a robust tool for visualizing and tracking azide-labeled biomolecules in living cells and other sensitive biological systems.[2][3]
However, the landscape of bioorthogonal chemistry is not monolithic. The primary competitor to the SPAAC reaction is the inverse-electron-demand Diels-Alder (IEDDA) reaction, which typically involves a tetrazine reacting with a strained alkene like trans-cyclooctene (B1233481) (TCO).[4] This guide will delve into the key performance metrics of AF488-DBCO and its counterparts, focusing on reaction kinetics and the photophysical properties of the fluorescent reporter.
Quantitative Comparison of Click Chemistry Reagents
The efficacy of a click chemistry reaction is determined by a combination of factors, most notably the speed of the reaction (kinetics) and the performance of the fluorescent label (photophysics).
Reaction Kinetics: A Race Against Time
The speed of a bioorthogonal reaction is critical, especially when labeling dynamic processes or working with low concentrations of target molecules. This is quantitatively described by the second-order rate constant (k₂). A higher k₂ value indicates a faster reaction. The IEDDA reaction between TCO and tetrazine is renowned for its exceptionally fast kinetics, often orders of magnitude faster than SPAAC reactions.[3][5]
| Reaction Pair | Click Chemistry Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| DBCO - Azide (B81097) | SPAAC | ~ 1.0 | Excellent biocompatibility, widely used, good kinetics for many applications. |
| BCN - Azide | SPAAC | ~ 0.14 | Smaller and more hydrophilic than DBCO, but with slower kinetics.[6] |
| TCO - Tetrazine | IEDDA | > 1,000 | Extremely fast kinetics, ideal for rapid labeling and in vivo applications.[3] |
| Alkyne - Azide + Cu(I) | CuAAC | ~ 10 - 100 | Fast and efficient, but the copper catalyst is cytotoxic, limiting live-cell applications.[7] |
Note: Reaction rates are approximate and can vary based on specific reactant structures, solvents, and temperature.
Photophysical Properties: The Brilliance of the Beacon
The choice of fluorophore is as crucial as the click chemistry itself. The ideal fluorescent probe should be bright, resistant to photobleaching, and have a high quantum yield. AF488 is a high-performance dye, structurally similar to Alexa Fluor 488, known for its excellent photophysical properties.[2][8]
| Fluorophore Conjugate | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) |
| AF488-DBCO | ~495 | ~519 | ~73,000[2] | 0.91[6] | 66,430 |
| AF488-TCO | ~495 | ~519 | ~71,000 (for AF488) | 0.92 (for AF488)[9] | 65,320 |
| AF488-Azide | ~499 | ~520 | ~71,000 (for AF488) | 0.92 (for AF488)[9] | 65,320 |
While quantitative, side-by-side photostability data for these specific conjugates is limited, AF488 and its analogs are generally regarded as being highly photostable, making them suitable for demanding imaging applications like live-cell microscopy.[2][3]
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the SPAAC reaction and a typical experimental workflow for comparing the efficiency of different click chemistry reagents.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Experimental workflow for comparing fluorescent click chemistry probes.
Experimental Protocols
To facilitate a direct comparison in your own laboratory, the following protocols outline key experiments for evaluating the performance of AF488-DBCO and other fluorescent click chemistry reagents.
Protocol 1: Comparison of Labeling Efficiency by Flow Cytometry
This protocol allows for the quantitative comparison of labeling efficiency between different click chemistry reagents on a cell population basis.
1. Cell Preparation and Metabolic Labeling: a. Seed your cells of interest (e.g., HeLa or Jurkat) in appropriate culture vessels and grow to logarithmic phase. b. Introduce an azide-modified metabolic precursor (e.g., an azido (B1232118) sugar like Ac4ManNAz or an amino acid analog like L-azidohomoalanine (AHA)) into the culture medium at a predetermined concentration. c. Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for incorporation of the azide into newly synthesized biomolecules. d. Harvest the cells and wash them twice with 1% BSA in PBS to remove any unincorporated precursor.
2. Click Reaction Labeling: a. Resuspend the cells to a concentration of 1 x 10⁷ cells/mL in 1% BSA in PBS. b. Aliquot 100 µL of the cell suspension into separate tubes for each condition (e.g., AF488-DBCO, AF488-TCO + Tetrazine-Azide, etc.) and include an unlabeled control. c. Prepare the click reaction cocktails according to the manufacturer's instructions. For a typical SPAAC reaction, add AF488-DBCO to a final concentration of 20-50 µM. d. Incubate the reactions for 1 hour at room temperature, protected from light.
3. Fixation and Permeabilization: a. After incubation, wash the cells once with 3 mL of 1% BSA in PBS. b. Resuspend the cell pellet in 100 µL of a suitable fixative (e.g., 4% paraformaldehyde in PBS) and incubate for 15 minutes at room temperature. c. Wash the cells once with 3 mL of 1% BSA in PBS. d. Permeabilize the cells by resuspending in a saponin-based permeabilization and wash buffer and incubating for 15 minutes.
4. Flow Cytometry Analysis: a. Resuspend the final cell pellet in 500 µL of flow cytometry buffer (e.g., 1% BSA in PBS). b. Analyze the samples on a flow cytometer equipped with a 488 nm laser for excitation and an appropriate emission filter (e.g., 530/30 nm). c. Record the mean fluorescence intensity (MFI) for at least 10,000 events per sample. d. Compare the MFI of the samples labeled with different reagents to determine their relative labeling efficiency.
Protocol 2: In-Gel Fluorescence Analysis of Labeled Proteins
This method is useful for visualizing the extent of protein labeling within a complex mixture, such as a cell lysate.
1. Metabolic Labeling and Lysis: a. Label cells with an azide-modified amino acid (e.g., AHA) as described in Protocol 1. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. c. Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
2. Click Reaction in Lysate: a. In microcentrifuge tubes, aliquot a standardized amount of protein lysate (e.g., 50 µg). b. Add the fluorescent click chemistry reagents (e.g., AF488-DBCO) to the lysates at a final concentration of 50-100 µM. c. If performing a CuAAC reaction as a positive control, add the copper sulfate, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA). d. Incubate the reactions for 1 hour at room temperature.
3. SDS-PAGE and Fluorescence Scanning: a. Add 4x LDS sample buffer and a reducing agent (e.g., DTT) to each reaction and heat at 70°C for 10 minutes. b. Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). c. Run the gel until the dye front reaches the bottom. d. Without staining, scan the gel on a fluorescence gel scanner with an excitation source and emission filter appropriate for AF488 (e.g., 488 nm excitation, ~520 nm emission). e. Compare the intensity of the fluorescent bands between lanes to assess the efficiency of protein labeling with the different reagents. f. The gel can be subsequently stained with a total protein stain (e.g., Coomassie Blue) to visualize the entire protein profile.
Protocol 3: Photostability Assessment by Fluorescence Microscopy
This protocol provides a method to compare the photostability of different fluorescent probes under continuous illumination.
1. Sample Preparation: a. Prepare fluorescently labeled cells as described in Protocol 1 or by labeling a purified, azide-modified protein with the different fluorescent click reagents. b. If using cells, plate them on glass-bottom imaging dishes. If using purified proteins, they can be adhered to a coverslip.
2. Image Acquisition: a. Mount the sample on a confocal or widefield fluorescence microscope. b. Locate a field of view with clearly labeled cells or protein deposits. c. Set the image acquisition parameters:
- Excitation: 488 nm laser line.
- Laser Power: Use a consistent, moderate laser power across all samples.
- Emission Filter: A bandpass filter suitable for AF488 (e.g., 500-550 nm).
- Detector Gain/Exposure Time: Adjust to achieve a good signal-to-noise ratio without saturating the detector in the initial image. d. Begin a time-lapse acquisition, capturing an image at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 10-20 minutes) without pausing the illumination.
3. Data Analysis: a. For each time series, select several regions of interest (ROIs) within the labeled structures. b. Measure the mean fluorescence intensity within each ROI for every time point. c. Background correct the intensity values by subtracting the mean intensity of a region with no fluorescence. d. Normalize the intensity of each ROI to its initial value (at time = 0). e. Plot the normalized fluorescence intensity as a function of time for each fluorescent probe. f. The rate of fluorescence decay is indicative of the probe's photostability. A slower decay rate signifies higher photostability. The photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value) can be calculated to provide a quantitative comparison.
Conclusion
The selection of a click chemistry reagent is a critical decision in experimental design. AF488-DBCO stands as a robust and reliable choice for SPAAC-mediated labeling, offering a combination of good reaction kinetics and excellent fluorophore performance in terms of brightness and photostability.[2][6] For applications demanding the utmost reaction speed, particularly in vivo, an IEDDA-based approach with a reagent like AF488-TCO may be more suitable, despite the larger size of the reacting moieties.[3] By utilizing the quantitative data and detailed protocols provided in this guide, researchers can confidently select and validate the optimal click chemistry tool to illuminate their biological questions with high fidelity and clarity.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. DBCO-AF488 [baseclick.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. DBCO-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. mdpi.com [mdpi.com]
- 8. BP Fluor 488, Alexa Fluor 488 equivalent | BroadPharm [broadpharm.com]
- 9. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
AF488-DBCO for Cell Imaging: A Cost-Benefit Analysis and Comparative Guide
In the realm of cellular imaging, the precise and efficient labeling of biomolecules is paramount for unraveling complex biological processes. AF488-DBCO has emerged as a prominent tool for these applications, particularly in the context of bioorthogonal chemistry. This guide provides a comprehensive cost-benefit analysis of AF488-DBCO, comparing its performance with alternative fluorescent probes and offering detailed experimental insights for researchers, scientists, and drug development professionals.
Performance and Cost Analysis of Fluorescent Probes
The selection of a fluorescent probe for cell imaging is a critical decision that balances performance characteristics with budgetary constraints. AF488-DBCO, a bright and photostable green-fluorescent dye, is frequently employed in copper-free click chemistry due to its high reactivity and biocompatibility.[1][2][3] Below is a quantitative comparison of AF488-DBCO with other commonly used fluorescent probes.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Price (USD/1mg) | Key Advantages |
| AF488-DBCO | 495 | 519 | 0.91[1] | $159.90 - $204.00[1][2] | High reactivity in copper-free click chemistry, bright, photostable, hydrophilic.[1][2] |
| AZDye 488 DBCO | 494 | 517 | N/A | ~$204.00 | Structurally identical to Alexa Fluor® 488, water-soluble, pH independent fluorescence.[2] |
| AFDye-488-DBCO | N/A | N/A | N/A | $1280 (25mg) | Equivalent to Alexa Fluor-488-DBCO, used for tracking molecules in living cells.[4] |
| IRDye 800CW DBCO | 774 | 789 | N/A | N/A | Infrared dye for deep-tissue imaging.[5] |
| IRDye 680RD DBCO | 676 | 692 | N/A | N/A | Infrared dye suitable for in vivo imaging.[5] |
| Cy5-DBCO | 649 | 670 | N/A | N/A | Red-shifted dye, good for multiplexing. |
The Power of Copper-Free Click Chemistry
AF488-DBCO is a key reagent in strain-promoted azide-alkyne cycloaddition (SPAAC), a type of copper-free click chemistry.[1] This bioorthogonal reaction allows for the specific labeling of azide-tagged biomolecules in living cells without the cytotoxicity associated with copper catalysts used in traditional click chemistry.[5][6] The dibenzocyclooctyne (DBCO) group reacts spontaneously with azides, forming a stable triazole linkage.[5][7] This high reactivity and specificity make it an ideal tool for a variety of applications, including tracking of cells, studying immune cell interactions, and analyzing targeted drug delivery.[7]
Experimental Workflow and Protocols
The successful application of AF488-DBCO in cell imaging relies on a well-defined experimental workflow. The following diagram and protocol outline the key steps involved in metabolic labeling and subsequent fluorescent detection.
Detailed Experimental Protocol for Live-Cell Imaging:
This protocol provides a general guideline for labeling cultured mammalian cells. Optimization of concentrations and incubation times may be necessary for specific cell lines and experimental goals.[8][9]
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Azide-modified metabolic precursor (e.g., Ac4ManNAz for glycan labeling)
-
AF488-DBCO
-
Serum-free cell culture medium or PBS
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes) and allow them to adhere and grow overnight.[7]
-
Metabolic Labeling:
-
Prepare a stock solution of the azide-modified metabolic precursor in DMSO.
-
Add the precursor to the cell culture medium to the desired final concentration.
-
Incubate the cells for 1-3 days under normal growth conditions to allow for the incorporation of the azide (B81097) groups into biomolecules.[8]
-
-
Washing: Gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated azide precursor.[8]
-
AF488-DBCO Staining:
-
Prepare a staining solution by diluting the AF488-DBCO stock solution in serum-free medium or PBS to the desired final concentration (typically in the µM range).
-
Incubate the cells with the AF488-DBCO staining solution for 30-60 minutes at 37°C, protected from light.[9]
-
-
Washing: Wash the cells three times with PBS to remove unbound AF488-DBCO.[9]
-
Imaging: Image the labeled cells immediately using a fluorescence microscope with the appropriate filter set for AF488 (Excitation/Emission: ~495/519 nm).[1][10]
Signaling Pathway Visualization
The application of AF488-DBCO is not limited to general cell labeling. It can be a powerful tool to visualize specific signaling pathways when combined with metabolic labeling strategies that target pathway-specific molecules. For instance, labeling of nascently synthesized glycoproteins can help in understanding their trafficking and localization in response to specific signals.
Alternatives and Considerations
While AF488-DBCO is a robust choice for many applications, several alternatives exist.
-
Other DBCO-conjugated Dyes: For multicolor imaging experiments, other DBCO-conjugated fluorophores with different spectral properties, such as Cy5-DBCO or far-red dyes, can be used in parallel.
-
Alternative Cyclooctynes: Other cyclooctynes like TCO (trans-cyclooctene) can be used in combination with tetrazine-functionalized dyes.[1] The reaction kinetics of TCO with tetrazines are often faster than those of DBCO with azides.[11] DIFO (difluorinated cyclooctyne) derivatives have also been developed and show rapid reaction kinetics.[12]
-
Copper-Catalyzed Click Chemistry (CuAAC): For fixed-cell imaging or in systems where copper toxicity is not a concern, the traditional copper-catalyzed azide-alkyne cycloaddition can be a more cost-effective option.[1]
Conclusion
AF488-DBCO offers a compelling combination of high performance and versatility for live-cell imaging. Its brightness, photostability, and high reactivity in copper-free click chemistry make it an excellent choice for a wide range of biological investigations. While the initial cost may be higher than some traditional dyes, the benefits of biocompatibility and the ability to perform bioorthogonal labeling in living systems often outweigh this consideration. Researchers should carefully evaluate their specific experimental needs, including the requirement for live-cell imaging and multiplexing capabilities, when selecting the most appropriate fluorescent probe.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. DBCO-AF488 [baseclick.eu]
- 4. AFDye-488-DBCO | CAS: 1304143-17-6 | AxisPharm [axispharm.com]
- 5. licorbio.com [licorbio.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. neb.com [neb.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of AF488 DBCO: A Guide to Safe and Compliant Laboratory Practices
For researchers and scientists engaged in cutting-edge drug development and molecular biology, the use of fluorescent probes like AF488 DBCO is routine. However, the safe disposal of these reagents is a critical aspect of laboratory management that ensures personnel safety and environmental compliance. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound and its associated waste streams.
While some suppliers of this compound structural analogs indicate that in the small quantities typically used in research, the compound may not be classified as hazardous under European regulations, it is prudent to handle all chemical waste with care.[1] Standard laboratory practice dictates treating fluorescent dyes and their solvents as chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health & Safety (EH&S) guidelines, as protocols can vary. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Given that this compound is often dissolved in solvents like DMSO or DMF, which can facilitate skin absorption, careful handling is paramount.
Step-by-Step Disposal Protocol for this compound Waste
The proper disposal of this compound waste involves a systematic process of segregation, collection, and labeling. The following protocol outlines the recommended procedures for liquid and solid waste containing this fluorescent dye.
Experimental Protocol: Waste Segregation and Collection
-
Liquid Waste Collection:
-
Designate a specific, clearly labeled hazardous waste container for liquid waste containing this compound. The container should be made of a material compatible with the solvents used (e.g., a polyethylene (B3416737) carboy for aqueous solutions, DMSO, or DMF).
-
Never pour liquid waste containing this compound down the drain.
-
Collect all aqueous solutions, as well as solutions of this compound in organic solvents like DMSO and DMF, in this designated container.
-
Keep the waste container securely closed when not in use.
-
-
Solid Waste Collection:
-
Establish a separate, labeled hazardous waste container for solid waste contaminated with this compound. This can be a designated bag or a puncture-resistant container.
-
Dispose of all contaminated lab supplies, including pipette tips, microfuge tubes, gloves, and absorbent paper, in this solid waste container.
-
-
Labeling and Storage:
-
Label both liquid and solid waste containers clearly with "Hazardous Waste," the full chemical names of the contents (including this compound and any solvents), and the approximate concentrations.
-
Store the waste containers in a designated satellite accumulation area within the laboratory, away from general lab traffic and incompatible chemicals.
-
-
Arranging for Disposal:
-
Once the waste containers are full, arrange for pickup and disposal through your institution's EH&S department or a certified hazardous waste contractor.
-
Quantitative Data: Properties of this compound
The following table summarizes the key physical and chemical properties of this compound, which are important for its proper handling and disposal.
| Property | Value |
| Molecular Formula | C₃₉H₂₈N₄O₁₁S₂ |
| Molecular Weight | 792.8 g/mol |
| Appearance | Orange to red solid |
| Solubility | Water, DMSO, DMF |
| Excitation Maximum (λex) | ~495 nm |
| Emission Maximum (λem) | ~517-520 nm |
| Storage Temperature | -20°C, in the dark |
Disposal Workflow
The following decision tree illustrates the logical workflow for the proper disposal of waste generated from experiments involving this compound.
Caption: Decision tree for the disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound waste, fostering a culture of safety and compliance within the laboratory.
References
Safeguarding Your Research: A Comprehensive Guide to Handling AF488-DBCO
Essential guidance for researchers, scientists, and drug development professionals on the safe and effective use of AF488-DBCO, a powerful tool in bioorthogonal chemistry. This document provides immediate access to critical safety protocols, operational plans, and disposal procedures to ensure laboratory safety and experimental success.
AF488-DBCO (Alexa Fluor™ 488 Dibenzo-cyclooctyne) is a bright, green-fluorescent probe widely used for the copper-free click chemistry labeling of azide-tagged biomolecules. Its high reactivity and photostability make it an invaluable reagent in live-cell imaging, flow cytometry, and other advanced fluorescence techniques.[1] Adherence to proper handling and disposal protocols is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Essential Safety and Handling
While some suppliers indicate that a formal Safety Data Sheet (SDS) may not be required for preparations containing low concentrations of AF488-DBCO, it is prudent to handle it with the care afforded to all laboratory chemicals.[2] The following personal protective equipment (PPE) and handling procedures are recommended.
Personal Protective Equipment (PPE)
A comprehensive approach to personal safety involves the consistent use of appropriate PPE.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant, impermeable gloves (e.g., nitrile). |
| Eye Protection | Safety Glasses/Goggles | Safety glasses with side shields or goggles. |
| Body Protection | Laboratory Coat | A standard laboratory coat. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. A fume hood is recommended for handling the solid compound or preparing stock solutions. |
Handling and Storage
Proper handling and storage are crucial for maintaining the stability and performance of AF488-DBCO.
| Parameter | Recommendation |
| Storage Temperature | -20°C.[1][3] |
| Storage Conditions | Protect from light and moisture.[1][3] Store in a tightly sealed container. |
| Handling | Avoid inhalation of dust. Avoid contact with skin and eyes. |
| Preparation | For a 10 mM stock solution, add 126 μL of solvent to 1 mg of AF488-DBCO. |
| Solubility | Soluble in water, DMSO, and DMF. |
Operational Plan: Experimental Protocol for Live-Cell Labeling
The following is a detailed protocol for the fluorescent labeling of azide-modified glycans on the surface of live mammalian cells using AF488-DBCO. This procedure is a common application in cell biology and drug development research.
Materials
-
Azide-modified sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz)
-
AF488-DBCO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Mammalian cells of interest
Procedure
-
Metabolic Labeling:
-
Culture cells in a medium containing an azide-modified sugar (e.g., 25-50 µM Ac4ManNAz) for 1-3 days. This allows for the metabolic incorporation of the azide (B81097) groups onto cell surface glycans.
-
-
Cell Preparation:
-
Gently wash the cells twice with warm PBS to remove any unincorporated azide-sugar.
-
-
AF488-DBCO Staining:
-
Prepare a staining solution of AF488-DBCO in a serum-free medium or PBS at a final concentration of 10-50 µM.
-
Incubate the cells with the AF488-DBCO staining solution for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS to remove any unbound AF488-DBCO.
-
-
Imaging:
-
The cells are now ready for imaging using a fluorescence microscope with a standard FITC/GFP filter set (Excitation/Emission: ~495/519 nm).[1]
-
Disposal Plan
Proper disposal of fluorescent dyes is essential to prevent environmental contamination and ensure compliance with local regulations.
| Waste Type | Disposal Procedure |
| Unused AF488-DBCO (Solid) | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated hazardous waste container. |
| Liquid Waste (Staining solutions, washes) | Collect in a labeled hazardous waste container. Do not pour down the drain. |
| Empty Vials | Triple rinse the vial with a suitable solvent (e.g., DMSO or DMF), collecting the rinsate as hazardous waste. Deface the label before disposing of the empty vial in the appropriate solid waste stream. |
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.
Visualizing the Workflow
To better understand the experimental process, the following diagram illustrates the key steps in the live-cell labeling protocol.
Caption: Experimental workflow for live-cell labeling using AF488-DBCO.
By adhering to these safety and handling protocols, researchers can confidently and safely utilize AF488-DBCO to advance their scientific discoveries.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
